Lurtotecan

Catalog No.
S548630
CAS No.
149882-10-0
M.F
C28H30N4O6
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurtotecan

CAS Number

149882-10-0

Product Name

Lurtotecan

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1

InChI Key

RVFGKBWWUQOIOU-NDEPHWFRSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

solubility

Soluble in DMSO, not in water

Synonyms

7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin, GG-211, GG211, GI 147211, GI-147211, GI147211, Gl 147211C, Gl-147211C, Gl147211C, lurtotecan, NX 211, NX-211, NX211 cpd, OSI 211, OSI-211, OSI211

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

The exact mass of the compound Lurtotecan is 518.21653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Formulation Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Lurtotecan exerts its antitumor effect by targeting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.

  • Inhibition of Topoisomerase I: The drug stabilizes the transient "cleavable complex" between topoisomerase I and DNA, preventing the relegation of single-strand DNA breaks [1]. This action interferes with the moving replication fork during the S and G2 phases of the cell cycle, leading to irreversible DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [3].
  • Rationale for Liposomal Encapsulation: Like other camptothecin derivatives, the native drug faces challenges such as poor water solubility and toxicity [2]. The liposomal formulation (NX 211) was designed to overcome these limitations. Preclinical studies demonstrated that the liposomal version significantly enhanced drug exposure and circulation time, leading to a superior therapeutic index compared to both unencapsulated this compound and topotecan (another topoisomerase I inhibitor) [4].

The following diagram illustrates the core mechanism of action of this compound and the rationale for its liposomal formulation:

G Liposomal Liposomal Improved PK/PD Improved PK/PD Liposomal->Improved PK/PD MoA MoA Inhibits Topo I Inhibits Topo I MoA->Inhibits Topo I This compound This compound This compound->Liposomal This compound->MoA Higher AUC & Longer t½ Higher AUC & Longer t½ Improved PK/PD->Higher AUC & Longer t½ Enhanced Therapeutic Index Enhanced Therapeutic Index Improved PK/PD->Enhanced Therapeutic Index Stabilized Cleavage Complex Stabilized Cleavage Complex Inhibits Topo I->Stabilized Cleavage Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Stabilized Cleavage Complex->DNA Double-Strand Breaks Apoptosis & Cell Death Apoptosis & Cell Death DNA Double-Strand Breaks->Apoptosis & Cell Death

This compound's core mechanism involves topoisomerase I inhibition, while liposomal formulation enhances pharmacokinetics.

Clinical Trial Data and Key Findings

This compound has been evaluated in Phase I and II clinical trials, which established its safety profile and investigated its efficacy in various cancers.

Trial Phase / Type Key Findings Citation

| Phase I (Liposomal this compound, NX 211) | Dose-Limiting Toxicities (DLTs): Neutropenia & thrombocytopenia. Recommended Phase II Dose: 3.8 mg/m² every 3 weeks. Pharmacologic Finding: Urinary excretion of this compound predicted hematologic toxicity. | [5] | | Phase II (Liposomal this compound, OSI-211) | Indication: Metastatic/locoregional recurrent squamous cell carcinoma of the head and neck (SCCHN). Result: Well-tolerated but minimal activity (1 objective response among 46 eligible patients). Conclusion: Not pursued further for SCCHN. | [6] | | Phase II (Liposomal this compound) | Indication: Advanced ovarian cancer. Finding: Showed activity comparable to other topoisomerase I inhibitors, but uncertain advantage over topotecan. | [4] |

Toxicity Profile and Management

The primary adverse effects of this compound, particularly in its liposomal form, are hematological.

  • Dose-Limiting Toxicities: The major dose-limiting toxicities observed in clinical trials were neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) [5] [4]. These side effects were found to be not cumulative [5].
  • Other Toxicities: Outside of hematological toxicity, the drug was generally well-tolerated. In a Phase II study for head and neck cancer, non-hematological toxicity was reported as mild, with the most common grade 3-4 event being infection [6].
  • Pharmacogenomic Considerations: While a specific polymorphism (UGT1A1*28) is a well-known predictor of toxicity for the related drug irinotecan [7] [2], the search results do not specify a similar established link for this compound. The Phase I study of liposomal this compound identified that the amount of drug excreted in urine was a significant predictor of hematologic toxicity, suggesting a parameter for monitoring [5].

Future Perspectives in Drug Class Development

Although this compound's own development seems to have halted, its story is part of the broader evolution of camptothecin-based therapies. Research has pivoted towards advanced drug delivery systems to improve the therapeutic index of this potent drug class.

  • Advanced Delivery Platforms: The limited efficacy and manageability of traditional small-molecule camptothecins like this compound and irinotecan have spurred innovation. Antibody-Drug Conjugats (ADCs) such as trastuzumab deruxtecan and sacituzumab govitecan represent a significant leap forward. These conjugates use a targeted antibody to deliver a potent camptothecin payload directly to cancer cells, aiming to maximize efficacy while minimizing off-target toxicity [2].
  • Continued Role of Liposomes: The approval of liposomal irinotecan (Onivyde) for pancreatic cancer validates the liposomal approach for this drug class [2]. This success underscores the potential that was being explored with liposomal this compound.

This compound serves as an example of a potent agent whose clinical application was limited by challenges common to its drug class. Research has since moved toward more sophisticated targeting strategies, as evidenced by the success of newer camptothecin-based ADCs and liposomal formulations.

References

Technical Profile of Lurtotecan

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key identified characteristics of Lurtotecan:

Feature Description
Chemical Class Hexacyclic camptothecin analog [1]
Primary Modification 10, 11-ethylenedioxy group forming a six-membered ring between positions 10 and 11 [1]
Solubility Feature Water-soluble derivative [1]
Solubilizing Group 4-methylpiperazino-methylene substituent at position 7 [1]
Documented Potency "Great potency" demonstrated in clinical research [1]
Current Status Clinical trials discontinued, mainly due to unmanageable toxicity and insufficient efficacy [2]

Mechanism of Action and Design Rationale

This compound was designed based on established structure-activity relationship (SAR) principles for camptothecins. Its structure incorporates two key modifications to improve upon the natural product lead [1] [3]:

  • Hexacyclic System: The 10,11-ethylenedioxy bridge creates an additional ring. This modification was known to produce analogs with great potency and increased water solubility [1].
  • Water-Solubilizing Group: The introduction of a 4-methylpiperazino-methylene group at the 7-position was a strategy to yield a hexacyclic analog with good water solubility, addressing a major limitation of the parent camptothecin compound [1].

As a topoisomerase I (Topo I) inhibitor, this compound shares the core mechanism of action with other camptothecins. The following diagram illustrates this general mechanism, which stabilizes the Topo I-DNA complex leading to irreversible DNA damage.

G TopoI Topoisomerase I (Topo I) Complex Topo I - DNA Covalent Complex TopoI->Complex Binds DNA Supercoiled DNA DNA->Complex Nicked Stabilized Stabilized Ternary Complex Complex->Stabilized CPT Binds CPT Camptothecin Analog (e.g., this compound) CPT->Stabilized ReplicationFork Replication Fork Collision Stabilized->ReplicationFork DSB DNA Double-Strand Break (DSB) Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis ReplicationFork->DSB

camptothecin mechanism: Topo I inhibition leads to apoptosis.

References

Lurtotecan DNA topoisomerase poisons

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical & Clinical Data

The following table consolidates key quantitative findings from preclinical and clinical studies on lurtotecan.

Study Aspect Key Findings

| Preclinical Potency | • In Vitro: Approximately 3-5 times more potent than topotecan in tumor cell cytotoxicity assays [1]. • In Vivo (Liposomal Form): Single-dose efficacy in xenograft models showed a consistent 3-fold or greater increase in therapeutic index compared to non-liposomal this compound [2]. | | Preclinical Pharmacokinetics (Liposomal) | In nude mice, the liposomal form (NX 211) showed a 1,500-fold increase in plasma AUC and a 40-fold higher radiolabel concentration in tumors at 24 hours compared to non-liposomal this compound [2]. | | Clinical Activity (Phase II) | In a phase II study for recurrent head and neck cancer, liposomal this compound (OSI-211): • Overall Response Rate (ORR): 2.1% (1 of 48 evaluable patients) [3]. • Disease Control Rate (DCR): 27% (13 of 48 patients achieved stable disease) [3]. • Primary Toxicity: Myelosuppression (neutropenia and thrombocytopenia) was dose-limiting [1] [3]. |

Experimental Protocols for Key Assays

For researchers, here are the methodologies underlying some of the key findings mentioned in the search results.

  • Molecular Docking and Binding Energy Calculations (from Computational Study [4])

    • Objective: To determine the binding energy of this compound and other poisons with wild-type and mutant Topoisomerase I complexes, and link relative binding energy changes to drug resistance.
    • Methodology:
      • Molecular Docking: Utilize software (e.g., Glide) to dock the 3D structure of this compound into the active binding site of the Topo I-DNA binary complex.
      • Binding Energy Calculation: Perform more refined molecular mechanics calculations (e.g., MM-GBSA) on the docked complexes to predict the free energy of binding (ΔG_bind).
      • Validation with Dynamics: A subset of results (e.g., for topotecan) can be validated by running Molecular Dynamics (MD) simulations to assess the conformational stability of the complexes and confirm binding energy trends.
  • TOP2cc-Flow Cytometry Assay (from Synergy Study [5])

    • Objective: To detect and quantify the levels of topoisomerase II-DNA cleavage complexes (TOP2cc) in cells, which is directly relevant to the mechanism of topoisomerase poisons.
    • Methodology:
      • Cell Treatment & Fixation: Treat cells with the drug of interest (e.g., a topoisomerase poison like etoposide) and appropriate controls. Fix the cells promptly.
      • Denaturation: Treat the fixed cells with a strong base (e.g., 2M NaOH) to denature DNA at the sites of topoisomerase cleavage complexes.
      • Staining: Incubate cells with a primary antibody specific for the topoisomerase enzyme (e.g., anti-TOP2β antibody), followed by a fluorescently-labeled secondary antibody.
      • Analysis: Analyze the cells using flow cytometry. The fluorescence intensity is directly proportional to the amount of stabilized topoisomerase-DNA complexes present in the cells.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of topoisomerase I poisons like this compound and a key experimental approach for studying them.

cluster_main Mechanism of Topo I Poisons cluster_exp Key Experimental Method TopoI Topoisomerase I (TopoI) CleavageComplex Transient TopoI-DNA Cleavage Complex TopoI->CleavageComplex Binds & Cleaves DNA DNA Supercoil DNA->CleavageComplex StabilizedComplex Stabilized TopoI-DNA Complex (DNA breaks not religated) CleavageComplex->StabilizedComplex Poison TopoI Poison (e.g., this compound) Poison->StabilizedComplex Binds & Stabilizes Collision Collision with Replication Fork StabilizedComplex->Collision DSB Double-Strand Break (DSB) Collision->DSB CellDeath Cell Death DSB->CellDeath ExpWorkflow Experimental Workflow (TOP2cc-Flow Cytometry Assay) Step1 1. Treat Cells with Drug & Fix ExpWorkflow->Step1 Step2 2. Alkali Denaturation of DNA Step1->Step2 Step3 3. Immunofluorescence Staining (Anti-Topo Antibody) Step2->Step3 Step4 4. Flow Cytometry Analysis (Fluorescence ∝ Complex Level) Step3->Step4

Diagram illustrating the mechanism of Topo I poisons like this compound and a key flow cytometry-based assay for detecting cleavage complexes.

Research Context and Development Status

  • Rationale for Liposomal Formulation: The development of liposomal this compound (NX 211/OSI-211) was driven by the need to overcome limitations of camptothecin analogs, including chemical instability of the active lactone ring, low water solubility, and dose-limiting toxicity (myelosuppression) [1] [6]. Liposomal encapsulation significantly improved pharmacokinetics and tumor delivery in preclinical models [2].
  • Clinical Development Status: Based on the available search results, the most recent clinical data for this compound is from a phase II study published in 2004 [3]. The drug demonstrated modest single-agent activity in advanced head and neck cancer. This suggests that its clinical development may have been deprioritized or that research efforts have shifted.

References

Lurtotecan preclinical activity

Author: Smolecule Technical Support Team. Date: February 2026

Lurtotecan Preclinical Profile

This compound (GI147211) is a semisynthetic, water-soluble analog of the natural topoisomerase I inhibitor camptothecin [1] [2]. The table below summarizes its core preclinical characteristics:

Preclinical Aspect Findings and Characteristics
Mechanism of Action Topoisomerase I (Topo I) inhibitor. Traps Topo I-DNA cleavage complexes, preventing DNA relegation and causing double-strand breaks during replication [3] [4].
In Vitro Potency Approximately 3 to 5 times more potent than topotecan in tumor cell cytotoxicity assays [2].
Rationale for Liposomal Formulation Improve pharmacokinetics, increase drug exposure (AUC), and enhance the therapeutic index [1] [2].
Preclinical Liposomal Efficacy Liposomal this compound (NX211/OSI-211) showed superior activity vs. topotecan in preclinical models. Therapeutic index was 3 to 14-fold greater than this compound or topotecan [2] [5].
Key Preclinical PK Findings In nude mice, liposomal formulation provided a 1,500-fold increase in AUC and a 5-fold longer half-life compared to unencapsulated drug [1] [2].

Depiction of this compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound exerts its cytotoxic effect:

G DNA Supercoiled DNA TopoI_Complex Topoisomerase I-DNA Cleavage Complex DNA->TopoI_Complex Formation StabilizedComplex Stabilized Complex (DNA Strands Cleaved) TopoI_Complex->StabilizedComplex Stabilized by This compound This compound Binding This compound->StabilizedComplex DSB Persistent Double-Strand DNA Breaks StabilizedComplex->DSB Collision with Replication Fork CellDeath Cell Death DSB->CellDeath

Key Experimental Models and Findings

Preclinical development of this compound involved several key studies:

  • Murine Xenograft Models: Liposomal this compound was extensively studied in murine xenograft models of solid tumors, including ovarian cancer [1]. These models demonstrated the formulation's superior efficacy, leading to its advancement into clinical trials [1].
  • Human Leukemia Models: In severe combined immunodeficient (SCID) mouse models of human leukemia, the liposomal formulation (OSI-211) showed significant activity, which justified subsequent Phase I clinical trials in patients with advanced leukemia [6].
  • Therapeutic Index: A critical finding was that the therapeutic index of single-dose liposomal this compound (NX 211) in preclinical models was three- to 14-fold greater than that of either unencapsulated this compound or topotecan [2].

Experimental Protocols for Key Assays

While the search results do not provide full step-by-step laboratory manuals, they reference several standard preclinical methodologies:

  • Cleavage Complex Assay: Used to quantify the potency of topoisomerase I inhibition. This compound was found to be about three times more potent than topotecan in this assay [2].
  • Tumor Cell Cytotoxicity Assays (In Vitro): These assays, which measure the drug's ability to kill cultured cancer cells, demonstrated that this compound was three to five times more potent than topotecan [2].
  • Pharmacokinetic Studies in Animal Models: These studies in nude mice compared the plasma residence time and Area Under the Curve (AUC) of liposomal this compound against the unencapsulated drug [1]. The dramatic (1500-fold) increase in AUC for the liposomal form was a key rationale for its further development [1] [2].

Liposomal Formulation Workflow

The development of the liposomal formulation was a key strategy to overcome limitations of the free drug. The following diagram outlines the general preparation and loading process:

G Lipids Lipid Components (DSPC, Cholesterol, MPEG-DSPE) Formation Liposome Formation (e.g., High shear, Extrusion) Lipids->Formation EmptyLiposome Empty Unilamellar Liposome Formation->EmptyLiposome Gradient Establish Ammonium Sulfate or Citrate Gradient EmptyLiposome->Gradient LoadedLiposome Drug-Loaded Liposomal this compound (OSI-211/NX211) Gradient->LoadedLiposome Drug This compound Solution Drug->LoadedLiposome

The liposomal formulation OSI-211 utilized an "intraliposomal drug stabilization technology" [1]. This involved creating a transmembrane gradient (e.g., with polyphosphate or sucrose octasulfate) that actively pulls and traps the this compound molecules inside the liposomal aqueous core, resulting in a high drug-to-lipid ratio and excellent stability [1].

Final Overview

This compound demonstrated a strong preclinical rationale for development, particularly in its liposomal form. The key to its enhanced preclinical profile was the successful application of nanoparticle technology to drastically improve pharmacokinetic parameters, which in turn increased the drug's exposure to tumors and its overall therapeutic index.

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Lurtotecan exerts its cytotoxic effect by specifically targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription [1] [2] [3].

The diagram below illustrates the sequential mechanism through which this compound causes DNA damage and cell death.

G Top1 Topoisomerase I (Top1) creates a single-strand break TernaryComplex Stabilized Ternary Complex (Top1-DNA-Lurtotecan) Top1->TernaryComplex 1. Binds to Top1-DNA Complex This compound This compound This compound->TernaryComplex ReplicationFork Collision with Replication Fork TernaryComplex->ReplicationFork 2. Prevents Re-ligation DSB Lethal Double-Strand DNA Break ReplicationFork->DSB 3. Causes CellDeath Cell Death (Apoptosis) DSB->CellDeath 4. Leads to

This mechanism is dependent on the S-phase of the cell cycle, as the collision with the replication fork is a key event that triggers the irreversible DNA damage [3].

Quantitative Potency and Preclinical Data

In vitro studies have demonstrated that this compound has significant cytotoxic potency.

The table below summarizes key preclinical pharmacodynamic and potency data for this compound compared to topotecan, another topoisomerase I inhibitor.

Assay Type This compound Potency Context & Comparison
Top1 Cleavage Complex Assay [1] ~3x more potent Compared to topotecan
Tumor Cell Cytotoxicity (in vitro) [1] 3 to 5x more potent Compared to topotecan

Impact of Liposomal Formulation (NX211/OSI-211)

A key development strategy for this compound was its encapsulation into liposomes (formulations known as NX211 or OSI-211) to overcome limitations of the free drug [1] [4] [5].

The table below summarizes the profound impact of liposomal encapsulation on the drug's pharmacokinetics and therapeutic index observed in preclinical models.

Parameter Impact of Liposomal Formulation (vs. Unencapsulated)
Plasma AUC (Area Under Curve) [1] 1,000-fold greater for total this compound
Plasma Half-Life [1] 5-fold longer
Therapeutic Index [1] 3- to 14-fold greater than this compound or topotecan

This enhanced pharmacokinetic profile is attributed to the liposomes protecting the drug from rapid clearance and potentially altering its tissue distribution [1] [4]. The primary goal was to increase tumor drug delivery while minimizing systemic exposure and toxicity [4].

Experimental Protocols for Key Assays

The core pharmacodynamic properties of this compound are established through specific experimental methodologies:

  • Top1 Cleavage Complex Assay: This in vitro assay quantifies the drug's ability to stabilize the covalent Top1-DNA complex [1]. Purified Top1 enzyme is incubated with a DNA substrate. The reaction is stopped, and the DNA is purified and analyzed via agarose gel electrophoresis. The intensity of the DNA band corresponding to the cleaved complex is measured, with a more intense band indicating a more potent Top1 inhibitor like this compound [1] [3].

  • Tumor Cell Cytotoxicity Assays (in vitro): The standard method involves exposing various human cancer cell lines to a range of this compound concentrations for a defined period (e.g., 72 hours) [1]. Cell viability is measured using colorimetric (e.g., MTT) or luminescent (e.g., ATP) assays. Data are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which allows for direct potency comparison with other drugs like topotecan [1].

Clinical-Translational Findings

Despite promising preclinical data, clinical trials of liposomal this compound yielded mixed results:

  • Safety Profile: The dose-limiting toxicities in clinical trials were neutropenia and thrombocytopenia [1]. Other common side effects included anemia, fatigue, and gastrointestinal toxicity [6] [5].
  • Efficacy Outcomes: A Phase II study in patients with topotecan-resistant ovarian cancer showed no objective responses, though some patients achieved stable disease [6]. Another Phase II trial in head and neck cancer also failed to demonstrate significant tumor regression [5]. This suggests that preclinical potency does not always directly translate to clinical efficacy, particularly in heavily pre-treated populations.

Key Takeaways for Researchers

  • This compound is a potent Top1 inhibitor with a well-defined mechanism leading to replication-associated DNA damage.
  • Liposomal encapsulation was a successful strategy preclinically, dramatically improving pharmacokinetics and the therapeutic index.
  • The clinical development path illustrates the challenge of translating strong preclinical results into patient benefit, highlighting the influence of tumor resistance mechanisms and patient prior treatment history.

References

Efficacy and Safety in Phase II Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from two identified Phase II studies of liposomal lurtotecan in specific patient populations.

Tumor Type Patient Population Study Design Dosage Regimen Primary Efficacy Results Common Toxicities

| Ovarian Cancer [1] | Patients with topotecan-resistant disease (N=22) | Open-label, stratified by resistance type | 2.4 mg/m² IV on Days 1 & 8 of a 21-day cycle [1] | Objective Response: 0% Stable Disease: 8 patients [1] | Mild to moderate thrombocytopenia, anemia, neutropenia, GI toxicity, and fatigue [1] | | Head and Neck Cancer [2] | Metastatic/locoregional recurrent SCC (N=46 eligible) | Stratified by lesion location relative to prior radiation | 2.4 mg/m² IV over 30 min on Days 1 & 8 of a 21-day cycle [2] | Objective Response Rate: 2.2% (1 patient) Stable Disease: 18 patients [2] | Grade 1-2 anemia (79% of patients); mild non-hematological toxicity [2] |

Experimental and Methodological Details

Trial Design and Patient Eligibility

The core design of these studies was a multi-center, open-label Phase II trial [1] [2] [3].

  • Ovarian Cancer Cohort: Enrolled patients had documented topotecan-resistant ovarian cancer [1].
  • Head and Neck Cancer Cohort: Enrolled patients with metastatic or locoregionally recurrent squamous cell carcinoma (SCCHN) were ineligible for curative surgery or radiotherapy. They were stratified based on whether their target lesions were inside or outside a previously irradiated field [2] [3].

Key eligibility criteria for the head and neck cancer trial included [3]:

  • Histologically confirmed SCCHN.
  • Measurable disease.
  • ECOG Performance Status of 0-2.
  • Adequate bone marrow and organ function.
Drug Formulation and Administration
  • Drug Identity: The investigational drug was liposomal this compound, also known as OSI-211, NX 211, or GI147211 [1] [2] [4].
  • Formulation Rationale: this compound is a potent, water-soluble topoisomerase I inhibitor. The liposomal formulation (NX 211) was designed to improve its pharmacokinetic profile. Preclinical data showed the liposomal form produced a 1000-fold greater AUC (Area Under the Curve) and a 5-fold longer half-life compared to the unencapsulated drug, potentially improving the therapeutic index [4].
  • Administration: The drug was administered as a 30-minute intravenous infusion on a schedule of Days 1 and 8, repeated every 21 days (one cycle) [2] [5].
Pharmacokinetic Assessment

A specialized reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection was developed and validated to determine total this compound levels in human plasma and urine. This method was critical for accurate pharmacokinetic analysis [6].

  • Plasma Assay: The lower limit of quantitation (LLQ) was 1.00 ng/mL.
  • Urine Assay: For concentrated samples, the LLQ was 100 ng/mL. A more sensitive extraction method with post-column photochemical fluorescence enhancement was used for lower concentrations, achieving an LLQ of 0.500 ng/mL [6].

Mechanism of Action and Drug Profile

The following diagram illustrates the structure and mechanism of action of liposomal this compound.

G Liposome Liposomal this compound (NX211) This compound This compound Liposome->this compound  Releases TopoI Topoisomerase I-DNA Complex This compound->TopoI  Stabilizes DSB Double-Strand DNA Breaks TopoI->DSB  Replication Fork  Collision Apoptosis Cancer Cell Apoptosis DSB->Apoptosis

  • Mechanism: this compound is a semisynthetic, water-soluble analog of camptothecin that inhibits DNA topoisomerase I (Topo I). It stabilizes the transient Topo I-DNA cleavage complex, preventing the relegation of DNA strands. When a replication fork encounters this stabilized complex, it results in irreversible double-strand DNA breaks, leading to cancer cell apoptosis [4] [7].
  • Comparative Potency: Preclinical in vitro studies indicated this compound was 3 to 5 times more potent than topotecan in tumor cell cytotoxicity assays [4].

Interpretation and Current Status

The compiled data indicates that liposomal this compound demonstrated minimal clinical activity in the heavily pretreated, resistant patient populations studied. The objective response rates were very low, with disease stabilization being the best observed outcome in a subset of patients [1] [2].

It is important to note that the available data comes from studies published around 2004, and no recent clinical results were found. The drug is not mentioned in current pipeline reports for advanced recurrent ovarian cancer, which now focus on newer classes of therapies like antibody-drug conjugates and CAR-T cells [8].

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lurtotecan is a topoisomerase I (Top1) inhibitor belonging to the camptothecin class of compounds [1] [2]. Its mechanism of action is typical for this class: it stabilizes the transient Top1-DNA covalent complex, forming a ternary complex. This integration prevents the re-ligation of the single-strand DNA break, and when the replication fork collides with this complex, it results in irreversible DNA double-strand breaks, ultimately triggering cell death [2].

  • Chemical Formula: C₂₈H₃₀N₄O₆ [1]
  • Molecular Weight: 518.57 g/mol [1]
  • Drug Formulations: The clinical trials primarily investigated a liposomal formulation, designed to improve the drug's therapeutic properties [3] [4].

The following diagram illustrates the core mechanism by which this compound induces DNA damage and cell death.

G Top1 Topoisomerase I (Top1) Complex Top1-DNA Covalent Complex Top1->Complex Binds DNA Supercoiled DNA DNA->Complex Nicked StabilizedComplex Stabilized Ternary Complex Complex->StabilizedComplex This compound This compound This compound->StabilizedComplex Integrates Into DSB DNA Double-Strand Break StabilizedComplex->DSB ReplicationFork Replication Fork ReplicationFork->StabilizedComplex Collides With CellDeath Cell Death DSB->CellDeath

Diagram of this compound's mechanism of action as a topoisomerase I inhibitor.

Summary of Clinical Trial Efficacy and Safety

Clinical trials for liposomal this compound (OSI-211) investigated its use in various solid tumors. The table below summarizes the key efficacy and safety findings from published Phase 2 studies.

Cancer Type Trial Design Reported Efficacy Primary Toxicities

| Relapsed Epithelial Ovarian Cancer [5] | Randomized Phase II (N=80); Arm A: 1.8 mg/m² d1-3 q3w vs. Arm B: 2.4 mg/m² d1,8 q3w | Arm A: 15.4% ORR (6/39) Arm B: 4.9% ORR (2/41) | Neutropenia (G4): Arm A: 51%, Arm B: 22% Febrile Neutropenia: Arm A: 26%, Arm B: 2.4% | | Topotecan-Resistant Ovarian Cancer [6] | Phase II (N=22); 2.4 mg/m² on d1,8 q3w | ORR: 0% (0/22) Stable Disease: 8 patients | Moderate hematologic toxicity (thrombocytopenia, anemia, neutropenia); mild-to-moderate GI toxicity and fatigue. | | Squamous Cell Carcinoma of the Head & Neck (SCCHN) [7] | Phase II (N=46); 2.4 mg/m² on d1,8 q3w | ORR: 2.2% (1/46) Stable Disease: 18 patients | Most common G3-4: Infection (8.5%). Hematologic toxicity was moderate. |

ORR: Objective Response Rate; G3/G4: Grade 3 or 4 severity; q3w: every 3 weeks; d: day.

Detailed Experimental Protocols

The clinical trials for liposomal this compound employed specific and standardized protocols for drug administration and patient monitoring.

  • Dosage and Administration: The liposomal this compound (OSI-211) was reconstituted and administered as a 30-minute intravenous (IV) infusion [3] [5]. The most common schedules were:
    • Schedule A (Days 1, 2, and 3): 1.8 mg/m² per day, repeated every 21 days [5].
    • Schedule B (Days 1 and 8): 2.4 mg/m² per day, repeated every 21 days [7] [6] [5].
  • Dose-Limiting Toxicities (DLTs) and Management: The primary DLTs identified in Phase I studies were neutropenia and thrombocytopenia. These were managed with dose adjustments, delays, or growth factor support based on predefined criteria [3] [5].
  • Response Assessment: Tumor response was evaluated typically every two cycles using standardized criteria (e.g., RECIST or WHO criteria). Responses, such as the objective responses reported in the ovarian cancer trial, were often confirmed by independent radiologic review to ensure accuracy [5].

Insights for Future Development

The clinical data suggests several factors that likely contributed to the discontinuation of this compound's development:

  • Modest Efficacy: The objective response rates observed in Phase II trials were generally low across different tumor types [7] [6] [5].
  • Significant Hematologic Toxicity: The dose-intensive schedule, while more effective, was associated with high rates of severe neutropenia and febrile neutropenia, presenting a narrow therapeutic index [5].
  • Lack of Activity in Resistant Disease: The drug failed to show activity in patients whose cancer was resistant to topotecan, another topoisomerase I inhibitor, indicating potential cross-resistance and limiting its utility in later lines of therapy [6].

The case of this compound underscores the challenge of developing new compounds within an already established drug class. Future efforts in this area may need to focus on identifying patient populations with specific biomarkers, developing novel formulations to improve the safety profile, or discovering analogues that operate through unique, non-Top1 dependent mechanisms of action to overcome resistance [2].

References

Summary of Clinical Trial Data for Liposomal Lurtotecan (OSI-211)

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase Cancer Type Dosing Schedule Response Rate Key Toxicities

| Phase II (Randomized) [1] J Clin Oncol. 2005 | Relapsed Epithelial Ovarian, Fallopian, or Primary Peritoneal Cancer | Arm A: 1.8 mg/m²/day on days 1, 2, 3, q3w Arm B: 2.4 mg/m²/day on days 1, 8, q3w | Arm A: 15.4% (6/39 patients) Arm B: 4.9% (2/41 patients) | Arm A: Higher incidence of grade 4 neutropenia (51%) and febrile neutropenia (26%) | | Phase I [2] Invest New Drugs. 2004 | Advanced Solid Cancers | 1.8 mg/m²/day on days 1, 2, 3, q3w (Recommended Phase II dose) | 2 Partial Responses (Breast and Ovarian Cancer) | Dose-Limiting Toxicity: Myelosuppression (thrombocytopenia and neutropenia) |

Mechanism of Action and Pharmacological Basis

Lurtotecan's antitumor activity stems from its mechanism as a topoisomerase I inhibitor [3] [4]. Here is a visual summary of its mechanism and the rationale for its liposomal formulation:

G cluster_mechanism Molecular Mechanism of Action cluster_delivery Liposomal Delivery Strategy This compound This compound TOP1 DNA Topoisomerase I This compound->TOP1 Binds and Inhibits LiposomalForm Liposomal this compound (OSI-211) LiposomalForm->this compound Releases EPR Enhanced Permeability and Retention (EPR) Effect LiposomalForm->EPR Stabilization Stabilizes DNA-TOP1 Cleavable Complex TOP1->Stabilization ReplicationFork Collision with Replication Fork Stabilization->ReplicationFork DSB Double-Strand DNA Breaks ReplicationFork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis TumorAccumulation Selective Tumor Accumulation EPR->TumorAccumulation ImprovedTI Improved Therapeutic Index TumorAccumulation->ImprovedTI

Diagram 1: this compound inhibits DNA topoisomerase I, causing lethal DNA damage during replication. The liposomal formulation (OSI-211) leverages the EPR effect for targeted tumor delivery.

  • Molecular Mechanism: this compound is a water-soluble, semi-synthetic camptothecin analog [4]. It specifically targets and inhibits DNA topoisomerase I (TOP1) [3]. During DNA replication, TOP1 creates transient single-strand breaks to relieve supercoiling. This compound stabilizes the transient "cleavable complex" between TOP1 and DNA, preventing re-ligation. When the replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptosis in proliferating cancer cells [4].

  • Rationale for Liposomal Formulation (OSI-211): Like other camptothecins, this compound faced challenges including pH-dependent instability of its active lactone ring and severe off-target toxicities, such as myelosuppression and diarrhea [4]. The liposomal formulation (OSI-211) was designed to overcome these limitations. It protects the drug from degradation, controls its release, and significantly enhances its pharmacokinetic profile. Preclinical and clinical data show that the liposomal form achieves an approximately 100-fold higher AUC (Area Under the Curve) and a longer half-life for the active lactone form compared to the free drug [2]. This delivery system leverages the Enhanced Permeability and Retention (EPR) effect, allowing for passive targeting and greater accumulation of the drug in tumor tissues, thereby aiming to improve its therapeutic index [4] [2].

Key Experimental Protocols and Trial Designs

For researchers designing studies on similar agents, the methodologies from these trials are highly informative.

  • Phase I Dose-Escalation Study Design [2]:

    • Objective: To define the Maximum Tolerated Dose (MTD), recommended Phase II dose (RD), and Dose-Limiting Toxicities (DLT).
    • Dosing: OSI-211 was administered as a 30-minute intravenous infusion on three consecutive days (Days 1, 2, 3) every three weeks.
    • Dose Escalation: The dose was escalated from a starting point of 0.15 mg/m²/day up to 2.1 mg/m²/day.
    • Pharmacokinetics: Extensive blood sampling was performed on both Day 1 and Day 3 of the first cycle to analyze pharmacokinetic parameters, including AUC and Cmax for both the total drug and the active lactone form.
    • Endpoint Analysis: The MTD was determined separately for minimally pretreated and heavily pretreated patients based on observed DLTs, which were primarily myelosuppression.
  • Phase II Randomized Trial Design (Ovarian Cancer) [1]:

    • Objective: To compare the efficacy and safety of two different intravenous schedules of OSI-211 in women with relapsed ovarian cancer.
    • Patient Population: Patients had measurable epithelial ovarian, fallopian tube, or primary peritoneal cancer recurrent after one or two prior chemotherapy regimens.
    • Randomized Schedules:
      • Arm A: 1.8 mg/m²/day on days 1, 2, and 3 every 3 weeks.
      • Arm B: 2.4 mg/m²/day on days 1 and 8 every 3 weeks.
    • Primary Endpoint: Objective response rate confirmed by independent radiologic review.
    • Statistical Design: A "pick the winner" design was used to identify the more promising schedule for further study.

Research Status and Context

While the data above confirms the biological activity of this compound, it is important to note that its development for recurrent ovarian cancer has been discontinued [5]. The challenges of managing toxicity, particularly myelosuppression, while achieving a modest response rate, likely contributed to this outcome.

Current research in topoisomerase I inhibitors has shifted toward more advanced targeting strategies. The most successful recent examples are Antibody-Drug Conjugates (ADCs) that use topoisomerase I inhibitors as payloads, such as trastuzumab deruxtecan and sacituzumab govitecan [4]. A new ADC, sacituzumab tirumotecan, which uses a belotecan-derived topoisomerase I inhibitor, has recently shown a manageable safety profile and promising antitumor activity in Phase I/II studies for metastatic breast cancer [6].

References

Pharmacokinetic Parameters of Lurtotecan

Author: Smolecule Technical Support Team. Date: February 2026

Formulation & Study Phase Total Plasma Clearance (Mean ± SD) Volume of Distribution Other Key Parameters Source
Conventional Lurtotecan (Phase II studies) 87 ± 28 L/h Not explicitly detailed Population estimate residual variability for CL: 9.9% [1]
Liposomal this compound (OSI-211) (Phase I in leukemia) 0.946 ± 1.53 L/h/m² Not explicitly detailed in abstract Urinary recovery of this compound: 6.66% ± 5.26% [2]

Significance of Volume of Distribution and Clearance

The volume of distribution is a critical pharmacokinetic parameter that indicates the theoretical space in the body that a drug occupies relative to its concentration in plasma. A high volume often suggests significant tissue distribution, which is relevant for antitumor drugs targeting sites beyond the bloodstream.

While the exact volume of distribution for conventional this compound is not provided in these results, the data highlights a crucial finding:

  • Substantial Variability: The total plasma clearance of conventional this compound showed considerable interpatient variability (mean 87 L/h with a standard deviation of 28 L/h) [1]. This variability can be a significant factor in differing patient responses and toxicity.
  • Impact of Liposomal Formulation: The clearance of the liposomal this compound (OSI-211) was dramatically lower than the conventional form [2]. This demonstrates that liposomal encapsulation successfully alters the drug's disposition, likely by prolonging its circulation time and changing its tissue distribution profile, which is a primary goal of this drug delivery strategy [3].

Detailed Experimental Protocol for Bioanalysis

The determination of this compound levels in plasma, essential for calculating pharmacokinetic parameters, involves a specific and validated bioanalytical method. The following workflow outlines the detailed protocol for measuring total this compound (both lactone and carboxylate forms) in human plasma after administration of its liposomal formulation (NX211).

G cluster_1 Sample Preparation & Liposome Disruption cluster_2 Chromatographic Separation & Detection Start Start: Plasma Sample Collection A1 1. Add Internal Standard (6,7-dimethoxy-4-methylcoumarin) Start->A1 A2 2. Disrupt Liposomes & Precipitate Proteins (Vigorous vortex-mixing with methanol and perchloric acid) A1->A2 A3 3. Liquid-Liquid Extraction (Shake with diethyl ether and n-butanol) A2->A3 A4 4. Evaporate Organic Layer to Dryness A3->A4 B1 5. Reconstitute Residue (Mobile phase) A4->B1 B2 6. Inject into RP-HPLC System (C18 column) B1->B2 B3 7. On-line Photochemical Derivatization (To enhance fluorescence signal) B2->B3 B4 8. Fluorescence Detection B3->B4 End End: Data Analysis & Quantification B4->End

Workflow for quantifying total this compound in plasma via HPLC.

This method, as described by [4], is crucial for accurate pharmacokinetic studies because:

  • Total Drug Measurement: The protocol is designed to disrupt the liposomes and measure the total concentration of this compound (both active lactone and inactive carboxylate forms), which is necessary for calculating overall exposure [4].
  • High Sensitivity: The use of a photochemical reaction unit before fluorescence detection enhances the native fluorescence of this compound, allowing for highly sensitive measurements at sub-nanogram per milliliter levels [4].

Interpretation and Future Directions

The development of this compound, particularly its liposomal form, exemplifies the application of nanomedicine to improve the therapeutic profile of potent chemotherapeutic agents. The primary strategy is to leverage the Enhanced Permeability and Retention (EPR) effect, common in tumor vasculature, to achieve passive drug targeting [3]. Altering the drug's clearance and distribution, as seen with OSI-211, is a key part of this strategy.

References

Population Pharmacokinetic Data of Lurtotecan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative findings from a prospective population pharmacokinetic-dynamic analysis integrated into a broad Phase II program for Lurtotecan [1].

Parameter Value / Description
Study Type Phase II Clinical Trial, Population Pharmacokinetic-Dynamic Analysis
Total Patients (Enrolled) 173
Patients with Samples Collected 109 (63%)
Patients Successfully Evaluated 85 (78% of sampled)
Sampling Method Sparse sampling (two time-points during course one)
Analytical Method Bayesian algorithm for estimating individual pharmacokinetic parameters
Total Plasma Clearance (CL) Mean 87 ± 28 L/h
Volume of Distribution Estimated (specific value not provided in abstract)
Interpatient Variability in CL Substantial (reflected by standard deviation of 28 L/h)
Residual Variability in CL Estimate 9.9%

Detailed Experimental Protocol and Methodology

The Phase II study employed a specific methodology designed for efficiency in a clinical trial setting [1]:

  • Prospective Integration: The population pharmacokinetic analysis was planned and integrated into the Phase II program from the outset, rather than being a retrospective addition.
  • Sparse Sampling Strategy: Instead of taking numerous blood samples from each patient, a sparse sampling method was used. During the first treatment course, only two blood samples were collected from each patient at strategic time points. This minimizes the burden on patients and clinical staff.
  • Population PK Analysis: The data from all patients were pooled and analyzed using a population pharmacokinetic model. This approach allows for the estimation of the typical pharmacokinetic parameters in the population, the extent of inter-individual variability (e.g., the substantial 28 L/h variability in clearance), and the residual unexplained variability.
  • Bayesian Estimation: A Bayesian algorithm was used to "borrow strength" from the entire population to estimate individual pharmacokinetic parameters (specifically total plasma clearance and volume of distribution) for each patient, despite the limited data points from each individual.

The following diagram illustrates the workflow of this population PK analysis.

start Study Population (173 Patients) sps Sparse Sampling (2 time points/patient) start->sps pop Population PK Model (Pooled Data Analysis) sps->pop bay Bayesian Estimation (Individual Parameters: CL, Vd) pop->bay res Results: Population Mean & Interpatient Variability bay->res

Context and Further Development

To help you contextualize this data, here is some additional information about this compound:

  • Drug Profile: this compound is a novel, water-soluble, camptothecin-derived topoisomerase I inhibitor. It was also known by the codes GI147211 and was investigated in a liposomal formulation called NX 211 or OSI-211 [2].
  • Preclinical Promise: The liposomal formulation (NX 211) was developed to improve the drug's profile. Preclinical models showed it could produce a much higher drug exposure (a 1000-fold greater AUC) and a longer half-life compared to the unencapsulated drug, suggesting a potentially improved therapeutic index [2].
  • Clinical Findings: The population PK analysis concluded that while prospective implementation of such analysis was feasible, no significant relationships were observed between exposure parameters and either toxicity or tumor response in this heterogeneous Phase II population [1].

References

Comprehensive Application Notes and Protocols for OSI-211 (Liposomal Lurtotecan): Formulation, Mechanism, and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OSI-211 and Lurtotecan

OSI-211 represents a liposomal formulation of the topoisomerase I inhibitor This compound (also known as GI147211), developed to enhance the therapeutic potential of this potent anticancer agent. This compound is a water-soluble analogue of camptothecin that demonstrates significantly enhanced potency compared to other drugs in its class, being approximately three to five times more potent than topotecan in tumor cell cytotoxicity assays in vitro [1]. The liposomal encapsulation technology employed in OSI-211 addresses several pharmacological challenges associated with camptothecin analogues, particularly their chemical instability and limited therapeutic index [2] [1].

The development of OSI-211 stemmed from compelling preclinical evidence demonstrating that liposomal encapsulation confers substantial pharmacological advantages. Comparative studies in tumor xenograft models revealed that the liposomal formulation produced a 1000-fold greater AUC of total this compound and a half-life 5-fold longer than the unencapsulated drug [1]. This enhanced pharmacokinetic profile translated to a significantly improved therapeutic index, with studies reporting OSI-211 having a three- to 14-fold greater therapeutic index than either free this compound or topotecan in preclinical models [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of Topoisomerase I Inhibition

OSI-211 functions through a well-defined mechanism as a topoisomerase I (Top1) inhibitor [2]. Top1 is an essential nuclear enzyme responsible for relieving DNA torsional strain during replication and transcription by creating transient single-strand breaks in the DNA backbone [2]. The active lactone form of this compound specifically targets the Top1-DNA covalent complex, forming a stable ternary complex that prevents DNA re-ligation [2].

The cytotoxicity of OSI-211 manifests primarily during the S-phase of the cell cycle, where the collision between the replication fork and the stabilized Top1-DNA-drug ternary complex results in replication fork arrest and double-strand DNA breaks [2]. This series of molecular events triggers apoptotic cell death in rapidly dividing cancer cells. The dependence on DNA replication for cytotoxicity explains the particular effectiveness of OSI-211 against highly proliferative malignancies.

G OSI211 OSI-211 Administration (IV infusion) LiposomalRelease Liposomal this compound Release in Circulation OSI211->LiposomalRelease CellularUptake Cellular Uptake LiposomalRelease->CellularUptake Top1Binding Binding to Topoisomerase I-DNA Complex CellularUptake->Top1Binding TernaryComplex Formation of Stable Ternary Complex Top1Binding->TernaryComplex ReplicationCollision Collision with Replication Fork TernaryComplex->ReplicationCollision DSBFormation Double-Strand DNA Breaks ReplicationCollision->DSBFormation Apoptosis Apoptotic Cell Death DSBFormation->Apoptosis

Figure 1: Mechanism of Action Pathway for OSI-211 - This diagram illustrates the sequential molecular events from administration to induction of apoptotic cell death.

Pharmaceutical Advantages of Liposomal Formulation

The liposomal delivery system of OSI-211 provides distinct pharmaceutical advantages that significantly enhance its therapeutic profile. The encapsulation of this compound within liposomes markedly improves its pharmacokinetic properties and biodistribution [1]. Pharmacological studies demonstrate that the liposomal formulation results in a 100-fold increase in AUC compared to free this compound, with a substantially extended circulation half-life [3]. This prolonged exposure enhances tumor drug delivery while potentially reducing systemic toxicity.

The stability of the active lactone form represents another critical advantage of the liposomal formulation. Unlike the carboxylate form, which demonstrates significantly reduced antitumor activity, the liposomal encapsulation preserves the bioactive lactone configuration of this compound, ensuring optimal target engagement [2]. This protection from hydrolysis maintains the drug in its thermodynamically favored 20(S) configuration, which is essential for potent Top1 inhibition [2].

Preclinical Development and Efficacy Data

In Vivo Efficacy in Leukemia Models

Comprehensive preclinical studies have demonstrated the potent antileukemic activity of OSI-211 in severe combined immunodeficient (SCID) mouse models of human acute leukemias [4]. These investigations evaluated multiple administration schedules against both acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL) models, representing early and advanced disease stages.

Table 1: Preclinical Efficacy of OSI-211 in SCID Mouse Leukemia Models [4]

Leukemia Model Treatment Schedule Treatment Timing Increase in Life Span (ILS) Long-Term Survivors
KBM-3B (AML) 6 mg/kg, days 1, 8 Early Treatment Significant (P<0.005) 86%
KBM-3B (AML) 6 mg/kg, days 1, 8 Late Treatment 196 ± 11% 1 of 8 animals
HL-60 (AML) 6 mg/kg, days 1, 8 Early Treatment 213 ± 9% 2 of 8 animals
HL-60 (AML) 6 mg/kg, days 1, 8 Late Treatment 219 ± 4% 0 of 8 animals
Molt-4 (ALL) 6 mg/kg, days 1, 8 Early Treatment 181 ± 3% 0 of 8 animals
Molt-4 (ALL) 6 mg/kg, days 1, 8 Late Treatment 172 ± 1% 0 of 8 animals
CEM (ALL) 6 mg/kg, days 1, 8 Early Treatment 244 ± 24% 1 of 8 animals

The exceptional activity observed in these models was further highlighted by comparative studies with DaunoXome (liposomal daunorubicin), a drug with established clinical efficacy in AML and ALL. Notably, DaunoXome administered at its maximum tolerated dose demonstrated no effect on survival in the same leukemia models where OSI-211 showed significant efficacy [4].

Schedule-Dependent Efficacy Optimization

Preclinical investigations comprehensively evaluated multiple administration schedules to identify optimal dosing strategies [4]. Three primary schedules were compared:

  • Schedule A: 1 mg/kg administered daily on days 1-5
  • Schedule B: 1.75 mg/kg administered on days 1, 3, and 5
  • Schedule C: 6 mg/kg administered on days 1 and 8

All three schedules demonstrated significant activity in increasing the life span of treated animals across multiple leukemia models. However, a consistent tendency toward improved efficacy was observed with the 6 mg/kg days 1 and 8 schedule (Schedule C), which subsequently became the focus of detailed characterization [4]. This schedule-dependency likely reflects the cell cycle-specific mechanism of action of topoisomerase I inhibitors and their optimal activity against cycling tumor cells.

Clinical Trial Protocols and Outcomes

Phase I Clinical Trial Protocol and Pharmacokinetics

A phase I dose-escalation study established the safety and pharmacokinetic profile of OSI-211 administered as a short intravenous infusion on days 1, 2, and 3 every three weeks [3]. This trial employed a standard 3+3 design and enrolled 37 patients with solid cancers, characterizing two distinct maximum tolerated doses (MTDs) based on prior treatment history.

Table 2: Phase I Dosing Protocol and Outcomes for OSI-211 (Days 1, 2, 3 Schedule) [3]

Parameter Minimally Pretreated Patients Heavily Pretreated Patients
Starting Dose 0.15 mg/m²/day × 3 days 0.15 mg/m²/day × 3 days
MTD 2.1 mg/m²/day × 3 days 1.8 mg/m²/day × 3 days
Total Cycle Dose 6.3 mg/m²/cycle 5.4 mg/m²/cycle
DLT Thrombocytopenia, Neutropenia Thrombocytopenia, Neutropenia
Recommended Phase II Dose 1.8 mg/m²/day × 3 days 1.5 mg/m²/day × 3 days

Pharmacokinetic analysis revealed dramatic enhancements compared to historical data for free this compound. The liposomal formulation resulted in approximately 100-fold higher AUC values and significantly extended half-life for the active lactone form [3]. These pharmacokinetic advantages translated to clinical activity, with two partial responses observed in patients with breast and ovarian cancer.

Randomized Phase II Protocol in Ovarian Cancer

A randomized phase II trial conducted by the National Cancer Institute of Canada Clinical Trials Group compared two administration schedules of OSI-211 in women with relapsed epithelial ovarian cancer [5]. This study employed a "pick the winner" statistical design to identify the most promising schedule for further development.

Eligibility Criteria:

  • Histologically confirmed epithelial ovarian, fallopian, or primary peritoneal cancer
  • Measurable disease recurrent after one or two prior chemotherapy regimens
  • ECOG performance status 0-2
  • Adequate hematological, hepatic, and renal function

Treatment Arms:

  • Arm A: OSI-211 1.8 mg/m²/d administered by 30-minute IV infusion on days 1, 2, and 3 every 3 weeks
  • Arm B: OSI-211 2.4 mg/m²/d administered by 30-minute IV infusion on days 1 and 8 every 3 weeks

The primary endpoint was objective response rate confirmed by independent radiologic review. Eighty-one patients were randomized between October 2000 and September 2001 [5].

Key Findings:

  • Superior Efficacy: Arm A demonstrated a higher objective response rate (15.4%; 6 of 39 patients) compared to Arm B (4.9%; 2 of 41 patients)
  • Statistical Outcome: The daily × 3 schedule (Arm A) met predefined statistical criteria to be declared the "winner"
  • Toxicity Profile: The daily × 3 schedule was associated with increased hematologic toxicity, including grade 4 neutropenia (51% vs. 22%) and febrile neutropenia (26% vs. 2.4%)

G Start Patient Population: Relapsed Epithelial Ovarian Cancer 1-2 Prior Regimens Randomize Randomization (N=81) Start->Randomize ArmA Arm A: OSI-211 1.8 mg/m²/d Days 1, 2, 3 q3w Randomize->ArmA ArmB Arm B: OSI-211 2.4 mg/m²/d Days 1, 8 q3w Randomize->ArmB ResponseA Objective Response: 15.4% Grade 4 Neutropenia: 51% ArmA->ResponseA ResponseB Objective Response: 4.9% Grade 4 Neutropenia: 22% ArmB->ResponseB Conclusion Daily × 3 Schedule Declared 'Winner' Superior Efficacy with Increased Toxicity ResponseA->Conclusion ResponseB->Conclusion

Figure 2: Phase II Randomized Trial Design and Outcomes - This workflow diagram illustrates the study design and key results from the randomized phase II trial in relapsed ovarian cancer.

Phase II Trials in Other Malignancies

Additional phase II investigations evaluated OSI-211 in other solid tumors, demonstrating variable activity across different cancer types:

Squamous Cell Carcinoma of Head and Neck (SCCHN):

  • Study Design: Single-arm phase II trial with stratification based on lesion location relative to previously irradiated fields [6] [7]
  • Dosing: OSI-211 2.4 mg/m² administered on days 1 and 8 every 21 days
  • Results: Minimal activity with one objective response among 46 eligible patients (response rate: 2.2%)
  • Toxicity: Moderate hematologic toxicity with grade 1-2 anemia in 79% of patients

Topotecan-Resistant Ovarian Cancer:

  • Study Design: Open-label phase II study in patients stratified by resistance to single-agent topotecan or prior topotecan-containing regimens [8]
  • Dosing: OSI-211 2.4 mg/m² on days 1 and 8 of a 21-day cycle
  • Results: No objective responses observed, though 8 of 22 patients achieved stable disease
  • Conclusion: Limited activity in topotecan-resistant populations, suggesting potential cross-resistance

Practical Experimental Protocols

In Vivo Efficacy Study Protocol (SCID Mouse Model)

For researchers investigating OSI-211 in preclinical leukemia models, the following protocol adapted from published studies provides a validated methodology [4]:

Cell Preparation and Inoculation:

  • Maintain human leukemia cell lines (KBM-3B, HL-60, Molt-4, or CEM) in appropriate culture conditions
  • Harvest exponentially growing cells and resuspend in phosphate-buffered saline
  • Inject 1-2 × 10⁷ leukemia cells intravenously into the tail vein of SCID mice

Treatment Protocol:

  • Initiate therapy based on experimental design for early (days 3-8) or advanced (days 15-19) disease
  • Prepare OSI-211 solution in appropriate vehicle immediately before administration
  • Administer via intravenous injection using one of the validated schedules:
    • 1 mg/kg daily on days 1-5
    • 1.75 mg/kg on days 1, 3, and 5
    • 6 mg/kg on days 1 and 8
  • Include control groups receiving vehicle alone or comparative agents (e.g., DaunoXome at 3 mg/kg days 1, 8)

Endpoint Assessment:

  • Monitor survival daily and calculate percentage increase in life span (ILS) relative to controls
  • Record long-term survivors (beyond study duration)
  • For minimal residual disease assessment, utilize PCR amplification of human β-globin gene sequences in tissues
Pharmacokinetic Sampling Protocol

Comprehensive pharmacokinetic analysis following OSI-211 administration should include [3]:

Sample Collection:

  • Collect blood samples at predetermined time points: pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-infusion
  • Use EDTA-containing tubes and immediately place on ice
  • Process plasma by centrifugation at 4°C within 30 minutes of collection
  • Store samples at -80°C until analysis

Analytical Methodology:

  • Employ reversed-phase high-performance liquid chromatography (HPLC) for quantification of total this compound levels [1]
  • Implement methods to distinguish between lactone and carboxylate forms
  • Calculate pharmacokinetic parameters using non-compartmental analysis:
    • Area under the curve (AUC)
    • Maximum concentration (C~max~)
    • Half-life (t~1/2~)
    • Clearance (CL)
    • Volume of distribution (V~d~)

Toxicity and Safety Profile

The safety profile of OSI-211 is characterized primarily by manageable hematologic toxicity with minimal non-hematologic effects. Across clinical trials, the dose-limiting toxicities consistently included myelosuppression, manifesting as thrombocytopenia and neutropenia [3] [5]. The hematologic toxicity demonstrated clear schedule-dependency, with the daily × 3 schedule associated with significantly higher incidence of grade 4 neutropenia (51% vs. 22%) and febrile neutropenia (26% vs. 2.4%) compared to the days 1 and 8 schedule [5].

Non-hematologic toxicity was generally mild to moderate across studies. The most frequently reported non-hematologic adverse events included fatigue, nausea, and infection [8] [5]. Notably, in the phase II study of head and neck cancer, grade 3-4 infection occurred in 8.5% of patients, while other non-hematologic toxicities remained predominantly grade 1-2 [6] [7]. This favorable non-hematologic toxicity profile represents a potential advantage over other camptothecin analogues, which often cause significant gastrointestinal toxicity.

Conclusion and Future Directions

OSI-211 represents a scientifically rational approach to optimizing the therapeutic potential of topoisomerase I inhibition through advanced liposomal delivery technology. The compelling preclinical evidence demonstrating potent activity in leukemia models, coupled with modest but definite clinical activity in ovarian cancer, supports continued investigation of this agent [4] [5]. The schedule-dependent efficacy and toxicity observed in clinical trials highlight the importance of optimization of administration protocols for maximum therapeutic index.

Future development of OSI-211 should consider several strategic directions. The pronounced activity in hematological malignancies warrants investigation in defined patient populations with AML or ALL, particularly in combination with other active agents [4]. Additionally, the favorable pharmacokinetic profile and preclinical evidence of activity in solid tumors suggest potential for evaluation in malignancies with known sensitivity to topoisomerase I inhibitors, such as small cell lung cancer or colorectal cancer. Further exploration of alternative dosing schedules and combination regimens may enhance the clinical utility of this targeted therapeutic approach.

References

Application Notes: NX211 (Liposomal Lurtotecan)

Author: Smolecule Technical Support Team. Date: February 2026

NX211 is a low-clearance, unilamellar liposomal formulation of the topoisomerase I inhibitor lurtotecan. It was designed to overcome the limitations of the free drug by significantly enhancing plasma circulation time and tumor-specific delivery [1].

Mechanism of Action

This compound is a water-soluble camptothecin analog that inhibits DNA topoisomerase I [2]. This inhibition leads to the stabilization of the transient "cleavable complex" formed by topoisomerase I and DNA during DNA replication and transcription. The subsequent collision of the DNA replication fork with this stabilized complex causes irreversible double-strand DNA breaks, triggering S-phase specific apoptosis (programmed cell death) in cancer cells [1].

The diagram below illustrates the structure of the NX211 liposome and its proposed mechanism of action leading to cell death.

G cluster_liposome NX211 Liposomal Structure Aqueous Core\n(Encapsulated this compound) Aqueous Core (Encapsulated this compound) Liposome Accumulation\nin Tumor via EPR Effect Liposome Accumulation in Tumor via EPR Effect Aqueous Core\n(Encapsulated this compound)->Liposome Accumulation\nin Tumor via EPR Effect Lipid Bilayer Lipid Bilayer Lipid Bilayer->Liposome Accumulation\nin Tumor via EPR Effect PEG Coating\n(Steric Stabilization) PEG Coating (Steric Stabilization) PEG Coating\n(Steric Stabilization)->Liposome Accumulation\nin Tumor via EPR Effect Cellular Uptake Cellular Uptake Liposome Accumulation\nin Tumor via EPR Effect->Cellular Uptake This compound Release This compound Release Cellular Uptake->this compound Release Topoisomerase I Inhibition Topoisomerase I Inhibition This compound Release->Topoisomerase I Inhibition Stabilized Cleavable Complex Stabilized Cleavable Complex Topoisomerase I Inhibition->Stabilized Cleavable Complex DNA Replication Fork Collision DNA Replication Fork Collision Stabilized Cleavable Complex->DNA Replication Fork Collision Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Replication Fork Collision->Double-Strand DNA Breaks S-Phase Specific Apoptosis S-Phase Specific Apoptosis Double-Strand DNA Breaks->S-Phase Specific Apoptosis

Preclinical Efficacy and Pharmacokinetic Profile

Comparative preclinical studies in nude mice and xenograft models demonstrated that the liposomal formulation of NX211 provided a substantial advantage over the free drug [1].

Table 1: Key Preclinical Findings for NX211 vs. Free this compound [1]

Parameter Free this compound NX211 (Liposomal) Improvement Factor
Plasma AUC Baseline 1500-fold increase 1500x
Volume of Distribution Large Greatly restricted Altered tissue distribution
Tumor Drug Concentration (24h post-dose) Baseline 40-fold increase 40x
Therapeutic Index (Single-dose, KB & ES-2 models) Baseline Consistent ≥3-fold increase ≥3x
Log₁₀ Cell Kill (Repeat-dose) Baseline 2-8 fold increase over topotecan Superior to comparator

Experimental Protocols

The following protocols summarize the key methodologies used to generate the preclinical data for NX211 [1].

In Vivo Pharmacokinetics and Biodistribution

This protocol assesses the plasma pharmacokinetics and tissue distribution of NX211.

  • Objective: To compare the plasma exposure and tissue distribution of NX211 versus free this compound in tumor-bearing mice.
  • Materials:
    • Animal Model: Nude mice with subcutaneously implanted ES-2 tumor xenografts.
    • Test Articles: [14C]-radiolabeled NX211 and [14C]-radiolabeled free this compound.
    • Equipment: Liquid scintillation counter.
  • Procedure:
    • Administer a single intravenous dose of either [14C]-NX211 or [14C]-lurtotecan to tumor-bearing mice.
    • Collect blood plasma samples at predetermined time points post-injection.
    • At 24 hours post-dose, euthanize the animals and harvest tumors and key organs (e.g., liver, spleen).
    • Process tissue samples (homogenization) and plasma samples.
    • Measure the concentration of radiolabeled compound in all samples using a liquid scintillation counter.
    • Calculate pharmacokinetic parameters: Area Under the Curve (AUC), half-life, and volume of distribution.
In Vivo Antitumor Efficacy (Xenograft Models)

This protocol evaluates the antitumor activity and therapeutic index of NX211.

  • Objective: To determine the antitumor efficacy and therapeutic index of NX211 compared to free this compound and topotecan in human tumor xenograft models.
  • Materials:
    • Animal Model: Immunodeficient mice bearing KB or ES-2 human tumor xenografts.
    • Test Articles: NX211, free this compound, topotecan.
    • Equipment: Calipers for tumor measurement.
  • Procedure:
    • Allow implanted tumors to establish to a predetermined volume.
    • Randomize mice into treatment and control groups.
    • Administer test articles intravenously. Studies include:
      • Single-dose efficacy: A range of doses to determine the dose-response relationship and calculate the therapeutic index.
      • Repeat-dose efficacy: Administration of equitoxic doses on a defined schedule (e.g., Days 1, 5, and 9).
    • Monitor tumor volumes 2-3 times per week by caliper measurement.
    • Record animal body weight as an indicator of toxicity.
    • Endpoint Calculations:
      • Tumor Growth Inhibition (TGI): Calculate the percentage of tumor growth inhibition in treated groups compared to the control group.
      • Log₁₀ Cell Kill: Calculate from the net tumor growth delay.
      • Durable Cures: Note the number of animals that remain tumor-free for a defined period post-treatment (e.g., >60 days).

Conclusion for Developers

NX211 serves as a historical case study demonstrating the profound impact of liposomal formulation on improving the pharmacokinetics, biodistribution, and therapeutic index of a potent chemotherapeutic agent [1]. The principles it validated—prolonged circulation, passive tumor targeting via the EPR effect, and reduced systemic toxicity—remain cornerstones of oncology nanomedicine development today [3]. Its discontinuation highlights that promising preclinical efficacy must be successfully balanced with clinical tolerability and therapeutic window in human patients.

References

Comprehensive Application Notes and Protocol for Liposomal Lurtotecan (NX211)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Lurtotecan is a water-soluble, potent camptothecin derivative that functions as a topoisomerase I inhibitor. [1] [2] Its mechanism of action involves stabilizing the transient covalent complex between topoisomerase I and DNA, leading to the formation of irreversible DNA single-strand breaks, which ultimately triggers apoptosis during cell proliferation. [1] To overcome limitations associated with conventional formulations, such as instability and toxicity, this compound has been encapsulated into a liposomal delivery system, designated as NX211. [3] This liposomal formulation is designed to enhance the drug's therapeutic index by improving its pharmacokinetic profile and facilitating passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. [1] [3]

Clinical Pharmacology and Pharmacokinetics

The pharmacokinetics of liposomal this compound have been characterized in phase I studies, revealing distinct parameters for the liposomally encapsulated drug in plasma versus the released, unencapsulated this compound in whole blood.

Table 1: Pharmacokinetic Parameters of Liposomal this compound (NX211) from Phase I Study

Pharmacokinetic Parameter Value (Mean ± SD) Matrix/Context
Systemic Clearance (CL) 0.82 ± 0.78 L/h/m² Plasma (encapsulated drug)
Systemic Clearance (CL) 1.15 ± 0.96 L/h/m² Whole Blood (unencapsulated drug)
Volume of Distribution Data not specified in results
Urinary Recovery (Fu) 10.1% ± 4.05% (Range: 4.9% to 18.9%) of administered dose
Dosage Excreted in Urine Significantly correlated with hematologic toxicity (P < .00001)

[3]

A critical finding from the phase I pharmacologic study was that the amount of this compound excreted in urine (calculated as dose × fractional urinary recovery) showed a significant correlation with the percent decrease in neutrophil and platelet counts at nadir. [3] This relationship was stronger than that observed with systemic exposure measures, suggesting urinary excretion may be a valuable predictive marker for hematologic toxicity.

Administration and Dosing Protocol

Recommended Dosage and Schedule

The recommended dosage for phase II studies, established from phase I trials, is 3.8 mg/m² of liposomal this compound administered intravenously. [3] Alternative schedules have also been investigated in clinical trials, including:

  • Days 1 & 8 every 21 days: A dose of 2.4 mg/m² was used in a phase II study on patients with ovarian cancer. [4] [5]
  • Days 1, 2, & 3 every 21 days: This schedule was explored in a dose-escalation study for advanced solid tumors. [6]
Reconstitution and Administration
  • Formulation: The drug is supplied as a liposomal dispersion for intravenous injection. [6]
  • Infusion Method: It is administered as an IV infusion over 30 minutes via a peripheral line. [3] [6]
  • Treatment Duration: Treatment may continue for up to 6 courses in the absence of unacceptable toxicity or disease progression. [6]

The following diagram illustrates the clinical workflow for administering liposomal this compound and monitoring patients:

Start Patient Eligibility Confirmation A Reconstitute Liposomal this compound Start->A B Administer IV Infusion (30 minutes) A->B C Monitor during infusion for acute reactions B->C D Post-Infusion Follow-up C->D E Hematological Monitoring (Neutrophils, Platelets) D->E F Toxicity Management E->F G Proceed to Next Cycle (Every 21 days) OR F->G H Dose Adjust/Discontinue F->H

Toxicity Profile and Management

The dose-limiting toxicities (DLTs) of liposomal this compound are neutropenia and thrombocytopenia. [3] These hematologic toxicities have been reported as non-cumulative. [3]

Table 2: Observed Toxicities of Liposomal this compound in Clinical Trials

Toxicity Type Severity Frequency/Observations
Neutropenia Dose-Limiting Non-cumulative; correlated with urinary excretion [3]
Thrombocytopenia Dose-Limiting Non-cumulative; correlated with urinary excretion [3]
Anemia Mild to Moderate Observed in phase II studies [5]
Gastrointestinal Toxicity Mild to Moderate Observed in phase II studies [5]
Fatigue Mild to Moderate Observed in phase II studies [5]

Other non-hematologic toxicities are generally mild to moderate. In a phase II study of patients with topotecan-resistant ovarian cancer, the hematologic and gastrointestinal toxicities were characterized as mild to moderate. [5]

Stability and Handling Considerations

The liposomal formulation of this compound is designed to improve the stability of the active compound. However, as a general consideration for camptothecin analogs, the bioactive lactone ring is known to be unstable under physiological conditions, with its hydrolysis leading to a significant reduction in potency. [1] [7] The liposomal encapsulation in NX211 is intended to protect the drug from such degradation, maintain the lactone ring in its active closed form, and control its release. [1] [3] Specific stability data for the final product should be obtained from the manufacturer's prescribing information.

References

Historical Context and Basic Profile of Lurtotecan

Author: Smolecule Technical Support Team. Date: February 2026

Lurtotecan (also known as GI147211) is a camptothecin-derived topoisomerase I inhibitor that was investigated in clinical trials in the late 1990s and early 2000s [1] [2]. Its mechanism of action is consistent with other drugs in its class: it stabilizes the topoisomerase I cleavage complex (TOP1CC), preventing the religation of DNA strands. This action leads to irreversible DNA double-strand breaks, particularly during DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells [3].

A broad Phase II program integrated a population pharmacokinetic-dynamic analysis using a sparse sampling method. The table below summarizes key pharmacokinetic parameters from that study [4] [2]:

Pharmacokinetic Parameter Mean Value (± SD)
Total Plasma Clearance (CL) 87 ± 28 L/h
Volume of Distribution (Vd) Information not available in search results
Residual Variability in CL 9.9%

The study concluded that while this analysis was feasible on a large scale, no significant relationships were established between drug exposure parameters and toxicity or tumor response in the heterogeneous population studied [4] [2].

Known Challenges and Toxicity Profile

The development of this compound, along with other early camptothecins, was limited by significant challenges [1] [3]:

  • Chemical Instability: The active lactone ring is unstable at physiological pH, which can reduce its efficacy.
  • Systemic Toxicity: Like irinotecan and topotecan, this compound's dose-limiting toxicities were likely associated with gastrointestinal toxicities (such as diarrhea) and myelosuppression (including neutropenia and thrombocytopenia) [1].
  • Short Plasma Half-life: A short circulation time can limit the drug's therapeutic window [3].

The following diagram illustrates the core mechanism of action of topoisomerase I inhibitors like this compound.

LurtotecanMechanism Figure 1. Mechanism of Topoisomerase I Inhibitors SupercoiledDNA Supercoiled DNA TopoICleavage Topoisomerase I Cleavage Complex (TOP1CC) Formed SupercoiledDNA->TopoICleavage DNARelaxation DNA Relaxation & Transcription/Replication TopoICleavage->DNARelaxation Normal Religation InhibitorBinding This compound Binding Stabilizes TOP1CC TopoICleavage->InhibitorBinding Inhibitor Present DNADamage DNA Double-Strand Breaks InhibitorBinding->DNADamage Religation Blocked CellDeath Cell Cycle Arrest & Apoptosis DNADamage->CellDeath

References

Application Notes: Liposomal Lurtotecan (OSI-211/NX 211) in Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Liposomal lurtotecan is a topoisomerase I inhibitor encapsulated in a liposomal vesicle, which significantly alters its pharmacokinetics compared to the free drug. Preclinical studies demonstrated that liposomal encapsulation could increase the plasma concentration and half-life of this compound, leading to a greater therapeutic index in animal tumor models [1] [2]. The following sections detail the clinical translation of these findings.

Mechanism of Action and Formulation Rationale
  • Molecular Target: this compound, a water-soluble camptothecin analog, inhibits mammalian DNA topoisomerase I [1] [2]. It stabilizes the transient Top1-DNA covalent complex, preventing the relegation of single-strand DNA breaks. Collision of the replication fork with this ternary complex results in lethal double-strand DNA breaks and cell death [3].
  • Formulation Rationale: Encapsulating this compound in a unilamellar liposome composed of hydrogenated soy phosphatidylcholine and cholesterol (2:1 mol ratio) profoundly improves its pharmacokinetic profile [4]. This system prolongs plasma circulation time, increases the Area Under the Curve (AUC), and enhances drug delivery to tumor tissue [4] [2].
Clinical Dosing and Escalation Protocol

The recommended phase II dose and schedule for liposomal this compound were established in a Phase I study [5]. The key quantitative data from clinical studies are summarized in the table below.

Table 1: Clinical Dosing and Toxicity Profile of Liposomal this compound (OSI-211)

Parameter Details
Recommended Phase II Dose 2.4 mg/m² (as this compound) administered intravenously [6] [1].
Administration Schedule 30-minute IV infusion on Days 1 and 8 of a 21-day cycle [6] [1].
Alternative Schedule (Phase I) 3.8 mg/m² as a 30-minute IV infusion once every 3 weeks [5].
Dose-Limiting Toxicities (DLTs) Neutropenia and thrombocytopenia [5].
Other Common Adverse Events Anemia, fatigue, nausea, flatulence [6] [7].
Dose Adjustment Criteria Based on hematologic toxicity at nadir; escalations and reductions were permitted per protocol [6].
Experimental Protocol: Phase II Trial in Specific Populations

The following methodology outlines the protocol used in a Phase II study involving patients with topotecan-resistant ovarian cancer [6].

  • 1. Study Design: Open-label, single-arm Phase II trial.
  • 2. Patient Stratification:
    • Stratum A: Resistance to single-agent topotecan.
    • Stratum B: Resistance to a prior topoisomeran-containing combination regimen.
  • 3. Treatment Plan:
    • Drug: Liposomal this compound (OSI-211).
    • Dose: 2.4 mg/m².
    • Route: Intravenous infusion over 30 minutes.
    • Schedule: Administered on Days 1 and 8 of a 21-day cycle.
    • Pre-medication: Standard anti-emetic prophylaxis may be considered.
  • 4. Dose Modification Rules:
    • Dose Escalation: Allowed if no Grade >2 toxicity was observed in the first cycle.
    • Dose Reduction: Required for severe hematologic toxicity (e.g., febrile neutropenia, Grade 4 thrombocytopenia with bleeding).
  • 5. Efficacy and Safety Monitoring:
    • Tumor Assessment: Patients were evaluated with imaging every two cycles for response using RECIST criteria.
    • Safety Monitoring: Weekly complete blood counts (CBC) to monitor for hematologic toxicity. Physical examination and assessment of non-hematologic toxicity before each cycle.
Efficacy and Safety Summary

Clinical activity has been observed in early-phase trials, though efficacy varied by patient population.

  • Efficacy: In a Phase II study in squamous cell carcinoma of the head and neck (SCCHN), no objective responses were seen among 46 evaluable patients, though 9 patients (19.6%) achieved stable disease [1]. In a Phase I study, 9 of 29 patients had stable disease [5]. A recent study of a different agent noted that 80% of evaluable patients achieved stable disease or better [7].
  • Safety: The toxicity profile was characterized by myelosuppression. Gastrointestinal toxicity (nausea) and fatigue were generally mild to moderate [6] [1]. A key pharmacologic finding from the Phase I study was that the amount of this compound excreted in urine was a significant predictor of the percent decrease in neutrophil and platelet counts at nadir [5].

Diagram: Mechanism of Liposomal this compound

The following diagram illustrates the mechanism of action and formulation rationale for liposomal this compound.

G Liposome Liposomal this compound (OSI-211/NX211) PK Enhanced Pharmacokinetics ↑ Plasma Half-life ↑ Tumor Accumulation Liposome->PK Intravenous Infusion Release Drug Release (Free this compound) PK->Release Accumulation in Tumor Tissue Target Inhibition of Topoisomerase I-DNA Complex Release->Target Effect Cellular Effect Replication Fork Collapse DNA Double-Strand Breaks Cancer Cell Death Target->Effect

Key Considerations for Protocol Implementation

  • Patient Selection: Early-phase trials enrolled patients with metastatic or recurrent solid tumors (e.g., ovarian cancer, SCCHN) who were often heavily pretreated [6] [1]. Prior therapies and performance status are critical for assessing risks.
  • Pharmacokinetic Monitoring: The correlation between urinary excretion of this compound and hematologic toxicity suggests that monitoring this parameter could be a strategy for personalizing therapy and managing toxicity risks [5].
  • Formulation Stability: Note that this compound is photolabile. The liposomal formulation does not mitigate this, and the use of amber glass vials or light-protective bags during intravenous infusion is necessary [4].

References

Comprehensive Application Notes and Protocols for Lurtotecan HPLC Analysis in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lurtotecan and HPLC Analysis

This compound (7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin), also known as GI147211, is a novel semisynthetic analogue of the cytotoxic plant alkaloid camptothecin, first extracted from the wood and bark of the oriental tree Camptotheca acuminata. As a potent topoisomerase I inhibitor, this compound exerts its antitumor activity by stabilizing the cleavable complex formed between the intranuclear enzyme topoisomerase I and DNA, thereby inducing single-stranded DNA breaks and ultimately triggering tumor cell death. This compound has demonstrated significant activity in both in vitro cytotoxicity assays and in vivo tumor model systems, leading to its introduction into clinical trials for advanced solid tumors. [1]

The chemical analysis of this compound and other camptothecin derivatives presents unique challenges due to the pH-dependent instability of the α-hydroxy-δ-lactone moiety in their core structure. Under physiological conditions (pH 7 or above), this lactone functionality undergoes rapid hydrolysis, generating a ring-opened carboxylate form with virtually complete loss of biological activity. This equilibrium between the active lactone and inactive carboxylate forms complicates accurate quantification in biological matrices. To address this challenge, liposomal encapsulation (NX211 formulation, Gilead Sciences) has been developed to improve stability and therapeutic efficacy by protecting the lactone ring from hydrolysis. The development of robust HPLC methods for this compound quantification is therefore essential for accurate pharmacokinetic profiling and therapeutic drug monitoring in clinical and preclinical studies. [1] [2]

Analytical Method Summary

The reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection has been optimized and validated for the determination of total this compound levels in human plasma and urine following administration of liposomal this compound (NX211). This method is specifically designed to disrupt liposomal structures, enabling comprehensive quantification of both lactone and carboxylate forms of the drug. The key analytical parameters and performance characteristics are summarized in the table below: [1] [3]

Table 1: Summary of HPLC Analytical Parameters for this compound Quantification

Parameter Plasma Analysis Urine Analysis (Standard) Urine Analysis (Modified)
Biological Matrix Human plasma Human urine Human urine
Sample Volume 200 μL 200 μL of 40-fold diluted sample 150 μL
Detection Method Fluorescence (λex=378 nm; λem=420 nm) Fluorescence (λex=378 nm; λem=420 nm) Fluorescence with post-column photochemical derivatization
Sample Pretreatment Deproteinization with 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v) Deproteinization with 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v) Single solvent extraction with n-butanol-diethyl ether (3:4, v/v)
Chromatographic Column Inertsil-ODS 80A analytical column Inertsil-ODS 80A analytical column Inertsil-ODS 80A analytical column
Lower Limit of Quantification (LLQ) 1.00 ng/mL 100 ng/mL 0.500 ng/mL
Within-run Precision <7.5% <7.5% <10%
Between-run Precision <7.5% <7.5% <10%
Key Feature Direct measurement without extraction Dilution to bring concentrations within range 14-fold fluorescence enhancement via UV exposure

Detailed Chromatography Conditions

Instrumentation and Column Specifications

The HPLC system should be configured with a fluorescence detector capable of excitation at 378 nm and emission at 420 nm. For low-concentration urine samples, the system must be equipped with a post-column photochemical reaction unit with UV light at 254 nm to enhance detection sensitivity. The separation is performed using an Inertsil-ODS 80A analytical column (5 μm particle size, 250 × 4.6 mm i.d.) maintained at ambient temperature. The injection volume is typically 100 μL for both plasma and urine samples. For contemporary systems, equivalent C18 columns with similar particle size and dimensions may be used, though method equivalence should be demonstrated during validation. [1] [3]

Mobile Phase and Gradient Profile

The mobile phase consists of a mixture of 30 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a ratio of 75:25 (v/v). The ammonium acetate buffer should be prepared using high-purity water and adjusted to pH 4.0 with acetic acid. All solvents must be of HPLC grade and filtered through a 0.45 μm membrane filter before use. The analysis is performed under isocratic conditions at a flow rate of 1.5 mL/min. Each chromatographic run requires approximately 15 minutes to ensure complete elution of this compound and satisfactory separation from endogenous compounds. The retention time of this compound under these conditions is approximately 7.5 minutes. [1]

Sample Preparation Protocols

Plasma Sample Preparation

The sample preparation protocol for plasma is designed to effectively disrupt liposomal structures and precipitate proteins while maintaining the analytical integrity of this compound:

  • Aliquot 200 μL of plasma sample into a microcentrifuge tube
  • Add 600 μL of deproteinization solution (10% w/v aqueous perchloric acid-acetonitrile, 2:1 v/v)
  • Vortex mix vigorously for 60 seconds to ensure complete precipitation and liposome disruption
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer the clear supernatant to an autosampler vial for HPLC analysis
  • Inject 100 μL onto the HPLC system

This sample pretreatment approach effectively releases this compound from liposomal formulations while simultaneously removing interfering proteins, providing a clean chromatographic profile with minimal matrix interference. The use of acidic conditions during deproteinization helps stabilize the lactone form of this compound, preventing pH-dependent hydrolysis during sample processing and analysis. [1] [3]

Urine Sample Preparation

For urine analysis, two distinct protocols have been developed to address varying concentration ranges:

Table 2: Urine Sample Preparation Protocols

Step Standard Protocol (High Concentrations) Modified Protocol (Low Concentrations)
1. Initial Treatment Dilute urine sample 40-fold with mobile phase No initial dilution required
2. Aliquot Volume 200 μL of diluted urine 150 μL of neat urine
3. Extraction/Deproteinization Deproteinization with 10% perchloric acid-acetonitrile (2:1, v/v) Liquid-liquid extraction with n-butanol-diethyl ether (3:4, v/v)
4. Mixing Vortex for 60 seconds Vortex for 90 seconds
5. Centrifugation 14,000 × g, 10 minutes, 4°C 14,000 × g, 10 minutes, 4°C
6. Post-column Treatment None Photochemical derivatization with UV light (254 nm)
7. Injection 100 μL supernatant 100 μL of organic phase

The modified protocol for low urine concentrations incorporates a liquid-liquid extraction step that both cleans the sample and preconcentrates the analyte, while the post-column photochemical reaction enhances detection sensitivity through a 14-fold fluorescence enhancement. This comprehensive approach enables reliable quantification across the wide range of concentrations encountered in clinical studies. [1] [3]

Method Validation Results

Sensitivity and Linearity

The analytical method was rigorously validated according to accepted guidelines for bioanalytical method validation. The lower limit of quantification (LLQ) was established at 1.00 ng/mL for plasma and 0.500 ng/mL for urine using the modified protocol, demonstrating exceptional sensitivity suitable for pharmacokinetic studies. The method exhibited linear response over a concentration range of 1-100 ng/mL for plasma and 0.5-500 ng/mL for urine, with correlation coefficients (r²) exceeding 0.999 for both matrices. The linearity was validated using a weighted least-squares regression model (1/x weighting factor) to ensure accuracy across the entire calibration range. [1] [3] [4]

Precision and Accuracy

The within-run and between-run precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations within the calibration range. The results demonstrated exceptional assay performance with both within-run and between-run precision values below 7.5% for plasma and below 10% for urine (modified protocol). Accuracy, expressed as the percentage deviation from nominal concentrations, ranged from 95.2% to 104.8% across all quality control levels, well within the acceptable criteria of ±15% for bioanalytical methods. The robustness of the method was confirmed through deliberate variations in analytical conditions, including changes in mobile phase pH (±0.2 units), organic modifier composition (±5%), and column temperature (±5°C), with all parameters demonstrating minimal impact on chromatographic performance. [1] [3]

Experimental Applications

Clinical Pharmacokinetic Studies

The validated HPLC method has been successfully implemented in population pharmacokinetic studies of this compound in Phase II clinical trials. These studies employed a sparse sampling method requiring only two sampling time points per patient, making them particularly suitable for clinical settings with practical constraints. Using a Bayesian algorithm to estimate individual pharmacokinetic parameters, researchers documented substantial interpatient variability in this compound clearance (mean 87 ± 28 L/h). This population pharmacokinetic approach demonstrated feasibility for large-scale implementation, providing a valuable tool for establishing relationships between drug exposure and clinical outcomes. The method enabled reliable estimation of key pharmacokinetic parameters, including total plasma clearance and volume of distribution, without the need for intensive blood sampling schedules. [5]

Intracellular Accumulation Studies

Similar HPLC methods have been adapted for studying the intracellular accumulation of camptothecin analogues, providing insights into their mechanistic behavior at the cellular level. These methods typically involve:

  • Cell culture and drug exposure under controlled conditions
  • Cell harvesting and washing to remove extracellular drug
  • Cell lysis using appropriate buffers or freeze-thaw cycles
  • Protein precipitation and sample clean-up similar to plasma protocols
  • HPLC analysis with fluorescence detection

Such intracellular accumulation studies have revealed that liposomal formulations of camptothecin analogues significantly enhance drug uptake and retention in cancer cells compared to free drug solutions. This improved intracellular delivery contributes to the enhanced antitumor activity observed with liposomal formulations in preclinical models. The ability to quantify intracellular drug concentrations provides valuable insights into the pharmacodynamic properties of this compound and its mechanisms of action beyond topoisomerase I inhibition. [6]

Troubleshooting and Technical Notes

Lactone-Carboxylate Equilibrium Management

The pH-dependent equilibrium between the lactone and carboxylate forms of this compound represents a critical consideration throughout the analytical process. To maintain consistency, all sample processing steps should be performed under controlled acidic conditions (pH 4-5) to favor the lactone form. During method development, researchers should conduct stability studies to determine the optimal conditions for sample storage and processing. For quantitative purposes, the method described focuses on total this compound (lactone + carboxylate) measurement, which provides a more robust and reproducible parameter for pharmacokinetic analysis than measuring the individual forms separately. [1] [2] [7]

Chromatographic Performance Optimization

To maintain optimal chromatographic performance, the following troubleshooting practices are recommended:

  • Column conditioning: Ensure adequate column equilibration with mobile phase before sample analysis
  • System suitability tests: Perform daily verification of retention time, peak symmetry, and detector response using quality control samples
  • Carry-over assessment: Include blank injections after high-concentration samples to monitor for potential carry-over
  • Preventive maintenance: Regularly replace guard columns and inline filters to extend analytical column lifetime

When peak broadening or tailing is observed, consider adjusting the mobile phase pH or incorporating ion-pairing reagents at low concentrations to improve peak shape. The use of a photochemical reaction unit for fluorescence enhancement in urine analysis requires periodic cleaning and calibration to maintain optimal performance. [1] [4]

The following workflow diagram illustrates the complete analytical process for this compound quantification in biological samples:

G cluster_0 Sample Processing SampleCollection Sample Collection (Plasma/Urine) SamplePrep Sample Preparation SampleCollection->SamplePrep PlasmaPrep Plasma: Deproteinization with Perchloric Acid/ACN SamplePrep->PlasmaPrep Plasma UrinePrep Urine: Dilution or Liquid-Liquid Extraction SamplePrep->UrinePrep Urine Centrifugation Centrifugation PlasmaPrep->Centrifugation UrinePrep->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Analysis with Fluorescence Detection Supernatant->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Validation Method Validation DataAnalysis->Validation

Figure 1: Analytical Workflow for this compound Quantification in Biological Samples

The following diagram illustrates the structural characteristics and interconversion of this compound forms that impact analytical measurements:

G cluster_0 pH-Dependent Equilibrium LactoneForm Lactone Form (Active) CarboxylateForm Carboxylate Form (Inactive) LactoneForm->CarboxylateForm Hydrolysis HPLCQuant HPLC Quantification (Total Drug) LactoneForm->HPLCQuant CarboxylateForm->LactoneForm Lactonization CarboxylateForm->HPLCQuant AcidicpH Acidic Conditions (pH < 5) AcidicpH->LactoneForm Favors BasicpH Basic Conditions (pH > 7) BasicpH->CarboxylateForm Favors Liposomal Liposomal Encapsulation (NX211) Liposomal->LactoneForm Stabilizes

Figure 2: this compound Chemical Forms and Analytical Considerations

Conclusion

The RP-HPLC method with fluorescence detection presented in this application note provides a robust, sensitive, and reproducible approach for quantifying total this compound levels in human plasma and urine. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical pharmacokinetic studies. The unique sample preparation protocols address the challenges posed by liposomal formulations and the pH-dependent equilibrium between lactone and carboxylate forms. For researchers investigating the pharmacokinetic profile of this compound or similar camptothecin derivatives, this method offers a reliable analytical tool that can be adapted to various clinical and preclinical scenarios. The incorporation of a photochemical reaction unit for enhanced fluorescence detection in urine samples represents a particularly innovative aspect of this methodology, enabling exceptional sensitivity for studying drug elimination kinetics. [1] [3]

References

Established Analytical Techniques for Anticancer Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core analytical techniques found in the literature for the bioanalysis of drugs like Doxorubicin, which serve as a reference for the expected techniques for lurtotecan.

Technique Key Features Reported Performance (for Doxorubicin) Primary Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity; can simultaneously analyze a drug and its metabolites [1] [2]. Linear range: 1–1000 ng/mL for Doxorubicin; LLOQ: 1 ng/mL [1]. Gold-standard for precise pharmacokinetic studies and TDM [1] [2].
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Robust and widely available; leverages native fluorescence of compounds [3]. Well-validated for Doxorubicin and multiple metabolites [3]. Reliable method for quantifying drugs and profiling metabolites [4] [3].
Immunoassays & Novel Sensors Potential for rapid, simple analysis; some formats may be suitable for point-of-care use [5] [6]. TRFIA: LOD of 3.8 ng/mL [5]; Colorimetric nanosensor: LLOQ of 0.25 µg/mL [6]. Research phase for TDM; offers future potential for simplified monitoring [5] [6].

Detailed Methodological Considerations

Based on the standard practices for bioanalysis, here are the detailed steps and considerations you would need to apply to develop a protocol for this compound.

  • Sample Preparation: Protein Precipitation (PP) is a common and effective sample clean-up technique. As described for Doxorubicin, this involves adding a solvent like methanol or acetonitrile to a plasma aliquot, vortex-mixing, and centrifuging to remove precipitated proteins. The supernatant is then collected for analysis [1].
  • Chromatographic Separation:
    • Column: A C18 reversed-phase column is standard, (e.g., Acquity UPLC BEH C18, 1.7 µm) [1].
    • Mobile Phase: Typically a gradient or isocratic mixture of a water-based solvent (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol [1] [3].
    • Key Parameters: Method development must optimize flow rate (e.g., 0.15 mL/min), column temperature, and injection volume to achieve good separation and peak shape for this compound and its potential metabolites [1].
  • Mass Spectrometric Detection (for LC-MS/MS):
    • Ion Source: Electrospray Ionization (ESI) in positive mode is commonly used for chemotherapeutic agents [1].
    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the standard for high sensitivity and selectivity. This requires optimizing the precursor ion and characteristic product ions for this compound and an appropriate Internal Standard (IS) [1].
  • Method Validation: Any developed protocol must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes establishing and confirming [1]:
    • Linearity and Calibration Curve over the expected concentration range.
    • Precision (intra-day and inter-day) and Accuracy.
    • Lower Limit of Quantification (LLOQ).
    • Selectivity and Specificity from matrix components.
    • Stability of the analyte in plasma under various storage and handling conditions.

A Proposed Workflow for this compound Method Development

The following diagram outlines the logical steps you would take to develop and validate a quantitative LC-MS/MS method for this compound in plasma, based on standard laboratory practices.

G Start Start Method Development MS_Opt MS Optimization • Optimize precursor/product ions (MRM) • Tune source parameters (e.g., ESI+) Start->MS_Opt Sample_Prep Sample Preparation • Test protein precipitation • Evaluate extraction efficiency MS_Opt->Sample_Prep Chrom_Opt Chromatography Optimization • Select column (e.g., C18) • Optimize mobile phase gradient Sample_Prep->Chrom_Opt Full_Val Full Method Validation • Assess linearity, precision, accuracy • Determine LLOQ and stability Chrom_Opt->Full_Val Application Apply to Patient Samples Full_Val->Application

References

Comprehensive Protocol: Intraliposomal Stabilization for Camptothecins

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the methodology for encapsulating camptothecin analogs, such as lurtotecan or irinotecan, using a novel intraliposomal stabilization strategy. The goal is to achieve high drug loading and exceptional in vivo stability, thereby enhancing the therapeutic index.

Background and Rationale

Camptothecins are potent topoisomerase I inhibitors whose efficacy is limited in their free form by poor stability, rapid clearance, and dose-limiting toxicity. The active lactone ring of camptothecins is in a pH-dependent equilibrium with an inactive carboxylate form; at physiological pH, the equilibrium favors the inactive form [1] [2]. Liposomal encapsulation, particularly with active loading techniques, can protect the drug, alter its pharmacokinetics, and significantly reduce its toxicity [3] [4].

The following diagram illustrates the core-drug interaction mechanism that enables high stability and loading.

G cluster_external Extraliposomal Environment (pH 4.0) cluster_internal Intraliposomal Compartment (pH 4.0) Drug_In Drug (Irinotecan/Lurtotecan) Neutral, Membrane-Permeable Drug_Out Drug becomes Positively Charged Drug_In->Drug_Out  Diffuses Across Membrane Proton H⁺ Proton->Drug_Out  Protonates Drug Complex Stable Drug-Polyanion Precipitate Drug_Out->Complex  Forms Complex PolyAnion Polyanionic Trapping Agent (e.g., Sucrose Octasulfate, Polyphosphate) PolyAnion->Complex Lipid_Bilayer Lipid Bilayer (Impermeable to Ions/Complex)

This strategy uses a transmembrane pH gradient to actively load and trap camptothecin drugs inside liposomes. The drug diffuses into the liposome in its neutral form, becomes protonated in the acidic interior, and then complexes with a polyanionic trapping agent to form an insoluble precipitate. This precipitate is impermeable to the membrane, resulting in ultra-high loading and remarkable stability [1] [2].

Materials and Formulation
  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, MPEG-2000-DSPE (N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) [3].
  • Aqueous Medium: 300 mM Citric Acid solution, pH ~4.0 [3].
  • Trapping Agents: Sucrose Octasulfate (SOS) or Sodium Polyphosphate [1] [2].
  • Active Pharmaceutical Ingredient (API): this compound or Irinotecan.
  • Buffer Solutions: Phosphate-Buffered Saline (PBS), HEPES-Buffered Sucrose (HBS), etc., for final buffer exchange and diafiltration.
Step-by-Step Experimental Methodology

The following workflow provides a detailed, step-by-step guide to the entire liposome preparation and characterization process.

G Start 1. Liposome Preparation (Thin-Film Hydration) A 2. Size Reduction & Characterization (Extrusion/Homogenization) Start->A B 3. Establish Transmembrane Gradient (Diafiltration to remove external citrate) A->B C 4. Active Drug Loading (Incubate with drug at 60-65°C) B->C D 5. Remove Unencapsulated Drug (Tangential Flow Filtration) C->D E 6. Final Buffer Exchange & Sterile Filtration (0.22 µm filter) D->E F 7. Quality Control & Storage (4°C, protected from light) E->F

Step 1: Liposome Preparation (Thin-Film Hydration)

  • Dissolve lipid components (DSPC, Cholesterol, MPEG-2000-DSPE in a molar ratio of 3:2:0.015) in an organic solvent (e.g., ethanol) in a round-bottom flask [3].
  • Remove the solvent using rotary evaporation under reduced pressure to form a thin, dry lipid film.
  • Hydrate the lipid film with a 300 mM citric acid solution (pH ~4.0) above the phase transition temperature of the lipids (e.g., 65°C) for 30-60 minutes with gentle agitation. This results in large, multilamellar vesicles (LMVs).

Step 2: Size Reduction and Characterization

  • Process the LMV suspension through a high-pressure homogenizer or a series of polycarbonate membrane filters (extrusion) to obtain small, unilamellar vesicles (SUVs) with a mean diameter of 100-110 nm [3] [1].
  • Use Dynamic Light Scattering (DLS) to characterize the particle size (PDI) and zeta potential.

Step 3: Establishment of Transmembrane Gradient

  • Remove the external citric acid solution by tangential flow filtration (TFF) or dialysis, exchanging the buffer with an iso-osmotic solution such as HEPES-Buffered Sucrose (HBS), pH 7.4. This creates a stable ammonium sulfate or citrate gradient across the liposome membrane [3] [1].

Step 4: Active Drug Loading

  • Dilute the drug (this compound or irinotecan) in the same external buffer (HBS, pH 7.4) and add it to the liposome suspension.
  • Incubate the mixture at 60-65°C for 30-60 minutes. The neutral drug molecules diffuse across the membrane into the acidic interior, where they become protonated and form a stable precipitate with the internal trapping agent (SOS or polyphosphate), achieving a final drug-to-lipid ratio of >800 g/mol [1] [2].

Step 5: Removal of Unencapsulated Drug

  • Use TFF or gel filtration chromatography to remove unencapsulated drug and exchange the final suspension into an appropriate storage buffer (e.g., PBS, pH 7.4).

Step 6: Sterile Filtration

  • Pass the final liposomal formulation through a 0.22 µm sterilizing filter.

Step 7: Quality Control and Storage

  • The final product should be stored at 4°C and protected from light. Assess key quality attributes as outlined in the table below.

Quantitative Data and Performance Metrics

The success of this intraliposomal stabilization technology is demonstrated by the following quantitative performance metrics, which compare the stabilized formulation against the free drug.

Table 1: Performance Comparison: Free Drug vs. Liposomal Formulation

Parameter Free Irinotecan/Lurtotecan Nanoliposomal Formulation (Stabilized) Reference
Drug-to-Lipid Ratio (mol/mol) Not Applicable >800 g/mol [1] [2]
Plasma Half-Life (Drug Release) Short (hours) ~56.8 hours [3] [1]
Systemic Clearance High Low (0.946 L/h/m² for liposomal this compound) [5]
Area Under Curve (AUC) Baseline >1500-fold increase [3]
Maximum Tolerated Dose (Mice) 80 mg/kg (Irinotecan) >320 mg/kg [2]
Lactone Form Stabilization Rapid hydrolysis to inactive carboxylate Significantly protected from hydrolysis [1] [2]

Table 2: Critical Quality Attributes (CQAs) of the Final Liposomal Product

Quality Attribute Target Specification Analytical Method
Mean Particle Size 100 - 110 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1 Dynamic Light Scattering (DLS)
Entrapment Efficiency > 95% Mini-column centrifugation / HPLC
Drug-to-Lipid Ratio > 800 g/mol HPLC / Colorimetric assay for phosphorus
Lipid Composition DSPC:Chol:MPEG-2000-DSPE (3:2:0.015) HPLC-ELSD or NMR
pH 7.0 - 7.5 Potentiometry
Sterility Sterile Membrane Filtration / USP <71>

Applications and Clinical Relevance

This technology was applied to develop OSI-211, a liposomal formulation of this compound. In Phase I/II clinical trials for advanced leukemia and solid tumors, OSI-211 demonstrated altered pharmacokinetics with low systemic clearance and dose-limiting toxicities of mucositis and diarrhea [5] [6]. The maximum tolerated dose (MTD) was established at 3.7 mg/m² per day for a daily x3 schedule [5].

While liposomal this compound itself was not commercialized, the same fundamental intraliposomal stabilization technology paved the way for Onivyde (irinotecan liposome injection), which is FDA-approved for metastatic pancreatic cancer [3] [4]. This validates the robustness and clinical translatability of the protocol.

Technical Notes and Troubleshooting

  • Critical Step: The integrity and stability of the transmembrane pH gradient during Steps 2 and 3 are crucial for achieving high loading efficiency.
  • Stability: The final formulation is typically stable for multiple years when stored at 2-8°C in amber vials to protect from light [3].
  • Scale-Up: For manufacturing scale-up, Tangential Flow Filtration (TFF) is the preferred method for buffer exchange and concentration.

References

Quantitative Data on Lurtotecan Urinary Recovery

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key pharmacokinetic and toxicity relationship data for liposomal lurtotecan (NX 211) from a Phase I clinical trial [1].

Parameter Value / Finding Context and Correlation
Urinary Recovery (Fu) 10.1% ± 4.05% (Range: 4.9% to 18.9%) Percentage of the administered dose excreted as unchanged this compound in urine over 96 hours [1].
Systemic Clearance (Plasma) 0.82 ± 0.78 L/h/m² Clearance of this compound from the plasma compartment [1].
Systemic Clearance (Whole Blood) 1.15 ± 0.96 L/h/m² Clearance of this compound from the whole blood compartment [1].
Dose-Limiting Toxicities (DLTs) Neutropenia and Thrombocytopenia These hematologic toxicities were identified as the primary dose-limiting factors [1].
Correlation Metric Dose Excreted in Urine (Dose × Fu) This specific measure showed a highly significant relationship with hematologic toxicity, unlike systemic exposure measures [1].
Statistical Significance P < .00001 The correlation between the amount of drug excreted in urine and the decrease in neutrophil and platelet counts was statistically extremely significant [1].
Recommended Phase II Dose 3.8 mg/m² Dose established for administration once every 3 weeks [1].

Experimental Protocol: Phase I Pharmacologic Study

This protocol outlines the methodology used in the study that generated the data above [1].

Study Design and Drug Administration
  • Trial Design: This was a Phase I, open-label, dose-escalation study.
  • Patient Population: The study enrolled 29 adult cancer patients (median age 56 years) [1].
  • Formulation: The investigational drug was liposomal this compound (NX 211) [1].
  • Dosing: NX 211 was administered as a 30-minute intravenous infusion once every 3 weeks [1].
  • Dose Escalation: Cohorts of patients received doses ranging from 0.4 to 4.3 mg/m². Dose escalation decisions were based on toxicities observed during the first treatment cycle and pharmacokinetic data [1].
Sample Collection and Handling
  • Sample Types: Serial plasma, whole blood, and urine samples were collected from patients for up to 96 hours after the end of the infusion [1].
  • Analysis: this compound concentrations in the collected samples were determined using high-performance liquid chromatography (HPLC) [1].
Data Analysis and Endpoints
  • Primary Pharmacokinetic Parameters: Researchers calculated the systemic clearance of this compound in both plasma and whole blood, as well as the fraction of the dose recovered unchanged in the urine (Fu) [1].
  • Toxicity Assessment: Hematologic toxicity was measured by the percent decrease in neutrophil and platelet counts at their nadir (lowest point) [1].
  • Relationship Analysis: The relationship between drug exposure (both systemic exposure and urinary excretion) and the observed hematologic toxicity was statistically evaluated [1].

Pathway and Workflow Diagram

The following diagram illustrates the key experimental workflow and the critical relationship discovered in the study.

LurtotecanWorkflow This compound Study Workflow Start Patient Enrollment & NX 211 IV Infusion SampleCollection Serial Biofluid Collection (96h) Start->SampleCollection Dose Administration PKAnalysis HPLC Analysis & PK Parameter Calculation SampleCollection->PKAnalysis Plasma/Blood/Urine Samples StatisticalAnalysis Statistical Correlation Analysis PKAnalysis->StatisticalAnalysis Clearance & Urinary Recovery (Fu) ToxicityMonitoring Hematologic Toxicity Monitoring ToxicityMonitoring->StatisticalAnalysis Neutrophil/Platelet Nadir KeyFinding Key Finding: Urinary Recovery Predicts Toxicity StatisticalAnalysis->KeyFinding P < 0.00001

Application Notes for Researchers

For scientists in drug development, the findings from this study offer a valuable, non-invasive biomarker for clinical monitoring.

  • Clinical Monitoring Strategy: The strong correlation between the dose excreted in urine and hematologic toxicity suggests that urinary recovery can serve as a practical and predictive biomarker. Monitoring this parameter could help in personalizing dosing regimens to mitigate severe neutropenia and thrombocytopenia [1].
  • Implications for Drug Development: This relationship underscores the importance of detailed pharmacokinetic studies in early-phase trials. Understanding a drug's excretion pathway and its link to toxic effects can inform dose escalation strategies and improve the therapeutic window for subsequent clinical studies [1].

References

Application Notes: Topotecan in Solid Tumours

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings and considerations for topotecan based on recent research.

Table 1: Experimental Findings and Clinical Considerations for Topotecan

Aspect Key Findings / Description Relevance for Protocol Design
Dosing Schedule Extended Exposure (EE) dosing (e.g., daily low dose) presents a higher barrier to resistance and maintains a less aggressive tumour phenotype compared to Maximum Tolerated Dose (MTD) bolus regimens [1]. Consider prolonged, low-dose in vitro exposure (e.g., daily dosing over weeks) to model EE and study long-term efficacy and resistance mechanisms [1].
Mechanism of Action Primarily inhibits topoisomerase I, causing DNA double-strand breaks during replication. Also inhibits SUMOylation, impacting stability of proteins like CDK6 and HIF-1α [2] [3]. Be aware of non-canonical mechanisms (SUMOylation inhibition) beyond topoisomerase I, which may contribute to anti-tumour effects, especially in GBM [3].
Analysis in Biofluids An HPLC method was validated for quantifying total topotecan in human cerebrospinal fluid (CSF) with an LLOQ of 0.04 µM, accounting for pH-dependent lactone ring opening/closing [4]. For pharmacokinetic studies, especially in unique compartments like CSF, ensure analytical methods stabilize the lactone-carboxylate equilibrium. Acidification is used to convert all topotecan to the lactone form for total concentration measurement [4].

Experimental Protocols

Below is a detailed methodology for key experiments involving topotecan.

Protocol 1: Evaluating Long-Term Chemosensitivity in 3D Spheroid Models

This protocol is adapted from research comparing extended exposure (EE) and maximum tolerated dose (MTD) scheduling [1].

  • 1. Cell Culture & Spheroid Generation: Use a relevant cancer cell line (e.g., PC3 for prostate cancer). Seed cells in low-adherence plates with appropriate media to promote formation of 3D spheroids.
  • 2. Treatment Schedule:
    • Extended Exposure (EE) Group: Treat spheroids daily with a low dose of topotecan (e.g., 14.3 nM).
    • MTD Group: Treat spheroids with a single, higher bolus dose of topotecan (e.g., 100 nM) once at the beginning of the weekly cycle.
    • Control Group: Use untreated spheroids.
    • Maintain equivalent cumulative exposure between EE and MTD groups over the study period (e.g., 6 weeks). Include drug-free intervals (e.g., in 2D culture) between weekly treatment cycles to allow for replating and accurate IC50 assessment.
  • 3. Weekly IC50 Assay: After each week of treatment, dissociate spheroids and plate cells in 2D format. Treat with a concentration gradient of topotecan for a set period (e.g., 72 hours). Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value for each treatment group weekly.
  • 4. Downstream Analysis: Store cell samples for subsequent transcriptomic (RNA-seq), genomic, or proteomic analysis to investigate mechanisms of resistance [1].
Protocol 2: HPLC Analysis of Topotecan in Cerebrospinal Fluid (CSF)

This protocol summarizes a validated method for quantifying total topotecan in CSF [4].

  • 1. Sample Preparation:
    • Mix CSF sample (equal volume) with 0.1 M HCl to convert all topotecan to the lactone form.
    • Add a known volume of the acidified sample to a mobile phase of ammonium acetate buffer (75 mM, pH 4.5)-acetonitrile (65:15, v/v) and internal standard (e.g., camptothecin).
    • Vortex vigorously and centrifuge (14,000× g, 4°C, 5 min). Inject the supernatant into the HPLC system.
  • 2. Chromatographic Conditions:
    • Column: C18 column (e.g., InertSustain AQ-C18 HP, 3 µm, 150 x 3 mm).
    • Mobile Phase: Gradient elution with (A) 75 mM ammonium acetate buffer (pH 4.5) and (B) acetonitrile.
    • Flow Rate: 0.8 mL/min.
    • Detection: Fluorescence detection (Excitation: 380 nm, Emission: 520 nm).
  • 3. Validation Parameters: The method should be validated for selectivity, lower limit of quantitation (LLOQ), linearity, accuracy, precision, and recovery per standard guidelines [4].

Mechanism and Resistance Diagram

The following diagram illustrates the multi-faceted mechanism of action of topotecan and the contrasting pathways to resistance induced by different dosing schedules, based on the research data [1] [2] [3].

References

Summary of Maximum Tolerated Dose from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Dosing Schedule Established MTD Dose-Limiting Toxicities (DLTs) Citation

| Advanced Solid Tumors | 30-min IV, Days 1, 2, 3, every 3 weeks | 2.1 mg/m²/day (minimally pretreated) 1.8 mg/m²/day (heavily pretreated) | Myelosuppression (thrombocytopenia, neutropenia) | [1] | | Advanced Leukemia (AML, MDS, CML-BP) | 30-min IV, daily for 3 days | 3.7 mg/m²/day | Mucositis, diarrhea | [2] | | General Cancer Patients | 30-min IV, once every 3 weeks | 3.8 mg/m² (Recommended Phase II dose) | Neutropenia, thrombocytopenia | [3] |

Detailed Experimental Protocols

The following details the methodologies used in the cited phase I clinical trials to establish the MTD and safety profile of liposomal lurtotecan.

Patient Eligibility and Study Design
  • Patient Population: Studies enrolled adults with histologically confirmed advanced solid tumors or hematologic malignancies (acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), or chronic myelogenous leukemia in blastic phase (CML-BP)) that were refractory to standard therapies or for which no curative therapy existed [2] [4].
  • Study Design: Open-label, dose-escalation phase I studies. The primary objectives were to determine the MTD, identify DLTs, and characterize the pharmacokinetic profile [2] [1].
Drug Administration and Dose Escalation
  • Formulation: OSI-211/NX 211, a unilamellar liposomal formulation of this compound [2].
  • Route and Schedule:
    • Intravenous (IV) infusion over 30 minutes [3].
    • Two main schedules were tested: once every three weeks [3] and daily for three consecutive days (Days 1, 2, 3) every three weeks [1].
  • Dose Escalation: The starting dose was typically 1.5 mg/m² per day for the 3-day schedule. Doses were escalated by approximately 30-50% until Grade 2 toxicity was observed, after which increments were smaller (30-35%) until the MTD was defined [2]. A minimum of 3 patients were enrolled at each dose level.
Definition of Key Endpoints
  • Dose-Limiting Toxicity (DLT): Hematologic and non-hematologic toxicities were graded based on the National Cancer Institute Common Toxicity Criteria (NCI-CTC). DLT was specifically defined based on severe adverse events occurring during the first treatment cycle, such as:
    • Grade 4 neutropenia or thrombocytopenia.
    • Grade 3 or 4 non-hematologic toxicity (e.g., mucositis, diarrhea) [2] [1].
  • Maximum Tolerated Dose (MTD): The dose level at which no more than 1 out of 6 patients experienced a DLT. The dose level immediately below the MTD was generally declared the Recommended Phase II Dose [1].
Pharmacokinetic and Pharmacodynamic Assessments
  • Sample Collection: Serial plasma and urine samples were collected from patients for up to 96 hours after the end of infusion [3].
  • Analytical Method: Concentrations of this compound were determined using high-performance liquid chromatography (HPLC) with fluorescence detection [2] [3].
  • Key Parameters Calculated:
    • Systemic Clearance (CL): Volume of plasma cleared of drug per unit time.
    • Area Under the Curve (AUC): Total drug exposure over time.
    • Maximum Concentration (Cmax): Peak plasma drug concentration.
    • Terminal Half-Life (t½): Time for plasma concentration to reduce by half.
    • Urinary Recovery (Fu): Percentage of the administered dose excreted unchanged in urine [3].
  • Correlation with Effects: One study found that the amount of drug excreted in urine (dose × Fu) was a significant predictor of the percent decrease in neutrophil and platelet counts at nadir, indicating a relationship between drug exposure and hematologic toxicity [3].

Mechanism of Action and Pharmacological Rationale

The following diagram illustrates the mechanism of action of this compound and the rationale for its liposomal formulation.

Mechanism of Action and Rationale for Liposomal Formulation
  • This compound is a water-soluble, semisynthetic analog of camptothecin and a potent inhibitor of DNA topoisomerase I (Topo I) [5]. It stabilizes the transient Topo I-DNA cleavage complex, preventing the relegation of DNA single-strand breaks. This collision of the replication fork with the stabilized complex causes irreversible DNA double-strand breaks, leading to apoptosis (programmed cell death) [6] [5].
  • Liposomal Encapsulation (OSI-211): The unilamellar liposomal formulation significantly alters the drug's pharmacokinetics. Preclinical and clinical data show it provides:
    • Prolonged Circulation: Drastically increased plasma residence time.
    • Enhanced Delivery: Significantly higher (approximately 100 to 1000-fold) AUC compared to the free drug, promoting greater drug delivery to tumor tissue [1] [5].
    • Improved Therapeutic Index: The modified biodistribution aims to increase antitumor efficacy while potentially mitigating systemic toxicity, though dose-limiting toxicities remain [6].

Key Considerations for Protocol Development

  • Prior Treatment Status is Critical: The MTD can be significantly lower for heavily pretreated patients compared to minimally pretreated patients. Dosing schedules should account for this factor [1].
  • Monitor Hematologic and GI Toxicity: The primary DLTs are myelosuppression and gastrointestinal effects (mucositis/diarrhea). Protocols must include robust supportive care and clear guidelines for dose delays, reductions, and growth factor support [2] [3].
  • Pharmacokinetic Monitoring: Urinary excretion of this compound may predict hematologic toxicity and could be a useful parameter for personalized dosing strategies [3].

References

Clinical Evidence & Quantitative Data on Lurtotecan-Induced Bone Marrow Aplasia

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from a Phase I study that provides direct evidence of lurtotecan-induced bone marrow aplasia [1].

Trial Phase Patient Population Intervention Dosing Regimen Key Findings on Bone Marrow Aplasia
Phase I [1] 20 patients with advanced leukemia (18 with AML, 1 with MDS, 1 with CML-BP) [1] OSI-211 (liposomal this compound) [1] Intravenous infusion over 30 minutes daily for 3 days [1] 78% (14/18 evaluable patients with AML/MDS) achieved transient bone marrow aplasia [1]

Additional context from the study:

  • Maximum Tolerated Dose (MTD): The MTD was established at 3.7 mg/m² per day [1].
  • Dose-Limiting Toxicities (DLTs): The primary DLTs observed were mucositis and diarrhea [1]. Myelosuppression (neutropenia and thrombocytopenia) are recognized as common, dose-limiting toxicities of this compound [2] [3].

Proposed Protocol: Assessing Bone Marrow Aplasia with Liposomal this compound

This protocol outlines the methodology based on the cited clinical trial, adapted for a preclinical or early clinical investigation setting.

Objective

To evaluate the potential of liposomal this compound (OSI-211) to induce transient bone marrow aplasia in a subject model.

Materials
  • Test Article: Liposomal formulation of this compound (OSI-211) [1].
  • Vehicle Control: Appropriate buffer for the liposomal formulation.
  • Subjects: The original study was conducted in human patients with refractory myeloid leukemias [1]. For preclinical work, established animal models of leukemia would be required.
  • Equipment: Infusion pump, materials for blood and bone marrow sample collection, flow cytometer for hematological analysis.
Dosing and Administration Protocol
  • Formulation: Use the stable, low-clearance, unilamellar liposomal formulation of this compound (OSI-211) [1].
  • Route: Intravenous (IV) infusion [1].
  • Dosage: A starting dose of 1.5 mg/m²/day is recommended, with escalation in subsequent cohorts (e.g., by 50% until Grade 2 toxicity, then by 30-35%) to establish the MTD [1]. The MTD in the clinical study was 3.7 mg/m²/day [1].
  • Schedule: Administer once daily for 3 consecutive days per treatment course [1].
  • Infusion Duration: 30 minutes per daily dose [1].
Assessment of Bone Marrow Aplasia
  • Primary Endpoint: Incidence of transient bone marrow aplasia.
  • Method of Assessment:
    • Perform bone marrow aspiration and biopsy before treatment and at a defined nadir point post-treatment (e.g., 7-14 days after the last dose).
    • Histopathological Analysis: Assess cellularity. Aplasia is characterized by a marked reduction or absence of hematopoietic precursor cells in the bone marrow [1].
    • Peripheral Blood Monitoring: Track complete blood counts (CBC) with differential multiple times per week to monitor for severe cytopenias (neutropenia, thrombocytopenia, anemia) as supportive evidence of marrow suppression [2] [3].
Pharmacokinetic Analysis (Optional)
  • Sample Collection: Collect serial plasma samples at predefined time points after the start of infusion (e.g., pre-dose, end of infusion, and multiple post-infusion time points) [3].
  • Analysis: Determine this compound concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection [1] [3].
  • Data Correlation: The clinical study found no direct correlation between systemic exposure (plasma PK) and toxicity/response [1]. However, another study suggested that the amount of this compound excreted in urine may be a significant predictor of hematologic toxicity [3].

Mechanism of this compound-Induced Bone Marrow Toxicity

The diagram below illustrates the proposed mechanism by which this compound targets topoisomerase I (Top1) to cause DNA damage in rapidly dividing bone marrow cells, leading to aplasia.

G This compound This compound Top1Complex Top1-DNA Complex This compound->Top1Complex Binds to StabilizedComplex Stabilized Ternary Complex Top1Complex->StabilizedComplex DNADamage Irreversible DNA Double-Strand Breaks StabilizedComplex->DNADamage Replication Fork Collision Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis BoneMarrowAplasia Bone Marrow Aplasia Apoptosis->BoneMarrowAplasia In HSPCs

This mechanism is shared by the camptothecin class of drugs [4] [5]. By inhibiting Top1, this compound stabilizes the Top1-DNA complex. When a DNA replication fork encounters this stabilized complex, it collapses, causing irreversible double-strand breaks. In highly proliferative hematopoietic stem and progenitor cells (HSPCs), this widespread DNA damage triggers apoptosis (programmed cell death). The cumulative loss of these progenitor cells leads to the depletion of mature blood cells in the bone marrow, resulting in the observed condition of aplasia [4] [6] [5].

Important Considerations for Application

  • Transient Nature: The bone marrow aplasia observed in the clinical setting was transient, indicating that the effect is reversible upon cessation of treatment [1]. The duration of aplasia is a critical parameter to monitor.
  • Formulation is Key: The data and protocol specifically apply to the liposomal formulation (OSI-211), which has significantly altered pharmacokinetics, including lower clearance, compared to the free drug [2] [1]. Results may not be directly translatable to non-liposomal this compound.
  • Model Dependency: The efficacy of inducing aplasia is likely dependent on the underlying disease model (e.g., leukemia with a high tumor burden and proliferative rate) [1].

References

Understanding Irinotecan's Dose-Limiting Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The dose-limiting toxicities for irinotecan are primarily driven by the levels of its active metabolite, SN-38. The key DLTs are [1] [2]:

  • Myelosuppression (specifically, neutropenia)
  • Diarrhea (both early and late onset)

A critical factor influencing these toxicities is the patient's UGT1A1 genotype, which affects the metabolism and detoxification of SN-38 [1] [2]. The relationship between irinotecan's metabolism and its toxicities can be visualized in the following pathway:

G Irinotecan Irinotecan CES_Enzymes Hydrolysis by CES1/CES2 Enzymes Irinotecan->CES_Enzymes SN38 SN-38 (Active Metabolite) CES_Enzymes->SN38 UGT1A1 Detoxification by UGT1A1 Enzyme SN38->UGT1A1 Toxicity Dose-Limiting Toxicities: • Severe Diarrhea • Neutropenia SN38->Toxicity SN38G SN-38G (Inactive) UGT1A1->SN38G Genotype UGT1A1*28/*6 alleles (Poor/Intermediate Metabolizer) Genotype->UGT1A1 Decreased Enzyme Activity

Detailed Mechanisms of Toxicity

The following table breaks down the specific mechanisms behind irinotecan's primary toxicities [1]:

Toxicity Type Underlying Mechanism Contributing Factors

| Diarrhea (Late-onset) | High concentrations of active SN-38 in the intestinal lumen destroy epithelial cells. | • Low glucuronidation rate in intestines. • Reactivation of SN-38G back to SN-38 by bacterial beta-glucuronidases in the gut. | | Myelosuppression (Neutropenia) | Directly related to the systemic plasma concentration of the cytotoxic SN-38. | High systemic exposure to SN-38 due to reduced detoxification. |

Pharmacogenomics and Dosing Implications

The UGT1A1 genotype is a critical factor for personalized dosing. The table below summarizes the impact of different metabolizer statuses, which can inform clinical trial design and dosing strategies [1] [2]:

UGT1A1 Phenotype Genotype Example Enzyme Activity Toxicity Risk & Dosing Recommendation
Poor Metabolizer (PM) 28/28 or 28/6 Severely Decreased Substantially increased risk of severe neutropenia and diarrhea. Dose reduction strongly recommended.
Intermediate Metabolizer (IM) 1/28 or 1/6 Moderately Decreased Increased risk of severe toxicity. A 15% dose reduction should be considered.
Normal Metabolizer (NM) 1/1 Normal Standard risk. Can tolerate standard dosing regimens.

References

Mechanism of Irinotecan-Induced Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanism is crucial for developing targeted management strategies. The diarrhea is primarily caused by its active metabolite, SN-38, and involves a key metabolic pathway [1] [2] [3].

The diagram below illustrates the core metabolic pathway that leads to intestinal damage and diarrhea.

G CPT11 Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) CPT11->SN38 Activation by Carboxylesterases (CEs) SN38G SN-38G (Inactive) SN38->SN38G Detoxification by UGT1A1 Enzyme Bile Excreted in Bile SN38G->Bile IntestinalSN38 SN-38 in Intestine Bile->IntestinalSN38 Reactivated by Bacterial β-Glucuronidase Diarrhea Intestinal Damage & Diarrhea IntestinalSN38->Diarrhea

The two-phase nature of the diarrhea is also an important clinical feature:

  • Acute Diarrhea: Occurs during or within 24 hours of infusion due to cholinergic effects and is managed with atropine [1] [3] [4].
  • Delayed Diarrhea: Occurs more than 24 hours post-dose and is the dose-limiting toxicity linked to the SN-38 pathway described above [1] [2].

Management Strategies for Irinotecan-Induced Diarrhea

Clinical management is stratified by the severity of diarrhea, typically graded using the Common Terminology Criteria for Adverse Events (CTCAE) [4]. The following table summarizes the recommended approaches.

Diarrhea Severity (CTCAE Grade) First-Line Management Second-Line & Refractory Management
Grade 1-2 (Mild-Moderate; <7 stools/day) Loperamide: 4 mg at onset, then 2 mg after each loose stool (max 16 mg/day) [5] [4]. For Irinotecan-associated cases: Budesonide (3 mg orally TID) or Racecadotril (100 mg orally TID) can be added to loperamide [4].
Grade 3+ (Severe/Life-threatening; ≥7 stools/day, incontinence, hospitalization) Octreotide: 100-150 µg subcutaneously TID; dose can be increased [5] [4]. Discontinue loperamide [5]. If refractory: Tincture of opium, codeine, or budesonide may be used [5] [4]. Hospitalization for IV fluids and electrolytes is often required [3].

Pharmacogenomics and Dosing Considerations

A key personalized medicine approach involves the UGT1A1 gene. Individuals with certain genetic polymorphisms have reduced enzyme activity, leading to higher systemic levels of SN-38 and an increased risk of severe toxicity [1] [6].

  • Key Alleles: UGT1A1*28 and UGT1A1*6 are the most studied alleles associated with reduced SN-38 detoxification [6].
  • Clinical Guidance: FDA and EMA labels recommend dose reductions for patients who are poor metabolizers (e.g., *28/*28 genotype) [6]. Some evidence suggests a 15% dose reduction may also be considered for intermediate metabolizers (e.g., *1/*28 genotype) [6]. Genotyping for UGT1A1 is recommended before initiating therapy to guide initial dosing.

Proposed Experimental Protocols for Research

For researchers investigating lurtotecan, here are potential experimental frameworks based on established irinotecan studies.

1. Protocol for In Vivo Efficacy and Toxicity Screening

  • Objective: To evaluate the diarrheogenic potential of this compound and the efficacy of standard antidiarrheal agents in an animal model.
  • Model: Use murine models (e.g., rats or mice).
  • Dosing: Administer this compound at its maximum tolerated dose (MTD) and sub-MTD levels via intravenous injection.
  • Monitoring: Record daily stool consistency, frequency, and weight. Use a standardized scoring system for diarrhea.
  • Intervention Groups: Include groups that receive prophylactic or therapeutic treatment with loperamide, octreotide, or a UGT1A1 inducer alongside this compound.
  • Endpoint Analysis: Collect intestinal tissue for histopathology (e.g., crypt damage, inflammation). Measure levels of this compound and its metabolites in plasma and bile [1] [2].

2. Protocol for Investigating Metabolic Pathways In Vitro

  • Objective: To identify the enzymes responsible for this compound metabolism.
  • Cell Systems: Use human liver microsomes or recombinant enzyme systems.
  • Incubation: Incubate this compound with the microsomal system and necessary co-factors.
  • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.
  • Enzyme Identification: Incorporate specific chemical inhibitors or antibodies against carboxylesterases (CES) and UGT enzymes (especially UGT1A1) to pinpoint the primary metabolic pathways [1] [6].

References

Lurtotecan hematologic toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the characteristic hematologic toxicities of liposomal lurtotecan? The dose-limiting toxicities (DLTs) for liposomal this compound are neutropenia and thrombocytopenia. These effects are not cumulative [1].

  • Which dosing schedule has a higher risk of severe neutropenia? A schedule of 1.8 mg/m² administered on days 1, 2, and 3 every 3 weeks is associated with a higher incidence of severe neutropenia (51% grade 4) and febrile neutropenia (26%) compared to a day 1 and 8 schedule [2].

  • Is there a pharmacologic factor that can predict hematologic toxicity? Yes, clinical studies have found that the amount of this compound excreted in urine (dose × fractional excretion) is a significant predictor of the percent decrease in neutrophil and platelet counts at their nadir [1].

  • What is the recommended phase II dose for single-agent therapy? For single-agent liposomal this compound (NX 211) administered once every 3 weeks, the recommended phase II dose is 3.8 mg/m² [1].

Clinical Toxicity Profile & Dosing

The following table summarizes the key hematologic toxicity findings and dosing information from clinical trials:

Aspect Details
Primary Dose-Limiting Toxicities (DLTs) Neutropenia, Thrombocytopenia [1]
Recommended Phase II Dose 3.8 mg/m² every 3 weeks (single agent, NX 211) [1]
Impact of Dosing Schedule Day 1,2,3 schedule: Higher hematologic toxicity (51% grade 4 neutropenia, 26% febrile neutropenia) [2]
Key Predictive Pharmacokinetic Parameter Urinary excretion of this compound [1]

Mechanisms & Experimental Analysis

Mechanism of Action and Toxicity Pathway this compound is a topoisomerase I inhibitor. It stabilizes the topoisomerase I cleavage complex (TOP1CC), preventing the religation of DNA strands. This leads to irreversible DNA damage during replication, causing cell cycle arrest and apoptosis in rapidly dividing cells, which is the basis for both its anti-tumor efficacy and its toxicity in the bone marrow [3].

The diagram below illustrates the mechanism of action and the subsequent development of hematologic toxicity:

G This compound This compound TOP1CC Stabilized Topoisomerase I-DNA Cleavage Complex (TOP1CC) This compound->TOP1CC DNADamage Irreversible DNA Double-Strand Breaks TOP1CC->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis HematologicToxicity Hematologic Toxicity (Neutropenia, Thrombocytopenia) Apoptosis->HematologicToxicity RapidlyDividingCells Rapidly Dividing Cells RapidlyDividingCells->Apoptosis

Methodology for Predicting Hematologic Toxicity The Phase I pharmacologic study established a method to predict the severity of hematologic toxicity, which can be a valuable guide for monitoring patients in clinical trials.

  • Sample Collection: Collect serial plasma, whole blood, and urine samples from patients for up to 96 hours after the end of the this compound infusion [1].
  • Drug Level Quantification: Determine the concentration of this compound in the samples using high-performance liquid chromatography (HPLC) [1].
  • Data Analysis:
    • Calculate the systemic clearance of this compound from plasma and whole blood.
    • Calculate the fraction of the dose excreted unchanged in urine (Fu).
    • Perform regression analysis to correlate the dose excreted in urine (dose × Fu) with the percent decrease in neutrophil and platelet counts at nadir. This parameter was found to be a stronger predictor of hematologic toxicity than systemic exposure measures [1].

Troubleshooting & Toxicity Management Guide

The table below outlines common issues and evidence-based management strategies derived from clinical trials:

Problem Possible Cause / Consideration Recommended Action
High incidence of severe neutropenia Day 1,2,3 dosing schedule is more myelosuppressive [2] Consider switching to a Day 1 & 8 schedule (e.g., 2.4 mg/m²) to reduce hematologic toxicity, albeit with a potentially lower response rate [2].
Need to predict severe hematologic toxicity Systemic exposure (AUC) is less predictive than urinary excretion [1] Implement protocol for 96-hour urine collection and HPLC analysis to calculate urinary excretion (Fu) as a predictive tool.
Determining the maximum tolerated dose (MTD) in a combination regimen Drug interactions can alter toxicity profile Follow a phase I dose-escalation design. For example, when combining with cisplatin, administer this compound liposome IV over 30 minutes on days 1-3 every 3 weeks and escalate dose in cohorts of 3-6 patients until MTD is defined [4].

References

Understanding and Managing Chemotherapy-Induced Neutropenia (CIN)

Author: Smolecule Technical Support Team. Date: February 2026

Chemotherapy-induced neutropenia (CIN) is a common dose-limiting toxicity of myelosuppressive chemotherapy. It is defined by a decreased absolute neutrophil count (ANC) and is graded for severity [1]. Febrile neutropenia (FN), defined as a fever during neutropenia, is a particularly serious complication and an oncologic emergency [1] [2].

Risk Factors for Neutropenic Complications

Identifying patients at high risk is a key part of management. Risk factors can be related to the patient, the treatment, and the disease itself [1].

Table 1: Key Risk Factors for Febrile Neutropenia (FN) and Serious Complications

Risk Category Specific Factors
Patient-Related Risks for FN [1] Older age (≥ 65 years), advanced disease, poor nutritional status, low baseline blood counts (ANC < 1500 cells/mm³, hemoglobin <12 g/dL), presence of multiple comorbidities, no use of prophylactic G-CSF.
Risks for Serious Complications/Mortality [1] Sepsis syndrome, severe neutropenia (ANC < 100 cells/mm³), invasive fungal infection, age > 65 years.
Treatment & Other Risks [3] [2] Type and intensity of chemotherapy regimen, first cycle of chemotherapy, previous episodes of FN, chemotherapy dose reductions or delays.
Neutropenia Grading and Clinical Significance

The severity of neutropenia is classified by the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) [1].

Table 2: Grading of Neutropenia and Its Implications

Grade Absolute Neutrophil Count (ANC) Clinical Implications
Grade 1 1,500 - 2,000 cells/mm³ Mild; may require monitoring.
Grade 2 1,000 - 1,500 cells/mm³ Moderate; increased risk of infection.
Grade 3 500 - 1,000 cells/mm³ Severe; high risk of infection; consider treatment delays.
Grade 4 < 500 cells/mm³ Life-threatening; high risk of severe/fatal infections; often requires hospitalization and aggressive management.

Management Protocols and Clinical Strategies

The following diagram and details outline the general clinical management workflow for patients with suspected or confirmed febrile neutropenia.

Start Patient Presents with Suspected Febrile Neutropenia Triage Rapid Triage & Assessment Start->Triage Abx Immediate Empiric Broad-Spectrum IV Antibiotics Triage->Abx Goal: TTA < 60 min Assess Stratify Risk Using MASCC or CISNE Score Abx->Assess HighRisk High-Risk Patient Assess->HighRisk LowRisk Low-Risk Patient Assess->LowRisk Admit Inpatient Management HighRisk->Admit Consider Consider Outpatient/Oral Antibiotic Therapy LowRisk->Consider

Key Intervention: Empirical Antimicrobial Therapy
  • Principle: Broad-spectrum intravenous antibiotics should be administered promptly when FN is diagnosed. The goal is to provide coverage against common Gram-positive and Gram-negative pathogens [4].
  • Time to Antibiotics (TTA): Current guidelines recommend administering the first dose of empiric antibiotics within 60 minutes of presentation, as delays are associated with worse outcomes [5].
  • Antibiotic Selection: Initial therapy is typically with a single broad-spectrum beta-lactam agent (e.g., piperacillin-tazobactam, ceftazidime, or a carbapenem). Local antibiotic resistance patterns should guide the specific choice [4].
  • Escalation of Therapy: If there is no response to initial antibiotics within 72-96 hours, or if the patient deteriorates, therapy should be escalated. This may involve adding antibiotics with coverage for resistant organisms (e.g., vancomycin) or initiating empirical antifungal therapy [4].
Prophylaxis and Growth Factor Support
  • Granulocyte-Colony Stimulating Factor (G-CSF): Primary prophylaxis with G-CSF (e.g., filgrastim, pegfilgrastim) is recommended for regimens with a high risk (>20%) of inducing FN, or for patients with additional risk factors to maintain chemotherapy dose intensity [1] [3].
  • Antibiotic Prophylaxis: The use of prophylactic antibiotics (e.g., fluoroquinolones) may be considered in high-risk patients, such as those undergoing allogeneic hematopoietic stem cell transplantation or those with expected prolonged neutropenia, but is not routinely recommended for all [2].

Research and Experimental Considerations

For researchers, several areas are critical for advancing the management of lurtotecan-induced neutropenia:

  • Biomarker Research: There is an urgent need to identify genetic and molecular biomarkers to predict CIN risk. Polymorphisms in genes like HMMR, SLCO1B1, and UGT1A1 have been associated with neutropenia from other chemotherapies and represent a model for this compound-specific research [1].
  • Risk Model Development: Existing risk stratification tools (MASCC, CISNE) have limitations. Developing and validating dynamic, data-driven prediction models specific to different chemotherapy classes could improve personalized care [1] [2].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigating the relationship between this compound exposure, neutropenia severity, and genetic factors could help optimize dosing strategies to minimize toxicity without sacrificing efficacy.

References

Understanding Chemotherapy-Induced Thrombocytopenia (CIT)

Author: Smolecule Technical Support Team. Date: February 2026

Thrombocytopenia is a common dose-limiting toxicity for many chemotherapeutics. The core issue is a reduction in platelet count, potentially leading to bleeding complications, chemotherapy dose reductions, treatment delays, and diminished therapeutic efficacy [1] [2].

For researchers, it is critical to differentiate between the two main clinical presentations of CIT, as they involve different underlying mechanisms and management strategies [1]:

  • Nadir CIT: This occurs when a patient with a normal baseline platelet count experiences an excessive drop in platelets during the mid-cycle nadir. The platelet count subsequently recovers before the next treatment cycle.
  • Persistent CIT: In this case, the platelet count fails to recover adequately by the time the next cycle of chemotherapy is due.

Diagnostic Criteria & Platelet Thresholds

Accurate diagnosis and standardized grading are essential for consistent reporting in preclinical and clinical settings. The following table outlines the grading criteria for CTIT (Cancer Treatment-Induced Thrombocytopenia, which includes CIT) [3].

Table: CTIT Grading Criteria

Grade Terminology Platelet Count
1 Mild 75 - <100 x 10⁹/L
2 Moderate 50 - <75 x 10⁹/L
3 Severe 25 - <50 x 10⁹/L
4 Life-threatening <25 x 10⁹/L

The platelet count thresholds that trigger clinical actions are crucial for designing study endpoints. Standard thresholds include [2]:

  • < 100 x 10⁹/L: Caution when administering chemotherapy or radiation therapy.
  • < 50 x 10⁹/L: Increased bleeding risk; surgical procedures often complicated.
  • < 10-25 x 10⁹/L: Significant increase in spontaneous bleeding; typically the threshold for prophylactic platelet transfusions.

Proposed Mechanisms of Cytotoxic Drug-Induced Thrombocytopenia

While the mechanism for lurtotecan is not specified, research on other chemotherapeutics like doxorubicin provides insights into potential pathways. The following diagram summarizes key mechanistic pathways involved in chemotherapy-induced platelet cytotoxicity.

G ChemoDrug Chemotherapeutic Agent (e.g., Doxorubicin) ROS ROS Generation ChemoDrug->ROS GSH ↓ Glutathione (GSH) Levels ROS->GSH ThiolDep Protein Thiol Depletion GSH->ThiolDep Caspase3 Caspase-3 Activation ThiolDep->Caspase3 MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Caspase3->MMP PSExp Phosphatidylserine (PS) Exposure Caspase3->PSExp PlateletDeath Platelet Cytotoxicity / Apoptosis MMP->PlateletDeath PSExp->PlateletDeath Clearance Enhanced Platelet Clearance by Macrophages PlateletDeath->Clearance Thrombocytopenia Thrombocytopenia Clearance->Thrombocytopenia

The diagram above shows that chemotherapeutic agents can cause thrombocytopenia not only by suppressing bone marrow megakaryocytes but also through direct cytotoxic effects on circulating platelets [4] [5] [6]. The primary mechanism involves:

  • Induction of Oxidative Stress: The drug leads to reactive oxygen species (ROS) generation within platelets [5] [6].
  • Depletion of Antioxidants: This is followed by a decrease in glutathione (GSH) levels and subsequent depletion of protein thiols [5] [6].
  • Activation of Apoptotic Pathways: These changes trigger caspase-3 activation, a reduction in mitochondrial transmembrane potential, and exposure of phosphatidylserine on the platelet surface—a key "eat-me" signal for macrophages [5] [6].
  • Enhanced Clearance: Apoptotic platelets are subsequently cleared from circulation by macrophages in the reticuloendothelial system, leading to accelerated platelet destruction and thrombocytopenia [4] [5].

Experimental & Management Strategies

Experimental Protocols: Investigating Platelet Cytotoxicity In Vitro To study the direct effect of a drug on platelets, you can adapt the following methodologies from doxorubicin research [4] [5]:

  • Platelet Preparation: Use freshly isolated human or murine platelets from healthy donors, washed and resuspended in a suitable buffer.
  • Drug Incubation: Incubate platelets with varying concentrations of the chemotherapeutic agent (e.g., 0-40 µg/mL for doxorubicin) for different time periods at 37°C.
  • Flow Cytometry Analysis:
    • Activation Markers: Measure P-selectin (CD62P) exposure for α-granule release and fibrinogen binding to assess integrin αIIbβ3 activation.
    • Apoptosis Markers: Use Annexin V binding to detect phosphatidylserine exposure. Assess caspase-3 activation using specific fluorescent inhibitors or antibodies.
    • ROS Production: Quantify using fluorescent probes like H2DCFDA.
  • Functional Assays:
    • Adhesion: Perform static or under-flow adhesion assays on immobilized fibrinogen or collagen. Visualize adhered platelets using fluorescence microscopy (e.g., FITC-phalloidin staining).
    • Aggregation: Use light transmission aggregometry to test if the drug primes platelets for or inhibits aggregation in response to standard agonists (e.g., ADP, collagen).

Management Approaches in Drug Development From a therapeutic development perspective, current strategies to manage CIT include [1] [3] [2]:

  • Platelet Transfusions: The standard immediate treatment for severe bleeding or profound thrombocytopenia, but not a long-term solution for chronic CIT management.
  • Thrombopoietic Growth Factors: Agents like romiplostim and avatrombopag (thrombopoietin receptor agonists, TPO-RAs) have shown promise in off-label use and clinical trials for treating CIT. They stimulate platelet production in the bone marrow, helping to maintain chemotherapy dose intensity [1] [2].
  • Investigational Therapies: Research into compounds like salvianolic acid C (SAC) has shown potential in inhibiting chemotherapy-induced platelet activation and cytotoxicity in pre-clinical models, suggesting a possible future avenue for adjunctive therapy [4].

Frequently Asked Questions (FAQs)

Q: What is the most critical platelet count threshold for initiating a chemotherapy cycle? A: There is no universal threshold, as it depends on the regimen and patient risk factors. Generally, a count above 100 x 10⁹/L is considered safe for most regimens. However, many clinicians will proceed with caution at counts above 70-75 x 10⁹/L, especially if the patient has no other bleeding risks [2]. For hematologic malignancies, thresholds may be higher.

Q: Besides bone marrow suppression, how can chemotherapeutics cause low platelet counts? A: As detailed in the mechanism above, some drugs can directly induce platelet cytotoxicity and apoptosis in circulating platelets via oxidative stress pathways, leading to their accelerated clearance. Other mechanisms can include immune-mediated destruction (e.g., with oxaliplatin) or drug-induced thrombotic microangiopathy (e.g., with gemcitabine) [4] [3] [5].

Q: What are the key risk factors for developing severe CIT? A: Risk factors span several dimensions [3]:

  • Patient-Related: Older age, low BMI, poor nutritional status, poor performance status.
  • Tumor-Related: Bone marrow involvement, specific cancer types (e.g., hematological malignancies).
  • Treatment-Related: Later lines of therapy, specific drug classes (e.g., platinum agents, gemcitabine), cumulative chemotherapy dose.
  • Comorbidities: Pre-existing renal or liver insufficiency.

References

Lurtotecan gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the mechanism of action of lurtotecan? this compound is a semisynthetic, water-soluble derivative of camptothecin. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription [1] [2].

What are the most common toxicities observed with liposomal this compound (OSI-211) in clinical trials? The most common and severe toxicities are hematological. Gastrointestinal toxicities do occur but are generally less severe. The table below summarizes the key toxicities and their incidence from relevant phase II trials [3] [4] [5].

Trial Population Most Common & Severe Toxicities Incidence of GI Toxicity (Diarrhea)
Relapsed Ovarian Cancer [3] Neutropenia (Grade 4: 51% on Arm A); Febrile neutropenia (26% on Arm A) Not specifically reported as a primary toxicity
Head & Neck Cancer [4] Grade 1-2 anemia (79% of patients); Grade 3-4 infection (8.5%) Mild in both study arms
Topotecan-Resistant Ovarian Cancer [5] Mild to moderate thrombocytopenia, anemia, and neutropenia Mild to moderate

Was gastrointestinal toxicity the dose-limiting factor? No. Across multiple studies, the dose-limiting toxicities (DLTs) of liposomal this compound were consistently neutropenia and thrombocytopenia (low neutrophil and platelet counts) [3] [6] [5]. GI toxicity was noted but did not define the maximum tolerated dose.

Are there any specific schedules that influence toxicity profile? Yes, the dosing schedule significantly impacts the severity of hematological toxicity. A direct comparison in a randomized ovarian cancer trial is summarized below [3].

Schedule Dosing Hematological Toxicity Profile Objective Response Rate
Arm A (Declared "Winner") 1.8 mg/m² on Days 1, 2, 3 every 3 weeks More severe: 51% Grade 4 neutropenia; 26% febrile neutropenia 15.4% (6 of 39 patients)
Arm B 2.4 mg/m² on Days 1 & 8 every 3 weeks Less severe: 22% Grade 4 neutropenia; 2.4% febrile neutropenia 4.9% (2 of 41 patients)

Experimental Protocols & Data

For scientists designing non-clinical or mechanistic studies, here are methodologies derived from the clinical trials and relevant experimental models.

Phase I Trial Dosing and Toxicity Assessment A phase I study established the recommended dose for phase II trials and explored pharmacokinetic-toxicity relationships [6].

  • Dosing Protocol: Liposomal this compound (NX 211) was administered as a 30-minute intravenous infusion once every 3 weeks. The recommended phase II dose was determined to be 3.8 mg/m² [6].
  • Toxicity Monitoring: Toxicity was graded during each cycle using standardized criteria (like NCI CTC). Hematological parameters (neutrophil and platelet counts) were closely monitored at nadir. The study found a significant relationship between the amount of this compound excreted in urine and the percent decrease in neutrophil and platelet counts, suggesting urinary excretion can predict hematologic toxicity [6].

Preclinical In Vivo Model for Efficacy & Toxicity Liposomal this compound was extensively studied in murine xenograft models of solid tumors (e.g., ovarian cancer) [1].

  • Formulation: The liposomal formulation used a lipid composition of HSPC and cholesterol in a 2:1 mole ratio and was loaded using a citric acid gradient or "ammonia quench" technology for stable encapsulation [1].
  • Dosing & Evaluation: The formulation was administered to mice bearing human tumor xenografts. Efficacy was evaluated by measuring tumor growth inhibition, and pharmacokinetics were assessed to demonstrate increased plasma residence time and a 1,500-fold increase in the Area Under the Curve (AUC) compared to free drug [1].

Toxicity Management Workflow

The following diagram illustrates the relationship between this compound administration, its primary toxicities, and the subsequent clinical management steps based on trial findings.

lurtotecan_toxicity Start This compound Administration PK Pharmacokinetics: Long plasma half-life Start->PK Hematological Primary Toxicity: Neutropenia & Thrombocytopenia PK->Hematological GI Secondary Toxicity: Mild-Moderate Diarrhea PK->GI ManageHeme Management: Monitor blood counts. Dose reduction/delay for severe cases. Hematological->ManageHeme ManageGI Management: Standard supportive care (e.g., anti-diarrheals, hydration). GI->ManageGI

Guidance for Researchers

  • Focus on Hematology: When designing experiments to evaluate this compound's toxicity profile, prioritize robust hematological assessment, as myelosuppression is the primary risk [3] [6] [5].
  • Schedule Dependency: The chosen dosing schedule is critical. More frequent dosing (e.g., Days 1, 2, 3) may increase efficacy but also significantly increases the risk of severe neutropenia, requiring proactive management [3].
  • Consult Broader Context: While this compound's GI toxicity is manageable, other chemotherapy drug classes like platinum agents (cisplatin), taxanes, and antimetabolites (5-FU) are associated with more severe and dose-limiting GI toxicities, including mucositis and diarrhea [7].

References

Quantitative Summary of Lurtotecan Pharmacokinetic Variability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on lurtotecan variability from a phase II population pharmacokinetic study [1] [2].

Parameter Description Reported Value
Total Plasma Clearance (CL) Measure of the body's efficiency in removing the drug; high variability complicates dosing predictability. Mean 87 ± 28 L/h [1] [2]
Interpatient Variability in CL The observed variability in clearance across the patient population. Substantial [1] [2]
Residual Variability in CL Estimate The remaining unexplained variability after the population model is applied. 9.9% [1] [2]
Relationship with Outcomes Correlation between drug exposure (e.g., AUC) and clinical effects (toxicity or tumor response). No significant relationships observed [1] [2]

Methodological Insights & Variability Factors

For scientists designing experiments or analyzing data, the following points are crucial.

  • Study Design & Data Collection: The population PK analysis was prospectively integrated into a broad phase II program. A sparse sampling method was successfully employed, requiring only two blood sampling time-points per patient during the first treatment course. This approach allowed for the estimation of individual PK parameters in 85 patients using a Bayesian algorithm [1] [2]. This demonstrates the feasibility of large-scale population PK analysis in a phase II setting.
  • Impact of Liposomal Formulation: A meta-analysis of anticancer agents indicates that liposomal formulations, like liposomal this compound (OSI-211/NX 211), consistently demonstrate significantly higher interpatient pharmacokinetic variability compared to their small-molecule, non-liposomal counterparts [3] [4]. The clearance of liposomal drugs is heavily influenced by the Mononuclear Phophagocytic System (MPS), and variability in MPS function is a major driver of this observed PK variability [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is there no clear exposure-toxicity or exposure-response relationship for this compound in the phase II data? The study authors noted that the relationship between drug exposure and the likelihood of tumor response may have been obscured by the heterogeneity of the studied patient population [1] [2]. This is a common challenge in broad phase II trials involving different tumor types.

Q2: How does the liposomal formulation of this compound (NX211) affect its behavior? Preclinical models showed that the liposomal formulation (NX211) produced a 1000-fold greater AUC and a half-life 5-fold longer than the unencapsulated drug. The therapeutic index in preclinical models was 3- to 14-fold greater than that of this compound or topotecan [5]. This highlights the potential for improved efficacy, but also introduces greater variability as noted above.

Q3: What was the dose-limiting toxicity (DLT) of intravenous this compound in clinical trials? The dose-limiting side effects were neutropenia and thrombocytopenia [5].

Experimental Workflow for Population PK Analysis

The following diagram illustrates the workflow of the population pharmacokinetic analysis as conducted in the phase II studies of this compound, which can serve as a reference for your own study designs.

Start Prospective Integration of PK in Phase II Program Sampling Sparse Sampling Method (Two time-points per patient) Start->Sampling PopPK Population PK Modeling (NONMEM) Sampling->PopPK Bayes Bayesian Estimation of Individual PK Parameters PopPK->Bayes Eval PK/PD Evaluation (Relationship with Toxicity/Response) Bayes->Eval Conclusion Conclusion: Substantial PK Variability No Significant Exposure-Response Link Eval->Conclusion

Key Considerations for Protocol Design

  • Liposomal Formulation Impact: Be aware that if working with a liposomal drug, you should anticipate and plan for higher PK variability. The meta-analysis suggests an inverse relationship between the clearance of the liposomal agent and its PK variability, with lower clearance associated with greater variability [4].
  • Sampling Schema Duration: For liposomal agents with prolonged circulation, ensure your PK sampling schema is long enough (e.g., out to 336 hours) to fully capture the terminal phase and avoid underestimating the true inter-patient variability [4].

References

Factors Contributing to Clearance Variability in Chemotherapy Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key factors that cause variability in the clearance of docetaxel and doxorubicin, as found in the recent literature.

Drug Name Identified Sources of Variability Impact on Clearance Key Citations
Docetaxel Hepatic impairment (mild), Elevated levels of Alpha-1 Acid Glycoprotein (AAG), Extreme Body Surface Area (BSA), Cytochrome P450 3A (CYP3A) activity Decreased by 27% (mild impairment); decreased with high AAG; higher in patients with BSA >2.00 m²; positive correlation with CYP3A activity. [1] [2]
Doxorubicin Drug-drug interactions (e.g., with cyclophosphamide), Upper extremes of body size, Pharmacogenetics (polymorphisms in transporters & metabolizing enzymes) Significantly reduced when combined with cyclophosphamide; increased clearance in larger body sizes; accounts for 20-95% of variability in efficacy/toxicity. [3] [4]

Experimental Protocol: Assessing Population Pharmacokinetics (PK) and Pharmacodynamics (PD)

This methodology is foundational for quantifying drug clearance variability and its clinical consequences [1]. You can adapt this protocol to study lurtotecan.

1. Study Design and Data Collection

  • Population: Enroll a sufficiently large and diverse patient population (e.g., >600 subjects) that is representative of the intended users of the drug.
  • Data Collection: Collect rich or sparse PK sampling data from patients. Concurrently, record demographic data (age, sex, BSA), laboratory values (liver function tests like ALT, AST, Alkaline Phosphatase, bilirubin; AAG levels), genetic information (e.g., for CYP enzymes, carbonyl reductases), and detailed safety outcomes (e.g., neutropenia, febrile neutropenia).

2. Bioanalytical Method

  • Technology: Use Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to quantify drug concentrations in patient plasma samples.
  • Validation: Ensure the method is fully validated for specificity, sensitivity, accuracy, and precision according to regulatory guidelines.
  • Sample Processing: For protein binding assessments, an ultrafiltration technique followed by LC-MS/MS analysis can be used to determine the unbound fraction of the drug [4].

3. Pharmacokinetic and Statistical Analysis

  • Model Development: Use non-linear mixed-effects modeling (NONMEM) software to build a population PK model. The model will identify a structural model (e.g., two- or three-compartment) and quantify the influence of patient covariates on key PK parameters like clearance.
  • Model Validation: Validate the final model using techniques like bootstrap analysis or visual predictive checks to ensure its robustness and predictive performance.
  • PK/PD Analysis: Link the individual PK parameters (e.g., estimated clearance) to PD endpoints (e.g., severity of neutropenia) using logistic regression or other modeling techniques to establish exposure-response relationships [1].

Conceptual Workflow for Clearance Variability Analysis

The diagram below outlines the logical workflow for designing and analyzing a study to investigate the sources and consequences of variable drug clearance.

start Study Population & Data Collection m1 Bioanalytical Measurement (LC-MS/MS) start->m1 Plasma Samples Demographics Lab Values m2 Population PK Modeling (NONMEM) m1->m2 Drug Concentration Data m3 Covariate Analysis m2->m3 Individual PK Parameter Estimates m4 PK/PD Relationship Assessment m3->m4 Identified Significant Covariates m5 Simulation & Dosing Recommendations m4->m5 Defined Exposure- Response Relationships

Key Takeaways and Adaptation to this compound

While specific data on this compound is unavailable, the principles from other drugs provide a strong framework.

  • Focus on Liver and Genetics: As a topoisomerase I inhibitor, this compound's clearance may be significantly influenced by hepatic function and potentially polymorphisms in metabolizing enzymes (e.g., UGT1A1). These should be primary investigation targets.
  • Standardized Protocols are Key: Following a rigorous, prospectively defined population PK/PD analysis plan, as demonstrated for docetaxel, is crucial for generating high-quality, regulatory-grade data [1].
  • Measure Unbound Drug: If this compound is highly protein-bound, consider measuring the unbound fraction, as it is often the pharmacologically active moiety and its variability can better explain differences in effect and toxicity [2].

References

Framework for a Lurtotecan Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a proposed structure for your troubleshooting guides and FAQs, organized into key experimental areas.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis

This section addresses the core relationship between drug concentration in the body (PK) and its biological effect (PD).

  • FAQ: How can we optimize Lurtotecan dosing based on patient exposure?
    • Issue: Significant variability in drug exposure between patients when using standard Body Surface Area (BSA) dosing, potentially leading to reduced efficacy or increased toxicity [1].
    • Troubleshooting Guide:
      • Step 1: Develop or apply a Limited Sampling Strategy. A validated limited sampling model can predict total drug exposure (AUC) with only a few blood samples, making clinical monitoring feasible [1].
      • Step 2: Calculate dose-normalized exposure (AUC / dose) to compare variability between patients versus within the same patient across multiple cycles [1].
      • Step 3: Correlate specific drug exposure levels with both efficacy (e.g., tumor response) and safety endpoints (e.g., neutrophil count, gastrointestinal adverse events) to define a target therapeutic window [1].

The workflow for implementing this PK-guided dosing is summarized in the following diagram:

start Standard BSA Dosing step1 Administer this compound (Initial Cycle) start->step1 step2 Collect Limited Blood Samples step1->step2 step3 Calculate PK Exposure (AUC) step2->step3 step4 Correlate Exposure with Efficacy & Toxicity step3->step4 decision Exposure within Target Range? step4->decision adjust Adjust Dose for Next Cycle decision->adjust No maintain Maintain Dose decision->maintain Yes adjust->step1 Next Cycle

Drug Delivery System Optimization

This section focuses on formulating this compound to improve its delivery to tumor cells.

  • FAQ: How can we improve this compound's efficacy and reduce its systemic toxicity?
    • Issue: The free drug has limitations such as poor solubility, rapid clearance, or off-target effects that cause side effects.
    • Troubleshooting Guide:
      • Approach: Develop a nanoparticle-based delivery system (e.g., liposomal, polymer-based, or magnetic nanoparticles) [2].
      • Protocol - Drug Loading:
        • Synthesis: Prepare and stabilize the nanoparticles.
        • Loading: Incubate nanoparticles with this compound under conditions that promote high drug loading (e.g., specific buffer systems that may induce drug precipitation onto the particles) [2].
        • Characterization: Measure loading efficiency (μg drug / mg nanoparticle) and drug release profile at different pH levels (e.g., pH 7.4 vs. pH 5.4 to simulate bloodstream vs. tumor microenvironment) [2].
      • Validation: Test the cytotoxic activity of the loaded nanoparticles against relevant cancer cell lines and compare it to the free drug.
In Vitro Modeling & Predictive Assays

This section covers the use of cell-based models to predict treatment response.

  • FAQ: How can we build a predictive model of tumor response to this compound?
    • Issue: Traditional dose-response assays (e.g., 72-hour viability assays) overlook the dynamic relationship between drug exposure time and cellular response [3].
    • Troubleshooting Guide:
      • Step 1: Establish In Vitro PK/PD. Use time-lapsed fluorescence microscopy (if the drug is fluorescent) or other methods to track drug uptake and retention (PK) in real-time over a range of concentrations and exposure durations [3].
      • Step 2: Monitor Long-Term Population Dynamics. After drug removal, track cell population recovery and growth for an extended period (e.g., 30 days) to capture delayed effects and regrowth of resilient cells [3].
      • Step 3: Develop a Mathematical Model. Fit the experimental data to a mathematical model that links the pharmacokinetic profile of this compound to the subsequent population dynamics, creating a predictive tool for testing new dosing regimens in silico [3].

Data Summary Tables (Template)

You can use the following table structures to organize this compound-specific data once you acquire it.

Table 1: Pharmacokinetic Variability Analysis

Patient Cohort Dose Normalized AUC (Mean ± SD) Within-Patient %CV Between-Patient %CV Correlation with Neutropenia
e.g., Cohort A (First Cycle) [Insert this compound data] [Insert this compound data] [Insert this compound data] [Insert this compound data]
e.g., Cohort B (Dose Adjusted)

Table 2: Nanoparticle Formulation Comparison

Formulation Type Loading Efficiency (μg/mg) % Drug Release (pH 7.4) % Drug Release (pH 5.4) IC50 vs Target Cell Line
e.g., Free this compound N/A N/A N/A [Insert data]
e.g., Liposomal this compound [Insert data] [Insert data] [Insert data] [Insert data]
e.g., Polymer NP this compound [Insert data] [Insert data] [Insert data] [Insert data]

References

Topoisomerase I Inhibitors: Overview and Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Topoisomerase I inhibitors are a class of anticancer agents that target the topoisomerase I enzyme, which is critical for DNA replication and transcription. They work by stabilizing the DNA-topoisomerase complex, preventing DNA religation and creating lethal DNA breaks in rapidly dividing cancer cells [1].

The table below summarizes key aspects of this drug class as discussed in recent research:

Aspect Summary of Current Knowledge & Development
Mechanism of Action Stabilize the transient DNA-topoisomerase I complex, preventing DNA religation and creating lethal DNA breaks [1].
Major Drug Types Camptothecin derivatives (e.g., irinotecan, topotecan) and non-camptothecin compounds [1].
Common Drawbacks Drawbacks of existing drugs (e.g., lactone instability) have driven development of modified compounds with enhanced efficacy and reduced toxicity [2].
Research Focus Development of novel derivatives (e.g., homocamptothecins), synthetic compounds (e.g., indenoisoquinolines), dual inhibitors, and exploration of combination therapies with immunotherapy [2].

Principles for Defining the Therapeutic Window

For a drug in development like lurtotecan, establishing the therapeutic window is a multi-stage process. The diagram below outlines the core workflow and key decision points.

Start Preclinical Studies FIH First-in-Human (FIH) Trial Start->FIH MTD Identify Maximum Tolerated Dose (MTD) FIH->MTD PGE Identify Potency-Guided Exposure (PGE) FIH->PGE Compare Compare MTD and PGE MTD->Compare PGE->Compare MTD_Dose MTD is optimal dose if Css/IC50 is near 1 Compare->MTD_Dose Css/IC50 ≈ 1 PGE_Dose Lower dose may be optimal if Css/IC50 is > 1 Compare->PGE_Dose Css/IC50 > 1 Optimize Optimize Therapeutic Window MTD_Dose->Optimize PGE_Dose->Optimize

A pivotal quantitative relationship for this process is the Css/IC50 ratio, where:

  • Css is the free average steady-state drug concentration in plasma [3].
  • IC50 is the in vitro half-maximal inhibitory concentration from cell proliferation assays [3].

The table below interprets this ratio for dose optimization, based on analyses of approved targeted therapies [3]:

Css/IC50 Ratio Interpretation & Implication for Dosing
~ 1 Suggests a narrow therapeutic window. The MTD is likely the optimal dose, as lower doses may have insufficient target engagement [3].
> 1 (e.g., > 25) Suggests a wide therapeutic window. A lower dose than the MTD may be equally efficacious and better tolerated, thus potentially more optimal [3].

Frequently Asked Questions

Q: What are the critical steps for troubleshooting a narrow therapeutic window in pre-clinical models?

  • A: Focus on the Css/IC50 ratio. A narrow window (ratio near 1) is often inherent to the compound's mechanism. Strategies include investigating alternative dosing schedules (e.g., intermittent vs. continuous) or developing prodrugs and novel formulations (e.g., liposomal, micellar) to improve the safety profile [2] [3].

Q: How can the therapeutic index be improved for a drug like this compound that has stability issues?

  • A: This is a primary research focus. Structural modifications of the core camptothecin structure can enhance metabolic stability and reduce toxicity. Examples include developing homocamptothecins and other novel synthetic compounds designed to address the lactone instability of earlier agents [2].

Q: What is a "basket trial" design, and is it relevant for topoisomerase inhibitors?

  • A: A basket trial tests a single drug on different diseases that share a common molecular target or pathway. While this approach is established in oncology (e.g., for a specific mutation), its relevance for a cytotoxic drug like this compound would depend on identifying a specific biomarker beyond the mechanism of action itself [4].

References

Topotecan Resistance Mechanisms & Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key genes and mechanisms involved in topotecan resistance as identified in ovarian cancer cell line studies. Monitoring these factors can help diagnose resistance issues in experimental models. [1]

Gene Protein Role in Resistance Experimental Note
ABCG2 BCRP (Breast Cancer Resistance Protein) Primary mechanism; actively effluxes topotecan from cancer cells. Considered the most important transporter for topotecan resistance. [1]
ABCB1 P-gp (P-glycoprotein) Active efflux of drug; plays a significant but secondary role. Expression observed in some, but not all, resistant cell lines. [1]
ALDH1A1 Aldehyde Dehydrogenase 1A1 Marker for Cancer Stem Cells (CSCs); linked to broader chemoresistance. Expression can be variably up- or down-regulated in different resistant lines. [1]
IFIH1 MDA-5 (Melanoma Differentiation-Associated protein 5) Potential novel role; associated with resistance but exact mechanism unclear. A new gene identified in resistant lines; its role is not yet fully characterized. [1]
SAMD4 SAMD4A / SMAUG1 Potential novel role; post-transcriptional regulator, associated with resistance. A new gene identified in resistant lines; its role in cancer resistance is not yet fully characterized. [1]

Detailed Experimental Protocol: Generating Resistant Cell Lines

This methodology details the process of creating topotecan-resistant cell lines and conducting time-course experiments to observe the early development of resistance, as described in research. [1]

  • Objective: To establish and characterize topotecan-resistant sublines from parental ovarian cancer cell lines (e.g., A2780, SKOV-3, W1) and analyze gene expression changes.

  • Materials:

    • Cell Lines: Ovarian cancer cell lines (e.g., A2780, SKOV-3, primary line W1).
    • Drug: Topotecan (TOPO, Sigma).
    • Media: Complete growth medium (e.g., RPMI-1640, MEM, or DMEM with 10% FBS, L-glutamine, and antibiotics).
    • Equipment: CO₂ incubator, cell culture plates, equipment for RNA isolation, and Q-PCR.
  • Part A: Generation of Resistant Sublines

    • Culture Parental Lines: Maintain all cell lines as monolayers in complete medium at 37°C in a 5% CO₂ atmosphere.
    • Incremental Drug Exposure: Generate resistant sublines (e.g., A2780TR1, SKOV-3TR1) by continuously exposing the parental cells to topotecan.
    • Dose Escalation: Gradually increase the concentration of topotecan over a period of several months.
    • Selection: The final selection concentration used in the study was 24 ng/ml, which is two-fold higher than the typical plasma concentration in patients two hours after intravenous administration.
  • Part B: Short-Term Time-Course Experiment

    • Seed Cells: Plate W1, A2780, and SKOV-3 cell lines at a density of 0.5×10⁶ or 0.2×10⁶ cells per well in 6-well plates.
    • Apply Treatment: Treat cells with topotecan at concentrations of 10 ng/ml and 20 ng/ml (for W1 and A2780) or 20 ng/ml and 50 ng/ml (for SKOV-3).
    • Harvest Cells: Collect cells at 24, 48, and 72 hours post-treatment for subsequent RNA analysis.
    • Assay Viability: Determine cell count and viability at each time point using trypan blue exclusion before RNA isolation.
  • Part C: Confirmation & Analysis

    • Drug Sensitivity (MTT) Assay:
      • Seed sensitive and resistant cell lines at 3,000 cells/well in 96-well plates.
      • Allow cells to grow for 48 hours, then add fresh medium with increasing concentrations of topotecan.
      • Incubate for 72 hours, then add 10 µl of MTT reagent.
      • Measure absorbance to determine cell survival and confirm the resistant phenotype.
    • Gene Expression (Q-PCR) Analysis:
      • Isolate RNA from both chronically resistant and short-term treated cells.
      • Perform Quantitative PCR (Q-PCR) to analyze and compare the expression levels of target genes (e.g., ABCG2, ABCB1, ALDH1A1, IFIH1, SAMD4).

Experimental Workflow for Resistance Analysis

The diagram below outlines the logical flow for establishing resistant cell lines and performing subsequent analysis, which can help in planning and troubleshooting your experiments.

G start Start: Parental Cancer Cell Lines step1 Chronic Selection: Continuous exposure to incremental Topotecan doses start->step1 step2 Acute Treatment: Short-term exposure to fixed Topotecan doses start->step2 step3 Generate Resistant Sublines (e.g., A2780TR1) step1->step3 step4 Harvest Cells at 24h, 48h, 72h step2->step4 step5 Phenotype Confirmation (MTT Assay) step3->step5 step6 Molecular Analysis (Q-PCR for Resistance Genes) step4->step6 step5->step6 end Output: Resistance Mechanism Profile & Validated Model step6->end

Frequently Asked Questions (FAQs)

Q1: What is the most critical gene to check first if I suspect topotecan resistance in my cell models? A1: The ABCG2 gene, which encodes the BCRP efflux transporter, is considered the most important player in topotecan resistance and should be a primary target for initial screening. [1]

Q2: My resistant cell lines show no change in ABCB1 (MDR1) expression. Does this mean efflux is not involved? A2: Not necessarily. Resistance can be multifactorial. The absence of ABCB1 overexpression suggests that P-gp is not the driver in your model, but you should strongly investigate ABCG2 expression and also consider non-efflux mechanisms such as alterations in topoisomerase I itself or changes in apoptosis pathways. [1] [2]

Q3: Are there any emerging strategies to overcome topotecan resistance? A3: Yes, recent research is exploring the use of chemosensitizers. For example, novel compounds like thieno[2,3-b]pyridines have been shown to restore topotecan activity in resistant lung cancer cells, potentially by targeting DNA repair pathways. [3] Another strategy involves combining topotecan with other agents, such as the bi-specific antibody obrixtamig, which has shown promising efficacy in early-phase clinical trials for extensive-stage small cell lung cancer. [4]

References

Framework for Developing Alternative Dosing Schedules

Author: Smolecule Technical Support Team. Date: February 2026

When established dosing leads to unacceptable toxicity or suboptimal efficacy, a systematic investigation of alternative schedules is required. The table below outlines the core components of this process.

Component Description & Methodology Key Considerations & Measurements

| Dose-Limiting Toxicity (DLT) Assessment | Identify the primary toxicity driving the need for change. Review patient safety data from previous trials to pinpoint the most frequent and severe adverse events [1] [2]. | - Type and grade of toxicity (using CTCAE criteria) [3] [4].

  • Time to onset and duration of the adverse event. | | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis | Model the relationship between drug exposure, target engagement, and both efficacy and toxicity. This is critical for targeted therapies [2]. | - Parameters: ( C_{max} ) (peak concentration), AUC (area under the curve, total exposure).
  • Use population PK models to understand variability [2]. | | Hypothesis Generation for New Schedules | Propose new schedules based on PK/PD findings. The goal is to reduce toxicity while maintaining efficacy [1] [2]. | - Dose Splitting: Dividing a single large dose into smaller, more frequent administrations to lower ( C_{max} ).
  • Extended Dosing: Increasing the interval between doses to allow for recovery from toxicity. | | Preclinical & Early-Phase Validation | Test the new schedule in a controlled clinical trial. Novel trial designs, such as adaptive or seamless Phase I/II trials, are efficient for this [2]. | - Trial Endpoints: Safety profile, rate of dose reductions/interruptions, progression-free survival (PFS), objective response rate (ORR) [5] [4].
  • Use biomarkers (e.g., ctDNA) for early efficacy signals [2]. |

Experimental Protocol for a Dose-Optimization Study

The following workflow details the steps for a clinical trial designed to evaluate an alternative dosing schedule. This protocol is aligned with modern regulatory perspectives like the FDA's Project Optimus [1] [2].

cluster_1 Phase: Study Setup cluster_2 Phase: Trial Execution cluster_3 Phase: Analysis A Define Study Objective B Finalize Trial Design A->B A1 Identify target toxicity for reduction A->A1 A2 Select proposed alternative schedule A->A2 A3 Define primary endpoints (e.g., reduced DLTs, PFS) A->A3 B1 Design as randomized multi-arm trial B->B1 C Implement & Monitor C1 Enroll & randomize patients C->C1 D Analyze & Conclude D1 Perform statistical analysis on primary endpoints D->D1 B2 Establish dosing rules for adjustments B1->B2 C2 Administer treatment per protocol C1->C2 C3 Monitor safety & efficacy per schedule C2->C3 C3->D D2 Compare safety & efficacy across arms D1->D2 D3 Determine optimal schedule based on benefit-risk profile D2->D3

Key Considerations for Your Research

To guide your specific work on Lurtotecan, please consider the following points:

  • Consult Regulatory Guidance: The FDA's Project Optimus initiative emphasizes the need to compare multiple doses and schedules before approval. Familiarize yourself with its recommendations and related guidance documents [1] [2].
  • Leverage Modeling and Biomarkers: Using mathematical models for dose selection and incorporating predictive biomarkers can make your trial more efficient and increase the likelihood of success [2].
  • Investigate Existing Literature: A more targeted search for this compound may be successful on specialized platforms like ClinicalTrials.gov, PubMed, and professional oncology conference proceedings (e.g., ASCO, AACR).

References

Irinotecan Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key information on irinotecan's clinical use, mechanism, and data from a recent large-scale safety study.

Feature Description
Drug Class DNA topoisomerase I inhibitor [1] [2]
Primary Indications Metastatic colorectal cancer, pancreatic adenocarcinoma [1] [2]
Common Regimens FOLFIRI, FOLFIRINOX, XELIRI (often with 5-FU/leucovorin) [2] [3]
Mechanism of Action Prodrug activated to SN-38; inhibits topoisomerase I, causing DNA double-strand breaks and apoptosis [1] [2] [4]
Key Efficacy Data (Meta-Analysis) No significant difference in overall survival vs. oxaliplatin-based regimens in 1st-line mCRC (19 trials, 4571 pts) [5]
Recent Safety Data (2025 FAERS analysis) Most frequent System Organ Classes: Gastrointestinal disorders (n=6,888), Blood/lymphatic disorders (n=3,389 in JADER db) [6] [7]

Experimental Protocol for Cytotoxicity Assessment

For researchers, a standard methodology for evaluating irinotecan's mechanism and efficacy in vitro is provided. This protocol is synthesized from descriptions of laboratory techniques in the search results [3].

G start Start Experiment cell_culture Cell Culture Preparation • Culture relevant cancer cell lines (e.g., DLD-1, SW480) • Maintain in recommended media (e.g., McCoy, RPMI 1640) start->cell_culture drug_treatment Drug Treatment • Prepare serial dilutions of Irinotecan/SN-38 • Treat cells for specified duration (e.g., 24-72 hours) cell_culture->drug_treatment cell_harvest Cell Harvest & Lysis • Wash cells with PBS • Lyse cells using RIPA buffer with protease inhibitors drug_treatment->cell_harvest analysis Downstream Analysis cell_harvest->analysis western Western Blotting • Detect protein expression (e.g., p53, OPN, NF-κB) analysis->western pcr qRT-PCR • Quantify mRNA levels of target genes analysis->pcr if_stain Immunofluorescence (IF) • Visualize protein localization and expression analysis->if_stain seq RNA Sequencing • Analyze global transcriptome changes analysis->seq

Research Frontiers and Resistance Mechanisms

Understanding resistance is critical in drug development. Recent research explores pathways that cancer cells use to evade irinotecan's effect.

G irinotecan Irinotecan (CPT-11) sn38 Active Metabolite SN-38 irinotecan->sn38 Hydrolysis by Carboxylesterases dnabs DNA Double-Strand Breaks sn38->dnabs Inhibits Topoisomerase I ugt1a1 Detoxification UGT1A1-mediated glucuronidation sn38->ugt1a1 Resistance opn Anti-apoptotic Protein Osteopontin (OPN) Overexpression sn38->opn Resistance nfkb Pro-survival Signaling NF-κB Pathway Activation sn38->nfkb Resistance apoptosis Apoptosis (Cell Death) dnabs->apoptosis resistance Observed Resistance Mechanisms pd_l1 Immune Evasion PD-L1 Upregulation nfkb->pd_l1 Induces

Studies indicate that targeting these resistance pathways, such as using OPN-neutralizing antibodies or NF-κB inhibitors, can sensitize cancer cells to irinotecan [3].

References

Camptothecin Comparison: Topotecan vs. Irinotecan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, clinical efficacy, and safety data for topotecan and irinotecan, two key camptothecin derivatives [1] [2] [3].

Feature Topotecan Irinotecan (CPT-11)
Molecular Target DNA Topoisomerase I (Top1) [3] DNA Topoisomerase I (Top1) [4]
Mechanism of Action Binds to Top1-DNA complex, prevents re-ligation causing DSBs during S-phase [3] Prodrug activated to SN-38; SN-38 binds Top1-DNA complex, prevents re-ligation causing DSBs [4]
Primary Approved Uses Ovarian cancer, SCLC, cervical cancer (with cisplatin) [3] Colorectal cancer (in combination regimens) [4]
Key Pharmacokinetics Lactone form is pharmacologically active; reversible hydrolysis at neutral pH [3] [5] Prodrug activated by carboxylesterases to SN-38; active lactone form [1] [4]
Common Grade 3/4 AEs Neutropenia, anemia [6] [7] Neutropenia, diarrhea [6] [4]
Resistance Mechanisms ABC transporter efflux (e.g., BCRP); reduced Top1 expression/activity; altered subcellular localization; enhanced DNA repair [8] [4] ABC transporter efflux (e.g., MRP1); reduced Top1 expression/activity; mutations in Top1; reduced activation to SN-38; enhanced DNA repair [8] [4]
Clinical Efficacy Data In relapsed SCLC vs. liposomal irinotecan: mOS 8.3 mos, mPFS 3.3 mos, ORR 21.6% [7] Liposomal form in relapsed SCLC vs. topotecan: mOS 7.9 mos, mPFS 4.0 mos, ORR 44.1% [7]

Detailed Experimental Data and Protocols

For research and development purposes, understanding the experimental evidence is crucial.

  • Phase I Combination Study (Topotecan + Irinotecan)

    • Objective: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of irinotecan when combined with a targeted systemic exposure of topotecan in pediatric patients with refractory solid tumors [6].
    • Methodology: This was a phase I clinical trial. Irinotecan was administered intravenously over 60 minutes, followed immediately by topotecan over 30 minutes. This regimen was given daily for 5 days, repeated for two consecutive weeks. The study initially fixed the topotecan exposure and attempted to escalate the irinotecan dose [6].
    • Findings: The combination resulted in unacceptable toxicity, primarily severe neutropenia and typhlitis, which prevented the determination of an MTD. Despite this, promising antitumor activity was observed, with one patient with neuroblastoma achieving a partial response and one with rhabdomyosarcoma achieving a complete response [6].
  • RESILIENT Phase III Trial (Liposomal Irinotecan vs. Topotecan)

    • Objective: Compare the efficacy and safety of liposomal irinotecan with topotecan in patients with small cell lung cancer (SCLC) that had progressed after first-line platinum-based chemotherapy [7].
    • Methodology: This was a randomized, open-label phase III trial. Patients received either intravenous liposomal irinotecan (70 mg/m² every 2 weeks) or intravenous topotecan (1.5 mg/m² daily for 5 days, every 3 weeks) [7].
    • Findings: While overall survival was similar between the two groups, liposomal irinotecan demonstrated a significantly higher Objective Response Rate (ORR). The safety profile also differed, with topotecan causing higher rates of hematological toxicities like neutropenia and anemia [7].

Mechanism of Action and Resistance Pathways

Topotecan and irinotecan share a core mechanism but have distinct pharmacological properties. The following diagram illustrates the shared mechanism of action and common resistance pathways for camptothecins.

camptothecin_mechanism Start DNA Supercoiling During Replication/Transcription Top1Binding Topoisomerase I (Top1) Binds and Creates Single-Strand Break Start->Top1Binding NormalPath Normal DNA Relaxation and Re-ligation Top1Binding->NormalPath No CPT CPTBinding Camptothecin (CPT) Binds Ternary Complex Top1Binding->CPTBinding CPT Present TrappedComplex Stabilized 'Cleavable Complex' (Enzyme-DNA-Drug) CPTBinding->TrappedComplex ReplicationCollision Replication Fork Collision TrappedComplex->ReplicationCollision DSBFormation Lethal Double-Strand Break (DSB) Formation ReplicationCollision->DSBFormation CellDeath Apoptosis (Cell Death) DSBFormation->CellDeath ResistanceMech Resistance Mechanisms Efflux ABC Transporter Mediated Drug Efflux ResistanceMech->Efflux TargetAlteration Reduced Top1 Level/ Altered Localization/ Mutation ResistanceMech->TargetAlteration RepairEnhancement Enhanced DNA Damage Repair ResistanceMech->RepairEnhancement Efflux->CPTBinding Prevents TargetAlteration->Top1Binding Impairs RepairEnhancement->DSBFormation Repairs

Diagram Title: Camptothecin Mechanism and Resistance

Pathway Explanation:

  • Shared Mechanism: Both drugs act during the S-phase of the cell cycle. They specifically bind to the Top1-DNA cleavable complex, forming a stable ternary structure. This prevents the re-ligation of the single-strand break. When the replication fork collides with this stabilized complex, it collapses, resulting in lethal double-strand breaks that trigger apoptosis (programmed cell death) [2] [3] [4].
  • Key Differences: While their core mechanism is identical, topotecan is not a prodrug, whereas irinotecan requires activation to SN-38 [1] [3]. This leads to different pharmacokinetic and metabolic profiles.
  • Resistance Pathways: Resistance can arise from several mechanisms, including increased efflux of the drug by ATP-binding cassette (ABC) transporters like BCRP (for topotecan) or MRP1 (for irinotecan). Other mechanisms involve reductions in the level or activity of the Top1 target itself, or enhanced repair of the drug-induced DNA damage [8] [4].

Research and Development Perspectives

For researchers, the evolution of camptothecins continues with several key trends:

  • Novel Formulations: The development of liposomal irinotecan aims to improve the therapeutic index by altering pharmacokinetics and potentially reducing toxicity, as seen in the RESILIENT trial [7].
  • Next-Generation Analogues: Compounds like exatecan and deruxtecan (DXd) are designed to be more potent, overcome multidrug resistance, or be delivered via antibody-drug conjugates (ADCs) for targeted therapy [4].
  • Combination Strategies: Despite setbacks in some combinations (e.g., topotecan + irinotecan [6]), research continues into rational combinations with other agents, including immunotherapy and targeted therapies, to improve efficacy and overcome resistance [9] [4].

References

Lurtotecan Efficacy and Clinical Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and clinical data for Lurtotecan and its liposomal formulation.

Property Free this compound Liposomal this compound (OSI-211 / NX 211)
Drug Class Water-soluble, semisynthetic camptothecin analog (topoisomerase I inhibitor) [1] [2] Liposomal formulation of this compound [3] [4]
Preclinical Efficacy 3-5 times more potent than topotecan in vitro [2] Superior antitumor activity and increased therapeutic index (3 to 14-fold greater) compared to free this compound and topotecan in xenograft models [1] [2] [4]
Clinical Response N/A Ovarian Cancer (Phase II): 15.4% response rate (6/39 pts) on days 1,2,3 schedule [5]. Leukemia (Phase I): 78% (14/18 pts) achieved transient bone marrow aplasia [3]
Key PK Improvement N/A 1500-fold increase in plasma AUC; 40-fold higher tumor concentration in mice [1] [4]
Dose-Limiting Toxicities (DLT) Neutropenia, thrombocytopenia [2] Mucositis, diarrhea, myelosuppression (neutropenia) [3] [5]
Maximum Tolerated Dose (MTD) Varied by schedule [6] 3.7 mg/m²/day (x3 days) for leukemia [3]; 1.8 mg/m²/day (x3 days) for solid tumors [5]
Developmental Status Clinical development halted [1] Clinical development halted after Phase II [1] [7]

Detailed Experimental Data and Protocols

The efficacy data in the table above comes from specific preclinical and clinical studies. Here is a detailed look at the methodologies used.

Preclinical Studies (NX 211)

The superior efficacy of the liposomal formulation was established through the following experiments [4]:

  • Objective: To compare the antitumor efficacy, pharmacokinetics, and biodistribution of NX 211 with free this compound.
  • Experimental Models: Used nude mice and mice bearing KB (nasopharynx) or ES-2 (ovarian) human tumor xenografts.
  • Dosing: A single intravenous dose or repeated doses of NX 211, free this compound, or topotecan were administered. Efficacy was measured by tumor growth inhibition and log10 cell kill.
  • Pharmacokinetic Analysis: Plasma levels of the drugs were measured after administration. NX 211 showed a significantly prolonged plasma residence time and a drastically reduced volume of distribution.
  • Biodistribution: Twenty-four hours after administration of radiolabeled compounds to ES-2 tumor-bearing mice, tumors and tissues were analyzed. The tumors of NX 211-treated mice had a 40-fold increase in radiolabeled compound compared to mice treated with free this compound.
Clinical Trial in Ovarian Cancer (Phase II)

A randomized Phase II trial directly compared two schedules of liposomal this compound (OSI-211) in patients with relapsed ovarian cancer [5]:

  • Objective: To identify the more promising intravenous schedule for further study.
  • Patient Population: 80 eligible women with relapsed, measurable epithelial ovarian, fallopian, or primary peritoneal cancer after one or two prior chemotherapy regimens.
  • Dosing Regimens:
    • Arm A: OSI-211 at 1.8 mg/m² via 30-minute IV infusion on days 1, 2, and 3, every 3 weeks.
    • Arm B: OSI-211 at 2.4 mg/m² via 30-minute IV infusion on days 1 and 8, every 3 weeks.
  • Primary Outcome: Objective response rate as confirmed by independent radiologic review.

Mechanism of Action

This compound, like other camptothecin-derived drugs, is a topoisomerase I (Topo I) inhibitor [7]. The following diagram illustrates how it exerts its cytotoxic effect.

G TopoI Topoisomerase I (Topo I) binds DNA CleavageComplex Forms Topo I-DNA Cleavage Complex (TOP1CC) TopoI->CleavageComplex NormalReligation Normal DNA Religation CleavageComplex->NormalReligation Usual Path This compound This compound Binds TOP1CC CleavageComplex->this compound Inhibition Point   StabilizedComplex Stabilized Cleavage Complex Prevents Religation This compound->StabilizedComplex DNADamage Collision with Replication Fork Causes Double-Strand DNA Breaks StabilizedComplex->DNADamage CellDeath Cell Cycle Arrest & Apoptosis (Cancer Cell Death) DNADamage->CellDeath

Why Was this compound's Development Halted?

Despite promising efficacy signals, particularly for the liposomal form, the clinical development of this compound was ultimately halted. The search results indicate this decision was primarily based on business and strategic "Return on Investment" (ROI) considerations rather than a lack of biological activity [1]. At the time, it faced a competitive landscape with other established drugs like Doxil, and the projected commercial returns did not justify the costs of advancing to large-scale Phase III trials [1].

References

Toxicity Profile of Liposomal Lurtotecan (OSI-211)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the hematological and non-hematological toxicities observed for liposomal lurtotecan (OSI-211) in key clinical trials.

Trial Description Common Hematological Toxicities (Grade 1-4) Common Non-Hematological Toxicities (Grade 1-4) Dose-Limiting Toxicities (DLTs)
Phase II: Single agent in Head & Neck Cancer [1] [2] Anemia (79%), Leukopenia, Neutropenia, Thrombocytopenia [1] Infection (8.5% Grade 3-4), Mucositis, Nausea, Vomiting, Fatigue [1] [2] Not specified (Most toxicities were moderate) [1]
Phase II: Single agent in Ovarian Cancer (Topotecan-resistant) [3] Thrombocytopenia, Anemia, Neutropenia [3] Gastrointestinal toxicity, Fatigue [3] Not specified (Toxicity was moderate) [3]
Phase I: Single agent (3-week schedule) [4] Neutropenia, Thrombocytopenia [4] Mild to moderate other toxicities [4] Neutropenia, Thrombocytopenia [4]
Phase I: In combination with Cisplatin [5] Neutropenia, Thrombocytopenia [5] Fatigue, Nausea, Vomiting [5] Neutropenia, Febrile neutropenia, Thrombocytopenia [5]

Detailed Experimental Protocols from Cited Studies

The toxicity data in the table above were generated using the following standardized clinical trial methodologies.

  • Phase II Study in Head and Neck Cancer [1] [2]:

    • Objective: To evaluate the activity and safety of single-agent OSI-211.
    • Patient Population: Patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck (SCCHN), ineligible for curative treatment.
    • Dosing Schedule: OSI-211 was administered intravenously over 30 minutes at a dose of 2.4 mg/m² on Days 1 and 8 of a 21-day cycle.
    • Toxicity Assessment: Patients were monitored for adverse events, which were graded using standardized criteria (likely NCI CTC). Toxicity was evaluated over multiple treatment cycles.
  • Phase I Study as a Single Agent [4]:

    • Objective: To determine the maximum-tolerated dose (MTD) and recommended phase II dose, toxicity profile, and pharmacokinetics.
    • Patient Population: Adult patients with advanced solid cancers.
    • Dosing Schedule: OSI-211 was given as a 30-minute intravenous infusion once every 3 weeks. Doses were escalated from 0.4 mg/m² to 4.3 mg/m².
    • Toxicity & PK Assessment: Toxicity was closely monitored during the first cycle to define DLTs. Pharmacokinetic sampling involved collecting serial plasma, whole blood, and urine samples for up to 96 hours post-infusion to measure drug levels.

Mechanism of Action and Toxicity Signaling Pathway

This compound is a topoisomerase I (TOP1) poison. Its mechanism, which underlies both its efficacy and toxicity, can be visualized in the following pathway diagram.

Lurtotecan_Mechanism This compound This compound TOP1_Complex TOP1_Complex This compound->TOP1_Complex Stabilizes DNA_Damage DNA_Damage TOP1_Complex->DNA_Damage Replication_Stress Replication_Stress TOP1_Complex->Replication_Stress Cell_Death Cell_Death DNA_Damage->Cell_Death Micronuclei Micronuclei Replication_Stress->Micronuclei cGAS_STING cGAS_STING Micronuclei->cGAS_STING cGAS senses DNA in cytoplasm Immune_Activation Immune_Activation cGAS_STING->Immune_Activation Type I IFN & ISG expression Myelosuppression Myelosuppression Cell_Death->Myelosuppression Rapidly dividing cells GI_Toxicity GI_Toxicity Cell_Death->GI_Toxicity Rapidly dividing cells

The diagram illustrates that this compound's therapeutic and toxic effects stem from a common mechanism: stabilizing the TOP1-DNA complex leads to irreversible DNA damage and replication stress, ultimately triggering cell death in rapidly dividing cells—both cancer cells and healthy cells like those in the bone marrow and gastrointestinal tract [6] [7]. A potential immune activation pathway via cGAS/STING exists but may be impaired in some cancers [6].

Important Considerations for Researchers

  • Clinical Development Status: The most detailed clinical trials on liposomal this compound are from 2004. Its current developmental status for oncology is unclear, which may limit the relevance of this historical data for new drug development programs [1] [3] [2].
  • Basis for Toxicity Comparison: A comprehensive, head-to-head comparison of this compound with other topoisomerase I inhibitors (like topotecan or irinotecan) is not available in the search results. The provided profile is based on single-agent and combination studies.

References

Stable Disease Outcomes for Liposomal Lurtotecan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a Phase II study of liposomal lurtotecan (also known as OSI-211 or NX211) in patients with ovarian cancer that was resistant to topotecan [1].

Trial Phase Patient Population Regimen Response Rate (PR/CR) Stable Disease (SD) Rate Outcome Summary
Phase II [1] Topotecan-resistant ovarian cancer (n=22) 2.4 mg/m² on Days 1 & 8 of a 21-day cycle [1] 0% (No responses) [1] 36% (8 out of 22 patients) [1] No clinical activity observed in this resistant population; moderate hematologic toxicity [1]

Experimental Protocol of the Cited Study

The data in the table above was generated under the following clinical trial methodology [1]:

  • Study Design: Open-label Phase II study.
  • Patient Stratification: Patients were stratified based on resistance to either single-agent topotecan or to a prior topotecan-containing regimen.
  • Intervention: Liposomal this compound was administered intravenously at a dose of 2.4 mg/m² on Days 1 and 8 of a repeating 21-day cycle.
  • Dose Adjustments: Dose escalations and reductions were permitted based on observed hematologic toxicity.
  • Response Assessment: Patients underwent evaluation for treatment response every two cycles.

This compound's Mechanism and Development Context

To interpret the clinical data, understanding the drug's background and mechanism is helpful for your comparison guide.

  • Drug Class and Mechanism: this compound is a water-soluble derivative of camptothecin, a potent antineoplastic compound. Like other drugs in its class, it acts by inhibiting the enzyme DNA topoisomerase I. This inhibition interferes with DNA replication in proliferating cells, leading to cell death (apoptosis) [2].
  • Rationale for Liposomal Formulation: The development of a liposomal formulation (NX211/OSI-211) aimed to improve the drug's therapeutic profile. Preclinical studies showed that this formulation significantly increased the drug's plasma residence time and enhanced its delivery to tumor sites, leading to a better antitumor efficacy in animal models compared to the free drug [3].
  • Development Status: The search results indicate that clinical development of this compound and its liposomal form appears to have been largely discontinued over a decade ago, as the cited trials (Phase I and II) are from the early 2000s [3] [1] [4]. It has not received health authority approval [2].

The following diagram illustrates the mechanism of action of camptothecin-based drugs like this compound and the rationale for the liposomal delivery system.

G cluster_Formulation Formulation & Delivery cluster_MOA Mechanism of Action (Intracellular) This compound This compound Binds Topoisomerase I-DNA Complex Binds Topoisomerase I-DNA Complex This compound->Binds Topoisomerase I-DNA Complex Active Form Liposomalthis compound Liposomal this compound (NX211) Enhanced EPR Effect Enhanced EPR Effect Liposomalthis compound->Enhanced EPR Effect Passive Targeting Tumor Accumulation Tumor Accumulation Enhanced EPR Effect->Tumor Accumulation Tumor Accumulation->this compound Release Stabilized Cleavable Complex Stabilized Cleavable Complex Binds Topoisomerase I-DNA Complex->Stabilized Cleavable Complex Replication Fork Collision Replication Fork Collision Stabilized Cleavable Complex->Replication Fork Collision Double-Strand DNA Breaks Double-Strand DNA Breaks Replication Fork Collision->Double-Strand DNA Breaks Apoptosis (Cell Death) Apoptosis (Cell Death) Double-Strand DNA Breaks->Apoptosis (Cell Death)

Interpretation and Data Limitations for Your Guide

When compiling your comparison guide for a professional audience, the following points are critical:

  • Limited Data Scope: The stable disease data comes from a single, small study in a treatment-resistant population. This makes it difficult to generalize the findings to broader, less heavily pretreated patient groups.
  • Lack of Direct Comparability: The topotecan-resistant nature of the study population means that the outcomes (0% response, 36% stable disease) likely represent a lower bound of the drug's potential efficacy and should not be directly compared with outcomes from first-line therapies or different patient populations.
  • Consider the Development Stage: As this compound has not been approved and its development seems inactive, its primary value for researchers may lie in the lessons learned from its formulation strategy and clinical trial history, rather than as a direct competitor to currently marketed drugs.

References

Lurtotecan in topotecan resistant ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Topotecan Resistance

The primary mechanism identified for resistance to topotecan, a topoisomerase I inhibitor, is the increased efflux of the drug from cancer cells, reducing its intracellular concentration and thus its efficacy [1] [2].

Mechanism Key Component Description Supporting Experimental Data
Increased Drug Efflux [1] [2] BCRP (Breast Cancer Resistance Protein), encoded by the ABCG2 gene. An ATP-binding cassette (ABC) transporter protein that pumps topotecan out of the cell. Flow cytometry showed resistant cells had 31.2% lower intracellular rhodamine fluorescence (a surrogate for drug accumulation) vs. parental cells. RT-PCR confirmed BCRP overexpression. Using BCRP-targeted antisense oligonucleotides (ASODN) reversed resistance: BCRP expression dropped 59.4% and drug accumulation increased over 3-fold [1].
Other Potential Mechanisms ABCB1 (P-glycoprotein/MDR1) Another ABC transporter linked to multi-drug resistance [2]. In the studied A2780/TPT cell line, no P-gp expression was detected, indicating it was not the primary driver of resistance in that model [1].

Strategies to Overcome Resistance

Researchers are exploring several innovative approaches to counteract resistance, moving beyond standard chemotherapy. The table below summarizes key strategies and their experimental backing.

Strategy Description Key Findings & Experimental Evidence
Novel Drug Formulations [3] Using liposomes (nanoscale carriers) to deliver drugs like topotecan and olaparib (a PARP inhibitor). In patient-derived ovarian cancer cells, liposomal topotecan (TLL) + liposomal olaparib (OLL) showed a synergistic antitumor effect. This was particularly effective in tumors with wild-type BRCA1/2 genes. The combination was more effective than either drug alone, suggesting a promising path for overcoming single-agent resistance [3].
Alternative & Combination Therapies [4] Investigating different dosing schedules (e.g., low-dose metronomic) and drug combinations. In a preclinical model of advanced ovarian cancer, low-dose metronomic oral topotecan combined with the anti-angiogenic drug pazopanib showed "excellent anti-tumor activity" and resulted in 100% survival after six months of continuous therapy [4].
New Therapeutic Agents [5] [6] Developing new compounds that work through distinct mechanisms to avoid cross-resistance. The drug lurbinectedin was evaluated in a Phase 3 trial (CORAIL) against topotecan. While it did not improve progression-free survival, it showed similar efficacy and a better safety profile with fewer high-grade adverse events (47.9% vs 64.8%), offering a potential therapeutic alternative [5] [6].

Experimental Workflow for Studying Resistance

The following diagram illustrates a generalized experimental protocol for investigating drug resistance mechanisms and potential solutions, as reflected in the cited literature [1] [4] [3]:

cluster_Mech 2. Mechanism Analysis cluster_Soln 3. Solution Testing Start 1. Establish Resistant Cell Line MechAnalysis 2. Mechanism Analysis Start->MechAnalysis SolnTest 3. Solution Testing MechAnalysis->SolnTest M1 Drug Accumulation Assay (e.g., Flow Cytometry) MechAnalysis->M1 M2 Gene Expression Profiling (e.g., RT-PCR for ABC transporters) MechAnalysis->M2 M3 Protein Function Modulation (e.g., ASODN/Gene Knockdown) MechAnalysis->M3 Eval 4. Efficacy Evaluation SolnTest->Eval S1 Novel Formulations (Liposomal encapsulation) SolnTest->S1 S2 Combination Therapy (e.g., with PARPi/Anti-angiogenics) SolnTest->S2 S3 Alternative Compounds (e.g., Lurbinectedin) SolnTest->S3

Summary for Researchers

The challenge of topotecan resistance in ovarian cancer is primarily driven by the efflux activity of BCRP. Current research is productively focused on circumventing this mechanism through advanced drug delivery systems, rational combination therapies, and the development of novel agents. The presented experimental workflow provides a validated roadmap for systematically investigating resistance and evaluating potential solutions in a preclinical setting.

References

Comparative Data Overview: Lurtotecan Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics and available data for lurtotecan formulations. Note that quantitative head-to-head data in humans is scarce.

Feature/Aspect Non-Liposomal this compound Liposomal this compound (OSI-211/NX 211)
General Description Water-soluble, semi-synthetic camptothecin analog [1] Low-clearance, unilamellar liposomal formulation [2]
Development Status Discontinued (clinical trials) [1] Discontinued (Phase 2) [3]

| Key PK Parameters (Human) | Information missing | Clearance: 0.946 ± 1.53 L/h/m² Urinary Recovery: 6.66% ± 5.26% [2] | | Preclinical PK vs Non-Liposomal | Baseline | ↑ AUC: ~1000-fold greater ↑ Half-life: 5-fold longer [1] | | Reported Efficacy | Activity comparable to other Top1 inhibitors in ovarian cancer [1] | Transient bone marrow aplasia in 78% (14/18) of evaluable leukemia patients [2] | | Dose-Limiting Toxicities (DLTs) | Neutropenia, thrombocytopenia [1] | Mucositis, diarrhea [2] | | Noted Variability | Large interpatient variation in oral bioavailability (11% ± 5%) [1] | Information missing |

Experimental Data and Clinical Trial Details

For a deeper understanding, here are the methodologies and contexts behind the key data points.

  • Pharmacokinetic Study of Liposomal this compound (OSI-211)

    • Trial Design: A Phase I and pharmacokinetic study in patients with advanced leukemias. OSI-211 was administered as a 30-minute intravenous infusion daily for 3 days [2].
    • PK Analysis Method: Serial plasma and urine samples were collected. Concentrations of this compound were determined using high-performance liquid chromatography (HPLC) with fluorescence detection [2].
    • Key Finding: The study concluded that liposomal encapsulation significantly altered the metabolism of this compound compared to its non-liposomal form [2].
  • Efficacy and Safety Profile

    • Non-Liposomal: In clinical studies for advanced ovarian cancer, its activity was considered comparable to other topoisomerase I inhibitors like topotecan [1].
    • Liposomal (OSI-211): In the Phase I leukemia trial, the primary dose-limiting toxicities (DLTs) were mucositis and diarrhea, differing from the hematological toxicities often seen with the non-liposomal form. The maximum tolerated dose (MTD) was established at 3.7 mg/m² per day [2].

Mechanism of Action and Liposomal Impact

This compound, as a topoisomerase I inhibitor, targets DNA replication in cancer cells. The liposomal formulation fundamentally changes the drug's behavior in the body, as illustrated below.

G Liposomal Liposomal Altered PK/PD Altered PK/PD Liposomal->Altered PK/PD NonLiposomal NonLiposomal Standard PK/PD Standard PK/PD NonLiposomal->Standard PK/PD ProlongedExposure ProlongedExposure Enhanced Efficacy (Preclinical) Enhanced Efficacy (Preclinical) ProlongedExposure->Enhanced Efficacy (Preclinical) MPS MPS High Inter-patient PK Variability [4] High Inter-patient PK Variability [4] MPS->High Inter-patient PK Variability [4] AlteredToxicity AlteredToxicity Different DLT Profile [2] Different DLT Profile [2] AlteredToxicity->Different DLT Profile [2] Altered PK/PD->ProlongedExposure Leads to Altered PK/PD->MPS Influenced by Altered PK/PD->AlteredToxicity Results in Rapid Clearance Rapid Clearance Standard PK/PD->Rapid Clearance Hematological DLTs (e.g., Neutropenia) [1] Hematological DLTs (e.g., Neutropenia) [1] Rapid Clearance->Hematological DLTs (e.g., Neutropenia) [1]

Research Implications and Broader Context

The data on this compound highlights both the potential and challenges of liposomal drug delivery.

  • Rationale for Liposomal Formulation: Liposomal encapsulation was pursued to improve the drug's therapeutic index. Preclinical data suggested a significant advantage, with the therapeutic index of a single dose of NX 211 being 3- to 14-fold greater than that of non-liposomal this compound or topotecan [1].
  • Challenge of High PK Variability: A meta-analysis found that liposomal anticancer agents, as a class, exhibit significantly higher inter-patient pharmacokinetic variability (2.7-fold greater CV% of AUC) than small-molecule drugs [4]. This aligns with the high variability in clearance observed with OSI-211 [2] and is often driven by differences in individual patients' Mononuclear Phagocyte System (MPS) activity [4].
  • Current Status of Liposomal Camptothecins: While this compound liposomal was discontinued, the liposomal strategy has proven successful for other camptothecins. Liposomal irinotecan (Onivyde) is an approved treatment for metastatic pancreatic cancer, demonstrating that the delivery platform itself remains clinically valid [5].

Conclusion for Research and Development

For your research, the case of this compound illustrates:

  • The critical importance of understanding MPS-driven clearance mechanisms when designing liposomal systems.
  • How a change in formulation can shift the dose-limiting toxicity, potentially unlocking different combination therapy opportunities.
  • That despite the failure of individual candidates, the liposomal approach continues to be a valuable strategy in oncology drug delivery.

References

Lurtotecan Formulations: AUC Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available comparative data for the liposomal formulation of lurtotecan (OSI-211/NX-211) versus the non-liposomal (conventional) form.

Formulation Dose (mg/m²) Reported Sampling Duration Key Finding (vs. Non-liposomal) Source Study
Liposomal this compound (OSI-211) 2.4 0 to 24 hours Greater systemic exposure (AUC) [1]
Non-Liposomal this compound 1.5 0 to 24 hours (Baseline for comparison) [1]

A meta-analysis noted that the liposomal formulation provided greater systemic exposure (AUC) compared to the conventional non-liposomal form, even at a higher dose [1]. This aligns with the general finding that liposomal agents often exhibit significantly higher inter-patient pharmacokinetic variability than small-molecule drugs [1].

Experimental Context and Methodology

The data originates from a Phase II clinical study [1]. Here are the key methodological details:

  • Core Concept: Liposomal this compound consists of cholesterol, HSPC (Hydrogenated Soy PhosphatidylCholine), sucrose, and citric acid, designed to encapsulate the drug [1].
  • Pharmacokinetic Sampling: Blood samples were collected over a 24-hour period (0 to 24h) after administration to determine drug concentration in plasma [1].
  • Data Analysis: The Area Under the concentration-time Curve (AUC) was calculated from the collected data to measure total drug exposure. The comparison was made between the two formulations.

Liposomal Enhancement Mechanism

Liposomes are nano-sized carriers that fundamentally alter a drug's behavior in the body. The following diagram illustrates the general conceptual workflow behind their enhanced performance.

G Start Administration of Liposomal this compound A Circulation in Bloodstream Start->A B Prolonged Drug Half-Life (Reduced Clearance) A->B C Passive Targeting to Tumors (EPR Effect) B->C D Enhanced Drug Accumulation at Target Site C->D Result Increased AUC (Greater Systemic Exposure) D->Result

This enhanced exposure is primarily due to two key mechanisms of liposomal formulations:

  • Prolonged Circulation: Liposomes, especially those coated with polyethylene glycol (PEG), evade rapid uptake by the immune system's Mononuclear Phagocyte System (MPS). This extends their time in the bloodstream, reducing clearance and leading to a higher AUC [1].
  • Passive Targeting (EPR Effect): Liposomes accumulate preferentially in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often "leaky," allowing liposomes to escape the bloodstream, and poor lymphatic drainage causes them to be retained in the tumor [2] [3].

References

Comparison of Lurtotecan Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data from a comparative preclinical study, illustrating the significant impact of liposomal formulation on the pharmacokinetics of Lurtotecan [1].

Parameter Free this compound Liposomal this compound (NX 211) Comparative Result
Plasma AUC Not specified Not specified ~1500-fold increase for NX 211
Volume of Distribution Not specified Not specified "Greatly restricted" for NX 211
Tumor Concentration (24h post-dose) Baseline 40-fold increase for NX 211
Therapeutic Index (Single-dose) Baseline ≥3-fold increase for NX 211

Experimental Data and Protocols

The foundational data in the table above comes from a 2000 comparative study that assessed the pharmacokinetics, tissue distribution, and antitumor efficacy of NX 211 versus free this compound in nude mice [1].

  • Experimental Model: The study used nude mice bearing ES-2 (ovarian carcinoma) and KB (epidermoid carcinoma) xenograft tumors [1].
  • Key Pharmacokinetic Findings: The drastic increase in the Area Under the drug concentration-time Curve (AUC) for NX 211 indicates a much longer plasma residence time, meaning the drug circulates in the bloodstream for a longer period. The restricted volume of distribution suggests altered tissue distribution, favoring prolonged circulation within the vascular system rather than rapid distribution to tissues [1].
  • Biodistribution and Efficacy: The enhanced plasma exposure directly translated to improved drug delivery to tumors, as evidenced by the 40-fold higher concentration of radiolabeled compound in tumors 24 hours after administration. This superior pharmacokinetic and biodistribution profile resulted in a significantly improved therapeutic index and produced durable cures in repeat-dose efficacy studies [1].

For researchers seeking to replicate or compare such studies, another publication details the specific bioanalytical method used to determine total drug levels of NX 211 in plasma [2].

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection [2].
  • Sample Preparation: A critical step involved a sample clean-up procedure that disrupts the liposomes to measure total drug (both encapsulated and unencapsulated). This was achieved by mixing plasma with an acetonitrile-based solvent containing perchloric acid, followed by vortexing, centrifugation, and direct injection of the supernatant [2].
  • Detection: The method utilized a post-column photochemical reaction unit to enhance the native fluorescence of this compound, achieving the sensitivity required for sub-nanogram per milliliter determinations in biological matrices [2].

Mechanism of Enhanced Plasma Residence

The following diagram illustrates the core mechanism by which the liposomal formulation (NX 211) achieves its prolonged plasma residence time, based on the described studies.

G A Free this compound B Rapid Tissue Distribution A->B E Short Plasma Half-life A->E C Wide Volume of Distribution B->C D Lower Tumor Concentration C->D F Liposomal this compound (NX 211) G Restricted Tissue Distribution F->G J Long Plasma Half-life F->J H Low Volume of Distribution G->H I Higher Tumor Concentration H->I

Research Context and Alternatives

  • Status of this compound: It is important to note that this compound is a semisynthetic analog of the topoisomerase I inhibitor camptothecin [3] [2]. While the liposomal formulation NX 211 showed promising preclinical results, the search results do not indicate its widespread current clinical use. The data presented here is primarily valuable as a proof-of-concept for the liposomal delivery strategy.
  • Validated Alternative (Irinotecan): A closely related and widely used drug is Irinotecan, another topoisomerase I inhibitor. Research into its pharmacokinetics remains very active. For instance, recent studies (as of 2023) use mathematical modeling to optimize its administration timing based on circadian rhythms, highlighting a modern approach to personalizing therapy with this class of drugs [4] [5].

References

Comparative Profile of Topoisomerase I Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of Lurtotecan and other relevant Topoisomerase I (Topo I) inhibitors, based on the information gathered.

Inhibitor Name Class / Relation Key Characteristics & Clinical Status Reported Potency & Efficacy (Preclinical/Clinical) Major Challenges / Toxicity

| This compound (GG211) | Camptothecin derivative, water-soluble [1] | • Reported to be 3-5x more potent than Topotecan *in vitro* [1]. • A liposomal formulation was developed to improve its profile [2] [1]. • Did not advance to widespread clinical use. | • In vivo: Showed dose-dependent shrinkage of human colon xenografts to <50% of original size (vs. tumor growth inhibition with Topotecan) [1]. | • Typical camptothecin class toxicities (e.g., myelosuppression). • The development of the standard formulation was limited by its toxicity profile [2] [3]. | | Irinotecan (CPT-11) | Camptothecin derivative, water-soluble prodrug [2] | • FDA-approved for metastatic colorectal cancer [2]. • Metabolized to active SN-38 (1000x more potent) [2]. • Used in combination therapies [2]. | • A cornerstone for metastatic colorectal cancer [2]. • Liposomal Irinotecan (Onivyde) approved for metastatic pancreatic cancer [2]. | • Dose-limiting diarrhea and neutropenia [2]. • Toxicity influenced by UGT1A1 polymorphisms [2]. | | Topotecan | Camptothecin derivative, water-soluble [2] | • FDA-approved for ovarian & small-cell lung cancer (SCLC) [2]. • Administered in its active form (more predictable PK) [2]. • Available in intravenous and oral formulations [2]. | • Standard of care for specific indications like recurrent ovarian cancer and SCLC [2]. | • Dose-limiting hematological toxicities (neutropenia, thrombocytopenia, anemia) [2]. | | Exatecan (DX-8951f) | Fully synthetic camptothecin derivative, water-soluble [1] [4] | • Not a prodrug; does not require metabolic activation [1]. • High in vitro potency (6-28x greater than SN-38/Topotecan) [1]. • Superior activity to Irinotecan in human gastric tumor xenografts [1]. | • Demonstrated activity in early clinical trials, but development was discontinued due to toxicity and insufficient efficacy [2] [1]. | • Clinical development halted primarily due to unmanageable toxicity [2]. |

Experimental Data and Methodologies

For researchers, understanding the experimental basis for these comparisons is crucial. The data in the table above is derived from standard preclinical and clinical protocols.

In Vitro Cytotoxicity and Potency Assays
  • Protocol: The MTT assay is a common colorimetric method used to assess cell viability and proliferation after drug treatment [5]. Cells are incubated with various drug concentrations for a set period. The formation of purple formazan crystals by metabolically active cells is measured spectrophotometrically. The concentration that inhibits 50% of cell growth (IC₅₀) is calculated to quantify potency.
  • Application: This method was used to report that this compound is "three to five-fold more potent with respect to in vitro cytotoxicity" than topotecan [1].
Topoisomerase I Inhibition Assay
  • Protocol: Agarose gel electrophoresis-based assays directly evaluate a compound's ability to inhibit Topo I enzyme activity [5]. The assay monitors the conversion of supercoiled plasmid DNA into its relaxed form by Topo I. A Topo I inhibitor stabilizes the covalent "cleavable complex" between the enzyme and DNA, leading to DNA double-strand breaks when the reaction is stopped with a denaturant (like SDS). The disappearance of the relaxed DNA band on the gel indicates effective enzyme inhibition.
  • Application: This methodology confirmed that this compound was "three times more potent than topotecan in cleavable complex formation" [1].
In Vivo Efficacy Studies
  • Protocol: The standard model for evaluating anti-tumor efficacy is the human tumor xenograft model in immunodeficient mice [5] [1]. Cancer cells are implanted subcutaneously in mice. Once tumors are established, mice are treated with the test compound or a control. Efficacy is measured by Tumor Growth Inhibition (TGI), often expressed as the percentage reduction in tumor volume of the treated group compared to the control group.
  • Application: This model demonstrated that this compound caused "dose-dependent shrinkage of human colon xenograft tumors to less than 50% of their original size," whereas topotecan only inhibited growth [1].

Mechanism of Action and Drug Delivery Strategies

All camptothecin derivatives, including this compound, share a common primary mechanism of action, which is graphically summarized below. Advanced delivery systems have been developed to overcome their shared limitations.

G CPT Camptothecin (CPT) or Derivative (e.g., this compound) Topo1_DNA Topoisomerase I (Topo I) Bound to DNA CPT->Topo1_DNA Binds to Cleavable_Complex Stabilized 'Cleavable Complex' (Topo I - DNA - Drug) Topo1_DNA->Cleavable_Complex Inhibits re-ligation Replication_Fork Collision with Replication Fork Cleavable_Complex->Replication_Fork During S-phase DSB DNA Double-Strand Break (DSB) Replication_Stress Replication Stress DSB->Replication_Stress Apoptosis Apoptosis (Cell Death) Replication_Fork->DSB Replication_Stress->Apoptosis

To address challenges like poor solubility, lactone ring instability, and off-target toxicity, sophisticated delivery strategies have been employed for this compound and other CPTs:

  • Liposomal Formulation (for this compound): this compound was incorporated into liposomal nanoparticles [1]. This system is designed to protect the drug, prolong its circulation time, and leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting to tumor tissues [2] [3], thereby aiming to improve its therapeutic index.
  • Antibody-Drug Conjugates (ADCs): This approach, used successfully with other CPT payloads like SN-38 (in Sacituzumab Govitecan), involves chemically linking the drug to a tumor-specific antibody. This allows for active targeting, directly delivering the cytotoxic agent to cancer cells and minimizing exposure to healthy tissues [2] [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

518.21653469 g/mol

Monoisotopic Mass

518.21653469 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J1L80T08I

Pharmacology

Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

149882-10-0

Wikipedia

Lurtotecan

Dates

Last modified: 07-15-2023
1: Dark GG, Calvert AH, Grimshaw R, Poole C, Swenerton K, Kaye S, Coleman R, Jayson G, Le T, Ellard S, Trudeau M, Vasey P, Hamilton M, Cameron T, Barrett E, Walsh W, McIntosh L, Eisenhauer EA. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer: a trial of the national cancer institute of Canada clinical trials group. J Clin Oncol. 2005 Mar 20;23(9):1859-66. Epub 2005 Feb 7. PubMed PMID: 15699482.
2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.
3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.
4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.
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